1-[(2-Chlorophenyl)phenylmethyl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPNIGECDMAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412069 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-64-2, 109036-15-9 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[(2-Chlorophenyl)phenylmethyl]piperazine synthesis route
An In-depth Technical Guide to the Synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for this compound, a key intermediate in the manufacturing of various pharmaceuticals, most notably the second-generation antihistamine, Cetirizine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the prevalent synthetic methodologies, explores the underlying reaction mechanisms, and offers detailed experimental protocols. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthesis process from both a theoretical and practical standpoint.
Introduction: The Significance of this compound
This compound, often referred to as 2-chlorobenzhydryl piperazine, is a critical building block in organic synthesis. Its structural motif, featuring a piperazine ring attached to a benzhydryl group, is a common feature in a variety of biologically active molecules. The presence of the chlorine atom on one of the phenyl rings plays a crucial role in modulating the pharmacological properties of the final active pharmaceutical ingredient (API).
The primary driver for the extensive study and optimization of its synthesis is its role as a direct precursor to Cetirizine.[1][2] Cetirizine is a widely used antihistamine for the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.[1] Consequently, an efficient and scalable synthesis of this compound is of paramount economic and industrial importance.
This guide will focus on the most established and practical synthetic routes, providing the necessary details for their successful implementation in a laboratory setting.
Prominent Synthetic Routes and Mechanistic Insights
The synthesis of this compound can be broadly categorized into two primary strategies: direct N-alkylation of piperazine and a multi-step approach commencing with a benzophenone derivative. A third, less common but viable alternative, is reductive amination.
Route 1: Direct N-Alkylation of Piperazine
This is arguably the most direct and widely employed method for the synthesis of this compound. The core of this approach is a nucleophilic substitution reaction where piperazine acts as the nucleophile, displacing a leaving group on the benzhydryl moiety.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Halide: The most common starting material is (2-chlorophenyl)phenylmethyl chloride (2-chlorobenzhydryl chloride). Chlorides are often preferred due to their optimal reactivity and cost-effectiveness compared to bromides or iodides. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion. In some cases, the corresponding bromide can be used for enhanced reactivity.
-
Piperazine Stoichiometry: A common challenge in the alkylation of piperazine is the potential for di-alkylation, leading to the formation of 1,4-bis[(2-chlorophenyl)phenylmethyl]piperazine as a significant byproduct.[3] To mitigate this, a large excess of piperazine is typically used. This statistical approach ensures that the electrophilic benzhydryl halide is more likely to encounter an unreacted piperazine molecule rather than the mono-alkylated product.
-
Role of the Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is often included in the reaction mixture.[4][5] Its primary function is to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: The choice of solvent is critical for reaction efficiency. Aprotic polar solvents like acetonitrile, dimethylformamide (DMF), or ketones such as butanone are frequently used.[4] These solvents can dissolve the reactants and facilitate the SN2 reaction. Toluene is another common choice, particularly in industrial settings.[4][6]
-
Catalysts: In some protocols, a catalytic amount of an iodide salt, such as potassium iodide (KI), is added.[4] The iodide ion can undergo a Finkelstein reaction with the benzhydryl chloride to form the more reactive benzhydryl iodide in situ, thereby accelerating the rate of N-alkylation.
Visualizing the N-Alkylation Pathway:
Caption: N-Alkylation of Piperazine Workflow.
Route 2: Multi-step Synthesis from 2-Chlorobenzophenone
Reaction Scheme:
-
Reduction: 2-Chlorobenzophenone + Reducing Agent → (2-Chlorophenyl)phenylmethanol
-
Halogenation: (2-Chlorophenyl)phenylmethanol + Halogenating Agent → (2-Chlorophenyl)phenylmethyl halide
-
N-Alkylation: (2-Chlorophenyl)phenylmethyl halide + Piperazine → this compound
Causality Behind Experimental Choices:
-
Reduction Step: The reduction of the benzophenone to the corresponding benzhydrol is a standard transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or isopropanol is a common and effective choice for this step due to its selectivity and mild reaction conditions.[6][7]
-
Halogenation Step: The conversion of the benzhydrol to the benzhydryl halide is crucial. Thionyl chloride (SOCl₂) is a frequently used reagent for converting alcohols to chlorides.[8][9] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be employed.
-
Final N-Alkylation: This step is identical to the one described in Route 1.
Visualizing the Multi-step Synthesis:
Caption: Multi-step Synthesis from 2-Chlorobenzophenone.
Route 3: Reductive Amination
Reductive amination is a powerful one-pot method for the synthesis of amines from a carbonyl compound and an amine in the presence of a reducing agent.[10] In this case, 2-chlorobenzophenone would react with piperazine to form an iminium ion intermediate, which is then reduced to the final product.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the iminium ion intermediate but not the starting ketone. Common reagents for reductive amination include sodium triacetoxyborohydride (STAB) and sodium cyanoboorohydride (NaBH₃CN). These reagents are generally milder than NaBH₄ and are effective under acidic to neutral conditions.
-
Reaction Conditions: The reaction is typically carried out in a solvent that can facilitate both the formation of the iminium ion and the subsequent reduction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. The pH of the reaction mixture is also important and is often controlled with the addition of a mild acid like acetic acid.
While this route is elegant in its convergence, it may require more careful optimization of reaction conditions to achieve high yields compared to the stepwise approaches.
Detailed Experimental Protocol: N-Alkylation of Piperazine
The following protocol is a representative example of the direct N-alkylation method, synthesized from various literature procedures.[4][5]
Materials:
-
(2-Chlorophenyl)phenylmethyl chloride
-
Piperazine (anhydrous)
-
Potassium carbonate (anhydrous)
-
Potassium iodide
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (30%)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide to toluene.
-
Addition of Electrophile: Dissolve (2-chlorophenyl)phenylmethyl chloride (1 equivalent) in toluene and add it dropwise to the stirred piperazine suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water to remove excess piperazine.
-
Extract the organic layer with an aqueous solution of hydrochloric acid. The product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a small amount of toluene or DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and basify with a 30% sodium hydroxide solution until the product precipitates.
-
-
Isolation and Purification:
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture.
-
Self-Validating System:
-
TLC/HPLC Monitoring: Regular monitoring of the reaction ensures that it is proceeding to completion and allows for timely quenching, minimizing the formation of byproducts.
-
Acid-Base Extraction: The work-up procedure involving acid-base extraction is a highly effective purification method. The basic product is selectively extracted into the acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase precipitates the purified product.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.
Data Presentation: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: N-Alkylation | Route 2: Multi-step | Route 3: Reductive Amination |
| Starting Materials | (2-Chlorophenyl)phenylmethyl halide, Piperazine | 2-Chlorobenzophenone, Piperazine | 2-Chlorobenzophenone, Piperazine |
| Number of Steps | 1 | 3 | 1 (one-pot) |
| Typical Yields | 70-90%[4] | 60-80% (overall) | Variable, requires optimization |
| Key Reagents | K₂CO₃, KI | NaBH₄, SOCl₂ | NaBH(OAc)₃ |
| Advantages | Direct, high yielding, well-established | Readily available starting material | Convergent, one-pot procedure |
| Disadvantages | Potential for di-alkylation | Longer overall synthesis time | Requires careful control of conditions |
Conclusion
The synthesis of this compound is a well-documented and optimized process, driven by its importance as a pharmaceutical intermediate. The direct N-alkylation of piperazine with (2-chlorophenyl)phenylmethyl chloride stands out as the most efficient and commonly used method, offering high yields and operational simplicity. The multi-step synthesis from 2-chlorobenzophenone provides a reliable alternative, while reductive amination presents a more convergent but potentially more challenging approach.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The information provided in this guide serves as a solid foundation for researchers and drug development professionals to make informed decisions and successfully synthesize this valuable compound.
References
- Google Patents. (n.d.). N-benzohydryl-n-methyl piperazines and process of preparing same.
-
Wikipedia. (2024). Cetirizine. Retrieved from [Link]
-
ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]
-
ResearchGate. (2025). New Manufacturing Procedure of Cetirizine. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]
-
A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. (2010). Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of cetirizine hydrochloride intermediate.
- Google Patents. (n.d.). 1-[2-\Phenylmethyl\phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. (2009). IJPSR. Retrieved from [Link]
- Google Patents. (n.d.). 2-[2-[4-[(4-chlorophenyl) phenylmethyl] -1-piperazinyl] ethoxy] acetic acid monohydrochloride as anti-allergenic compound and process for its production.
-
National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Retrieved from [Link]608518/)
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate and a potential pharmacophore, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and the scientific rationale underpinning these techniques. The synthesis and spectral characterization of this compound are also discussed, offering a holistic profile for researchers in the field.
Chemical Identity and Structure
This compound is a molecule featuring a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This ring is substituted with a benzhydryl group, which in turn is chlorinated at the ortho-position of one of its phenyl rings.
-
IUPAC Name: 1-[(2-chlorophenyl)-phenylmethyl]piperazine[1]
-
CAS Number: 109036-15-9[1]
-
Molecular Formula: C₁₇H₁₉ClN₂[1]
-
Molecular Weight: 286.8 g/mol [1]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections detail the key properties of this compound and the rigorous methods for their experimental determination.
Physical State and Appearance
At room temperature, this compound is a solid. Its appearance can be influenced by its purity and crystalline form.
Melting Point
The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity.
Table 1: Melting Point of this compound
| Property | Value | Method of Determination |
| Melting Point | Data not available | Capillary Method |
Experimental Protocol for Melting Point Determination:
A standard operating procedure for determining the melting point of a pharmaceutical substance involves the use of a calibrated melting point apparatus.
Causality Behind Experimental Choices: The capillary method is a widely accepted and reproducible technique for determining the melting point of solid materials. The slow heating rate near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.
Step-by-Step Methodology:
-
Sample Preparation: The sample is finely powdered to ensure uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate until the temperature is about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a liquid is the completion of melting. The range between these two temperatures is the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical factor influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Poorly soluble |
| Organic Solvents | Soluble |
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
Causality Behind Experimental Choices: The shake-flask method is designed to achieve a true equilibrium between the solid compound and the solvent, providing a thermodynamically accurate measure of solubility. Maintaining a constant temperature is critical as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer solutions of different pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and in vivo distribution.
Table 3: Lipophilicity of this compound
| Property | Value (Computed) | Method of Determination |
| LogP | 3.4 | Shake-Flask Method |
Experimental Protocol for LogP Determination (Shake-Flask Method):
Causality Behind Experimental Choices: This method directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and a hydrophilic phase (water), providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential to prevent volume changes during the experiment.
Step-by-Step Methodology:
-
Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Potentiometric Titration for pKa Determination.
Synthesis and Characterization
A reliable synthesis route and thorough characterization are essential for ensuring the quality and identity of this compound for research and development purposes.
Synthesis
A plausible synthetic route for this compound involves the reaction of 2-chlorobenzophenone with a reducing agent to form the corresponding alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with piperazine.
Proposed Synthetic Pathway:
-
Reduction of 2-Chlorobenzophenone: 2-Chlorobenzophenone is reduced to (2-chlorophenyl)(phenyl)methanol using a suitable reducing agent such as sodium borohydride.
-
Halogenation: The resulting alcohol is converted to (2-chlorophenyl)(phenyl)methyl chloride using a halogenating agent like thionyl chloride.
-
Nucleophilic Substitution: The chloride is then reacted with an excess of piperazine to yield this compound. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed.
Caption: Proposed Synthesis of this compound.
Spectral Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and chlorophenyl rings, the methine proton of the benzhydryl group, and the methylene protons of the piperazine ring.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching of the piperazine moiety.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 286.8 g/mol .
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. The piperazine ring is a common scaffold in drugs targeting the central nervous system, and the benzhydryl moiety is present in many antihistamines. Its physicochemical properties make it a versatile intermediate for the development of new chemical entities with tailored solubility, permeability, and receptor binding characteristics.
Safety and Handling
Based on the GHS classification for the closely related 1-(2-chlorophenyl)piperazine, this compound should be handled with care. It may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are fundamental for any researcher or drug development professional working with this compound. The information presented herein serves as a valuable resource for guiding further research and development efforts involving this important chemical entity.
References
-
PubChem. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. National Center for Biotechnology Information. [Link]
-
ChemBK. Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. [Link]
Sources
Spectroscopic Elucidation of 1-[(Chlorophenyl)phenylmethyl]piperazine Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 1-[(chlorophenyl)phenylmethyl]piperazine derivatives. Due to a scarcity of publicly available experimental data for the ortho-chloro isomer, this document will utilize the well-documented spectroscopic data of the isomeric compound, 1-[(4-Chlorophenyl)phenylmethyl]piperazine , as a primary exemplar. The principles and methodologies detailed herein are directly applicable to the structural analysis of the ortho- and meta-isomers, with a discussion of the anticipated spectral variations arising from the positional differences of the chlorine substituent on the phenyl ring. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel piperazine-based compounds.
Introduction: The Significance of Spectroscopic Characterization
The 1-[(chlorophenyl)phenylmethyl]piperazine scaffold is a cornerstone in the development of various pharmacologically active agents, most notably antihistamines such as Cetirizine. The precise arrangement of the constituent atoms, including the isomeric position of the chlorine atom on the phenyl ring, is critical to the molecule's biological activity, safety profile, and patentability. Therefore, unambiguous structural confirmation through a battery of spectroscopic techniques is a non-negotiable aspect of the research and development process.
This guide will delve into the core spectroscopic methodologies essential for the structural elucidation of these compounds: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently ascertain the identity and purity of their synthesized molecules.
Molecular Structure Overview
The fundamental structure of 1-[(chlorophenyl)phenylmethyl]piperazine consists of a piperazine ring linked to a benzhydryl moiety, which is further substituted with a chlorine atom on one of the phenyl rings. The isomeric placement of this chlorine atom (ortho, meta, or para) gives rise to three distinct molecules with potentially different physicochemical and biological properties.
Figure 1. Isomeric forms of 1-[(chlorophenyl)phenylmethyl]piperazine.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Interpretation for 1-[(4-Chlorophenyl)phenylmethyl]piperazine
The mass spectrum of 1-[(4-Chlorophenyl)phenylmethyl]piperazine would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic M/M+2 pattern with an approximate 3:1 intensity ratio.
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 286/288 | Molecular ion |
| [M-C₆H₅]⁺ | 209/211 | Loss of a phenyl group |
| [M-C₆H₄Cl]⁺ | 175 | Loss of the chlorophenyl group |
| [C₁₀H₁₃N₂]⁺ | 161 | Piperazine-containing fragment |
| [C₇H₇]⁺ | 91 | Tropylium ion (rearranged benzyl cation) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Predicted Fragmentation Pathway
Figure 2. Predicted EI-MS fragmentation of 1-[(chlorophenyl)phenylmethyl]piperazine.
Expected Variations for the ortho-isomer
The mass spectrum of this compound is expected to be very similar to that of the para-isomer. The molecular ion peak will be at the same m/z values (286/288). The major fragmentation pathways are also likely to be conserved. Minor differences in the relative intensities of the fragment ions may be observed due to subtle differences in the stability of the resulting ions, but the primary fragments are expected to be the same.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet, and the sample is subjected to a strong magnetic field and pulses of radiofrequency energy.
-
Signal Processing: The detected signals are Fourier transformed to generate the NMR spectrum.
-
Spectral Analysis: The chemical shifts (δ), integration, and multiplicity (splitting patterns) of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to assign the signals to specific atoms in the molecule.
¹H NMR Data for 1-[(4-Chlorophenyl)phenylmethyl]piperazine
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Aromatic-H (C₆H₄Cl) | 7.25 - 7.35 | Multiplet (AA'BB' system) | 4H |
| Methine-H (CH) | ~4.2 | Singlet | 1H |
| Piperazine-H | 2.30 - 2.50 | Multiplet | 4H |
| Piperazine-H | 2.80 - 3.00 | Multiplet | 4H |
| NH (if present as a salt) | Variable | Broad Singlet | 1H |
¹³C NMR Data for 1-[(4-Chlorophenyl)phenylmethyl]piperazine
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~132 |
| Aromatic C-H | 127 - 130 |
| Aromatic Quaternary C | 140 - 143 |
| Methine C | ~75 |
| Piperazine C | 46 - 55 |
Expected Variations for the ortho-isomer
The ¹H and ¹³C NMR spectra of this compound will show distinct differences compared to the para-isomer, primarily in the aromatic region.
-
¹H NMR: The aromatic protons of the 2-chlorophenyl group will exhibit a more complex splitting pattern than the symmetrical AA'BB' system of the para-isomer. The signals are also likely to be shifted due to the proximity of the chlorine atom to the other substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the 2-chlorophenyl ring will be different from those in the 4-chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) and the adjacent carbon attached to the methine group will show the most significant changes in their chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The transmitted radiation is detected, and the resulting interferogram is Fourier transformed to produce the IR spectrum.
Key IR Absorptions for 1-[(4-Chlorophenyl)phenylmethyl]piperazine
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2800 - 3000 | Aliphatic C-H stretch | Medium-Strong |
| 1590 - 1600 | Aromatic C=C stretch | Medium |
| 1490 - 1500 | Aromatic C=C stretch | Strong |
| 1090 - 1110 | C-N stretch | Medium |
| ~820 | C-H out-of-plane bend (para-disubstituted) | Strong |
| 700 - 750 | C-Cl stretch | Strong |
Expected Variations for the ortho-isomer
The most significant difference in the IR spectrum of the ortho-isomer compared to the para-isomer will be in the C-H out-of-plane bending region. The strong absorption around 820 cm⁻¹ characteristic of para-disubstitution will be absent. Instead, a strong band in the region of 750-780 cm⁻¹ is expected, which is characteristic of ortho-disubstitution. The other major absorptions for the aromatic and aliphatic C-H and C-N stretching vibrations will be largely similar.
Conclusion
References
-
PubChem. (n.d.). 1-[(4-Chlorophenyl)phenylmethyl]piperazine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 1-[(4-chlorophenyl)-phenyl-methyl]piperazine. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]
-
Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to 1-[(2-Chlorophenyl)phenylmethyl]piperazine: Identifiers, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a substituted piperazine derivative with the CAS number 109036-15-9.[1][2] This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which is a common feature in many biologically active compounds. The structural uniqueness of this molecule, particularly the ortho-position of the chlorine atom on the phenyl ring, distinguishes it from its more extensively studied para-isomer, 1-[(4-chlorophenyl)phenylmethyl]piperazine, a key intermediate in the synthesis of the widely-used antihistamine, Cetirizine.[3] This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identifiers, physicochemical properties, and its place within the broader context of piperazine chemistry.
Chemical Identifiers and Molecular Structure
A precise understanding of a molecule's identity is fundamental for any research or development endeavor. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 109036-15-9 | [1][2] |
| IUPAC Name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | [2] |
| Molecular Formula | C₁₇H₁₉ClN₂ | [1][2] |
| Molecular Weight | 286.80 g/mol | [1] |
| InChI Key | RLZPNIGECDMAJH-UHFFFAOYSA-N | [2] |
| SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |
The molecular structure consists of a central piperazine ring linked to a benzhydryl group. This benzhydryl group is asymmetrically substituted with one phenyl ring and one 2-chlorophenyl ring. The presence of the chlorine atom at the ortho position of the phenyl ring is a defining characteristic of this isomer and is expected to influence its steric and electronic properties compared to its isomers.
Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 15.3 Ų |
These predicted properties suggest that the molecule possesses moderate lipophilicity and a limited capacity for hydrogen bonding, which are important considerations in drug design and development for factors such as membrane permeability and target binding.
Synthesis and Characterization
Plausible Synthetic Pathway
Detailed, peer-reviewed synthetic protocols specifically for this compound are not widely published. However, a plausible and commonly employed method for the synthesis of N-benzhydrylpiperazine derivatives involves the nucleophilic substitution of a benzhydryl halide with piperazine. A general workflow for this synthesis is outlined below.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology (Hypothetical Protocol):
-
Reduction of the Ketone: 2-Chlorobenzophenone would be dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride would then be added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would be stirred until the reduction to the corresponding alcohol, (2-chlorophenyl)(phenyl)methanol, is complete, as monitored by a technique like Thin Layer Chromatography (TLC).
-
Conversion to Benzhydryl Halide: The resulting alcohol would be converted to the more reactive benzhydryl chloride. This can be achieved by reacting the alcohol with a chlorinating agent like thionyl chloride or hydrogen chloride gas in an appropriate solvent. This step is crucial for activating the benzylic position for nucleophilic attack.
-
Nucleophilic Substitution with Piperazine: The crude or purified (2-chlorophenyl)(phenyl)methyl chloride would then be reacted with an excess of piperazine in a suitable solvent, such as acetonitrile or dimethylformamide (DMF). A base, like potassium carbonate, is often added to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is typically heated to drive the substitution to completion.
-
Work-up and Purification: After the reaction is complete, the mixture would be subjected to an aqueous work-up to remove inorganic salts and excess piperazine. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the final product, this compound.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic proton, and the piperazine ring protons.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic parts, and the C-N bonds of the piperazine ring.
Pharmacological Context and Potential Applications
While specific pharmacological data for this compound are scarce in publicly available literature, the broader class of piperazine derivatives is known to exhibit a wide range of biological activities.[3] Many piperazine-containing compounds are active in the central nervous system (CNS).[4]
Given its structural similarity to other pharmacologically active benzhydrylpiperazines, it is plausible that this compound could be investigated for activities such as:
-
Antihistaminic properties: The benzhydrylpiperazine scaffold is a common feature in many first and second-generation antihistamines.
-
Dopaminergic and Serotonergic activity: Piperazine derivatives are known to interact with dopamine and serotonin receptors, suggesting potential applications in the treatment of various neurological and psychiatric disorders.
It is important to emphasize that these are hypothetical applications based on chemical similarity, and dedicated pharmacological studies are required to determine the actual biological activity profile of this compound. Its primary current role is likely as a research chemical or a building block in the synthesis of more complex molecules.
Safety and Handling
Specific safety data for this compound is not extensively documented. However, based on the GHS pictograms and hazard statements available for the closely related compound 1-(2-chlorophenyl)piperazine and the isomeric 1-[(4-chlorophenyl)phenylmethyl]piperazine, the following precautions should be considered:
-
Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] Some related compounds are also suspected of damaging fertility or the unborn child.[6]
-
Handling: It is recommended to handle this compound in a well-ventilated area, preferably in a laboratory fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7][8]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion and Future Directions
This compound represents an interesting but currently understudied member of the benzhydrylpiperazine family. While its chemical identity is established, a significant opportunity exists for further research to elucidate its synthetic methodologies, physicochemical properties, and pharmacological profile. The distinct substitution pattern of the 2-chloro isomer may confer unique properties that warrant investigation, potentially leading to the discovery of new chemical entities with valuable biological activities. Future research efforts should focus on developing and publishing robust synthetic protocols, conducting thorough analytical characterization, and performing comprehensive pharmacological screening to unlock the full potential of this molecule.
References
-
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
1-(2-Chlorophenyl)piperazine. PubChem. [Link]
-
Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. PrepChem.com. [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. ChemBK. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]
-
1-((2-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine. Pharmaffiliates. [Link]
- 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
-
[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone. SpectraBase. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
Assay of M-Chlorophenylpiperazine in Plasma and Brain of Rat by Capillary Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
1-((2-Chlorophenyl)(phenyl)methyl)piperazine. Pharmaffiliates. [Link]
Sources
- 1. 109036-15-9|1-((2-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 2. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Predicted Mechanism of Action of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted mechanism of action for the novel phenylpiperazine derivative, 1-[(2-Chlorophenyl)phenylmethyl]piperazine. Due to a lack of direct empirical data on this specific ortho-chloro isomer, this document leverages a structure-activity relationship (SAR) analysis, drawing upon the well-characterized pharmacology of its structural analogs, primarily the atypical antidepressants Trazodone and Nefazodone. We hypothesize a multi-modal pharmacological profile centered on the modulation of serotonergic and adrenergic systems. This guide provides a theoretical framework for its action, detailed experimental protocols to validate these predictions, and visual workflows to guide future research.
Introduction and Rationale
The phenylpiperazine scaffold is a cornerstone in neuropharmacology, giving rise to a diverse array of centrally acting agents. The specific compound, this compound, is distinguished by a 2-chloro substitution on one of its phenyl rings. While its direct pharmacological profile is not yet elucidated in peer-reviewed literature, its structural architecture bears a striking resemblance to established therapeutic agents.
This guide is predicated on the scientific rationale that minor structural modifications to a known pharmacophore can lead to predictable, albeit nuanced, changes in biological activity. By examining the established mechanisms of structurally similar compounds, we can construct a robust hypothesis for the action of this compound, thereby providing a clear roadmap for its empirical investigation. Our predictive analysis points towards a primary interaction with serotonin and adrenergic receptors, a profile that is characteristic of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of compounds.[1][2]
Predicted Molecular Pharmacology
Based on SAR analysis of related phenylpiperazine compounds, we predict that this compound functions as a multi-target ligand, with primary activities at serotonin and adrenergic receptors.
Predicted Primary Targets and Affinities
The core hypothesis is that the compound will exhibit significant affinity for the following receptors, with a profile likely resembling that of a SARI:
-
Serotonin 2A (5-HT2A) Receptor: Potent antagonism is predicted. This is a hallmark of the SARI class and is thought to contribute to the antidepressant and anxiolytic effects by mitigating the anxiety and sexual dysfunction associated with pure serotonin reuptake inhibition.[1][2]
-
Alpha-1 Adrenergic Receptors: Antagonism at these receptors is also anticipated. This action is likely to contribute to sedative effects and may also play a role in its cardiovascular profile, such as the potential for orthostatic hypotension.[1][3]
-
Serotonin Transporter (SERT): Moderate to weak inhibition of serotonin reuptake is expected. This action would increase synaptic serotonin levels, contributing to its antidepressant effects.[2]
-
Serotonin 1A (5-HT1A) Receptor: Partial agonism at this receptor is a possibility. This interaction is known to contribute to anxiolytic and antidepressant properties.[3]
The following table summarizes the predicted binding affinities (Ki) for this compound at its primary targets. These values are hypothetical and serve as a basis for initial experimental validation.
| Target | Predicted Activity | Predicted Affinity (Ki, nM) |
| 5-HT2A Receptor | Antagonist | 10 - 50 |
| Alpha-1 Adrenergic Receptor | Antagonist | 50 - 200 |
| Serotonin Transporter (SERT) | Inhibitor | 100 - 500 |
| 5-HT1A Receptor | Partial Agonist | 75 - 250 |
Predicted Signaling Pathways
The multi-target nature of this compound suggests a complex interplay of downstream signaling cascades.
5-HT2A Receptor Antagonism Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound is predicted to block this cascade, thereby preventing serotonin-mediated downstream effects.
Caption: Predicted 5-HT2A receptor antagonism pathway.
5-HT1A Receptor Partial Agonism Pathway
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound would be expected to elicit a submaximal inhibitory effect on adenylyl cyclase compared to the endogenous ligand, serotonin.
Caption: Predicted 5-HT1A receptor partial agonism pathway.
Experimental Protocols for Mechanism Validation
To empirically validate the predicted mechanism of action, a series of in vitro assays are required. The following protocols provide a framework for these investigations.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of the compound for its predicted targets.
Protocol 4.1.1: 5-HT2A Receptor Binding Assay
-
Preparation of Membranes: Utilize membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist), used at a concentration near its Kd (e.g., 0.5 nM).[6]
-
Non-specific Binding: Defined using 1 µM Ketanserin.[6]
-
Incubation: Incubate membrane preparations with [3H]Ketanserin and varying concentrations of this compound for 60 minutes at room temperature.
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.[7][8]
-
Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[9][10]
Caption: General workflow for radioligand binding assays.
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Protocol 4.2.1: 5-HT1A Receptor GTPγS Binding Assay
This assay measures the first step in G-protein activation.
-
Membrane Preparation: Use hippocampal membranes from rat brain or membranes from cells expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Reagents: [35S]GTPγS (0.1 nM), GDP (10 µM), and varying concentrations of this compound.
-
Incubation: Pre-incubate membranes with the test compound for 15 minutes at 30°C. Initiate the reaction by adding [35S]GTPγS and incubate for an additional 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration and measure bound radioactivity via scintillation counting.[11][12][13]
-
Data Analysis: Plot concentration-response curves to determine EC50 and Emax values, which indicate potency and efficacy, respectively.[14]
Protocol 4.2.2: Alpha-1 Adrenergic Receptor Calcium Flux Assay
This assay is suitable for Gq-coupled receptors like the alpha-1 adrenergic receptor.
-
Cell Culture: Use HEK293 cells stably expressing the human alpha-1A adrenergic receptor.[15]
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[16]
-
Assay Procedure:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known alpha-1 agonist (e.g., phenylephrine) at its EC80 concentration.
-
-
Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[2][3]
-
Data Analysis: Generate concentration-response curves to determine the IC50 of the compound.
Transporter Uptake Assay
This assay will determine the compound's ability to inhibit serotonin reuptake.
Protocol 4.3.1: Serotonin Transporter (SERT) Uptake Assay
-
Cell Line: Use HEK-293 cells expressing the human recombinant serotonin transporter.[17][18]
-
Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.
-
Procedure:
-
Termination and Detection: Terminate uptake by washing with ice-cold buffer and rapid filtration. Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
In Vitro Metabolism Assays
These assays are important for predicting potential drug-drug interactions.
Protocol 4.4.1: CYP450 Inhibition Assay
-
Procedure:
-
Incubate human liver microsomes with a cocktail of CYP450-specific probe substrates (for isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of this compound.
-
Include a NADPH-regenerating system.
-
-
Analysis: After incubation, stop the reaction and quantify the formation of the probe substrate metabolites using LC-MS/MS.[23][24][25]
-
Data Interpretation: Calculate the IC50 value for each CYP isoform to assess the inhibitory potential of the compound.
Caption: General workflow for in vitro CYP450 inhibition assays.
Conclusion
This technical guide presents a scientifically grounded, predictive framework for the mechanism of action of this compound. By leveraging established structure-activity relationships, we hypothesize a multi-modal profile characterized by potent 5-HT2A and alpha-1 adrenergic antagonism, coupled with serotonin reuptake inhibition. The detailed experimental protocols provided herein offer a clear and systematic path for the empirical validation of these predictions. The successful characterization of this compound's pharmacological profile will be crucial in determining its potential therapeutic utility and will contribute valuable knowledge to the field of neuropharmacology.
References
-
Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546. Available at: [Link]
-
Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(6), 1320–1329. Available at: [Link]
-
Davis, R., & Whittington, R. (1995). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs, 50(3), 531-554. Available at: [Link]
-
Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. Available at: [Link]
-
Odaka, H., Asakawa, Y., Mizumoto, S., & Kambe, D. (2006). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Naunyn-Schmiedeberg's archives of pharmacology, 373(4), 263-270. Available at: [Link]
-
Serafine, K. M., & France, C. P. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 75–81. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.16. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Limbird, L. E. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. T. S. Assay Development and Screening. IntechOpen. Available at: [Link]
-
Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.21. Available at: [Link]
-
Zhang, H., & Li, J. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 13(9), 1329–1341. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
H. M. El-Gowelli. (2012). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.10. Available at: [Link]
-
Mannoury la Cour, C., El-Daher, S., Bdioui, S., Millan, M. J., & Bockaert, J. (2011). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British journal of pharmacology, 164(2b), 527–541. Available at: [Link]
-
van de Witte, S. V., van der Wenden, E. M., van der Neut, M. A., & de Vry, J. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 18(2-3), 119–134. Available at: [Link]
-
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Available at: [Link]
-
Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Martel, J. C., Guscott, M., Danty, N., & Audinot, V. (2007). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 55(2), 169–180. Available at: [Link]
-
Umehara, K., & Iwatsubo, T. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.21. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Seidel, N., & Engel, C. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5367. Available at: [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Retrieved from [Link]
-
Millan, M. J., Gobert, A., Newman-Tancredi, A., Lejeune, F., Cussac, D., & Rivet, J. M. (2000). S18126, a novel, potent, and selective antagonist at alpha2-adrenoceptors: I. Receptor binding, G-protein activation, and autonomically mediated functional studies. The Journal of pharmacology and experimental therapeutics, 292(3), 944–956. Available at: [Link]
-
Kenakin, T. (2004). Principles: receptor theory in pharmacology. Trends in pharmacological sciences, 25(4), 186–192. Available at: [Link]
-
Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]
-
JoVE. (2022). Titration ELISA to Determine KD of Receptor Ligand Interaction | Protocol Preview. Retrieved from [Link]
-
Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Functional analysis of G- protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00171A [pubs.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. enamine.net [enamine.net]
An In-depth Technical Guide to the Potential Pharmacological Profile of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel compound 1-[(2-Chlorophenyl)phenylmethyl]piperazine. Based on a thorough examination of the structure-activity relationships (SAR) of the diarylmethylpiperazine class of molecules, this document outlines the predicted biological targets, mechanisms of action, and potential therapeutic applications of this compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and in-vitro characterization of this compound, empowering research teams to validate and expand upon the foundational insights provided herein.
Introduction: Unveiling a Compound of Interest
The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse pharmacological activities.[1] Within this broad class, diarylmethylpiperazines have emerged as a particularly fruitful scaffold for drug discovery. The well-characterized antihistamine, Cetirizine, features a (4-chlorophenyl)phenylmethyl]piperazine core, highlighting the potential of this chemical motif to interact with histamine receptors.[2] Concurrently, extensive research has identified diarylmethylpiperazine derivatives as potent and selective agonists of the delta-opioid receptor, opening avenues for the development of novel analgesics.[3][4]
This guide focuses on the pharmacological potential of a specific, less-studied derivative: This compound . The strategic placement of a chlorine atom at the ortho position of one of the phenyl rings is predicted to modulate its interaction with biological targets, potentially leading to a unique pharmacological profile with distinct potency, selectivity, and pharmacokinetic properties. This document serves as a foundational resource for researchers seeking to explore the therapeutic promise of this intriguing molecule.
Predicted Pharmacological Profile
Based on the established structure-activity relationships of related compounds, this compound is predicted to exhibit a dual pharmacological profile, primarily targeting the Histamine H1 Receptor and the Delta-Opioid Receptor.
Predicted Histamine H1 Receptor Antagonism
The diarylmethylpiperazine core is a well-established pharmacophore for H1 receptor antagonists. The two aromatic rings and the basic nitrogen atom of the piperazine ring are crucial for binding to the receptor. The presence of a chloro-substituent on one of the phenyl rings is a common feature in many potent antihistamines.
The ortho-position of the chlorine atom in this compound may influence its binding affinity and selectivity for the H1 receptor compared to its para-substituted counterpart found in the precursor to cetirizine. This positional isomerism can affect the overall conformation of the molecule and its fit within the receptor's binding pocket. It is hypothesized that the ortho-chloro group may induce a conformational bias that could either enhance or slightly diminish its affinity for the H1 receptor.
Predicted Delta-Opioid Receptor Agonism
The diarylmethylpiperazine scaffold is also a key feature of non-peptidic delta-opioid receptor agonists like SNC80.[5] These compounds have shown promise as potential analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists. The interaction with the delta-opioid receptor is sensitive to the substitution pattern on the aromatic rings. While extensive SAR studies have been conducted on this class of compounds, the specific effect of a single ortho-chloro substituent is not extensively documented in publicly available literature. However, the fundamental structural motifs for delta-opioid receptor activation are present in this compound.
Strategic Synthesis of this compound
A robust and reproducible synthetic route is paramount for the pharmacological evaluation of a novel compound. The following protocol outlines a logical and efficient pathway for the synthesis of this compound, adapted from established methods for related compounds.[6][7]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (2-Chlorophenyl)phenylmethanol
-
To a stirred solution of 2-chlorobenzophenone (1 equivalent) in methanol at 0°C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Chlorophenyl)phenylmethanol.
Step 2: Synthesis of 1-Chloro-2-[(chloro)phenylmethyl]benzene
-
To a stirred solution of (2-Chlorophenyl)phenylmethanol (1 equivalent) in dichloromethane at 0°C, add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Chloro-2-[(chloro)phenylmethyl]benzene.
Step 3: Synthesis of this compound
-
To a stirred solution of 1-Chloro-2-[(chloro)phenylmethyl]benzene (1 equivalent) in acetonitrile, add piperazine (2.5 equivalents) and potassium carbonate (3 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to afford the target compound, this compound.
In-Vitro Pharmacological Evaluation: Protocols and Rationale
To elucidate the pharmacological profile of this compound, a series of in-vitro assays are proposed. These experiments are designed to determine the binding affinity and functional activity of the compound at its predicted primary targets.
Histamine H1 Receptor Binding Assay
This assay will determine the affinity of the test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.
Experimental Workflow:
Caption: Workflow for the Histamine H1 Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human Histamine H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Pyrilamine (a well-characterized H1 antagonist).
-
Procedure: a. In a 96-well plate, combine the membrane preparation, [³H]Pyrilamine (at a concentration close to its Kd), and varying concentrations of this compound. b. For total binding, omit the test compound. For non-specific binding, include a high concentration of a known H1 antagonist (e.g., Mepyramine). c. Incubate at 25°C for 60 minutes. d. Terminate the assay by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This assay will determine whether the test compound acts as an antagonist at the H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium release.
Signaling Pathway:
Caption: Histamine H1 receptor signaling pathway leading to calcium mobilization.
Detailed Protocol:
-
Cell Line: Use HEK293 cells stably expressing the human Histamine H1 receptor.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure: a. Seed the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of this compound. c. Stimulate the cells with histamine at a concentration that elicits a submaximal response (EC₈₀). d. Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the histamine-induced calcium response.
Delta-Opioid Receptor Binding Assay
This assay will determine the affinity of the test compound for the delta-opioid receptor.
Detailed Protocol:
-
Membrane Preparation: Utilize membrane preparations from CHO-K1 cells stably expressing the human delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]Naltrindole (a selective delta-opioid antagonist).
-
Procedure: a. In a 96-well plate, combine the membrane preparation, [³H]Naltrindole, and varying concentrations of the test compound. b. For total binding, omit the test compound. For non-specific binding, include a high concentration of a known delta-opioid ligand (e.g., unlabeled Naltrindole or SNC80). c. Incubate at 25°C for 90 minutes. d. Terminate the assay by rapid filtration and measure radioactivity as described for the H1 binding assay.
-
Data Analysis: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
Delta-Opioid Receptor Functional Assay (cAMP Inhibition)
This assay will determine if the test compound acts as an agonist at the delta-opioid receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.
Signaling Pathway:
Caption: Delta-opioid receptor signaling pathway leading to cAMP inhibition.
Detailed Protocol:
-
Cell Line: Use CHO-K1 cells stably expressing the human delta-opioid receptor.
-
Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with varying concentrations of this compound. c. Stimulate adenylyl cyclase with forskolin. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Data Interpretation and Predicted Outcomes
The following table summarizes the predicted outcomes of the proposed in-vitro assays for this compound.
| Assay | Predicted Outcome | Implication |
| Histamine H1 Receptor Binding | Moderate to high affinity (Ki in the low nanomolar range). The affinity may be comparable to or slightly different from its 4-chloro isomer, depending on the steric and electronic effects of the ortho-chloro substitution in the H1 receptor binding pocket.[8] | The compound is likely to bind to the H1 receptor and could function as an antihistamine. |
| Histamine H1 Functional Assay | Antagonistic activity (IC₅₀ in the nanomolar range). The compound is expected to inhibit histamine-induced calcium mobilization, confirming its role as an H1 receptor antagonist. | The compound has the potential for therapeutic use in allergic conditions. |
| Delta-Opioid Receptor Binding | Moderate affinity (Ki in the nanomolar to low micromolar range). The affinity for the delta-opioid receptor is anticipated, though potentially lower than highly optimized agonists, due to the lack of other specific substitutions often found in potent delta-opioid ligands.[9] | The compound may have centrally-mediated effects, including potential analgesic properties. |
| Delta-Opioid Functional Assay | Agonist activity (EC₅₀ in the nanomolar to micromolar range). The compound is predicted to inhibit cAMP production, indicating agonism at the delta-opioid receptor. | The compound could represent a starting point for the development of novel analgesics, potentially with a unique side-effect profile due to its dual activity. |
Conclusion and Future Directions
The in-silico analysis and literature review presented in this guide strongly suggest that this compound possesses a compelling dual pharmacological profile, with predicted antagonist activity at the Histamine H1 receptor and agonist activity at the delta-opioid receptor. The proposed synthetic route and in-vitro testing cascade provide a clear and actionable roadmap for the empirical validation of these predictions.
Successful characterization of this compound could pave the way for the development of novel therapeutics. For instance, a dual-action compound might offer synergistic benefits in conditions where both histamine and opioid pathways are implicated, such as in certain types of pruritus or inflammatory pain. Further investigation into its selectivity against other receptors, its pharmacokinetic properties, and its in-vivo efficacy will be crucial next steps in unlocking the full therapeutic potential of this compound.
References
- Plobeck, N., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. Journal of Medicinal Chemistry, 43(21), 3878-3894.
- Calderon, S. N. (2011). Nonpeptidic delta (δ) opioid agonists and antagonists of the diarylmethylpiperazine class: what have we learned?. Current topics in medicinal chemistry, 11(10), 1279-1294.
- Calderon, S. N., & Coop, A. (2004). SNC 80 and related delta opioid agonists. Current pharmaceutical design, 10(7), 733-742.
- FAES, S.A. (1988). 1-[2-\Phenylmethyl\phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
- Wilson, W. D., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071-8086.
-
Wikipedia contributors. (2024). Cetirizine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
- Srinivas, K., et al. (2008). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 5(3), 511-518.
- Venkateswarlu, A., et al. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Pharmaceutical Sciences and Research, 1(2), 127-131.
-
Chembk. (2024). 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis. Retrieved January 14, 2026, from [Link]
- Portoghese, P. S., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of medicinal chemistry, 40(5), 695–704.
- ResearchGate. (2018). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) -. Retrieved January 14, 2026, from https://www.researchgate.net/publication/322684825_Diaryldimethylpiperazine_ligands_with_mu-and_delta-opioid_receptor_affinity_Synthesis_of_4-aR-a-4-allyl-2S5S-dimethylpiperazin-1-yl-3-hydroxyphenylmethyl-N-ethyl-N-phenylbenzamide_and-4-aR-a-2S5S-dimethylpiperazin-1-yl-3-hydroxyphenylmethyl-N-ethyl-N-phenylbenzamide
- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.
- Nauta, W. T., & Rekker, R. F. (1978). Structure-Activity Relationships of H1-Receptor Antagonists. Progress in medicinal chemistry, 15, 1-52.
- Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13.
- Li, Y., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. Molecules (Basel, Switzerland), 23(11), 2883.
- Fonquerna, S., et al. (2004). Synthesis and Structure-Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of medicinal chemistry, 47(25), 6322–6334.
- Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin.
- Karon, J., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials (Basel, Switzerland), 14(21), 6435.
- Babbini, M., et al. (1978). Influence of the 2'-chloro substitution on central activity of desmethyldiazepam. Pharmacology, 17(3), 121–127.
- Morales, N. M., & Matthews, H. B. (1981). The effects of the degree of ortho chloro substitution on the pharmacokinetics of five hexachlorobiphenyls in the rat. Toxicology and applied pharmacology, 61(1), 133–140. the rat. Toxicology and applied pharmacology, 61(1), 133–140.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptidic delta (delta) opioid agonists and antagonists of the diarylmethylpiperazine class: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine receptor binding
An In-Depth Technical Guide: In Silico Modeling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine Receptor Binding
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound, a scaffold of significant pharmacological interest. As a core component of several antihistaminic and antidopaminergic agents, understanding its interaction with G protein-coupled receptors (GPCRs) at an atomic level is paramount for rational drug design. We move beyond a simple recitation of steps to deliver a self-validating, logic-driven workflow. This document details the integrated use of homology modeling, pharmacophore analysis, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to elucidate the binding mechanism of this compound, primarily focusing on its interaction with the human Histamine H1 Receptor (hH1R). Each protocol is presented with an emphasis on the causal reasoning behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying scientific principles.
Introduction: The Scientific Imperative
The 1-benzhydrylpiperazine moiety is a classic "privileged scaffold" in medicinal chemistry, forming the structural basis of drugs like Cetirizine and Hydroxyzine. The specific compound, this compound, represents a key intermediate and analogue whose binding characteristics can inform the development of next-generation therapeutics with improved selectivity and reduced off-target effects. Cetirizine, a well-known derivative, is a potent and highly selective antagonist of the Histamine H₁ receptor[1]. Therefore, the hH1R serves as our primary target for this investigation.
In silico, or computational, methods are indispensable in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions before committing to costly experimental synthesis and testing.[2] This guide presents an integrated computational strategy to build a robust, predictive model of the ligand-receptor complex, providing actionable insights for lead optimization and further research.
Strategic Workflow: From Sequence to System Dynamics
Our approach is a multi-stage process where each step builds upon and validates the previous one. The workflow is designed to systematically reduce conformational uncertainty and increase the accuracy of our binding predictions.
Caption: High-level overview of the integrated in silico workflow.
Part 1: System Preparation - The Foundation of Accuracy
Target Receptor: The Human Histamine H1 Receptor (hH1R)
The hH1R is a Class A GPCR and a primary target for antiallergic drugs.[3] Its structure has been solved experimentally, providing a high-quality template for our work.
-
Primary Structure Source: The crystal structure of the human H1 receptor in complex with the antagonist doxepin (PDB ID: 3RZE) is the preferred starting point.[4] Using an experimentally determined structure eliminates the uncertainties associated with model building.
-
Alternative (When No Crystal Structure Exists): Homology Modeling: If a crystal structure were unavailable, a homology model would be constructed.[5][6] This involves using the amino acid sequence of the target to build a 3D model based on the known structure of a homologous protein, such as bovine rhodopsin.[7][8]
Protocol: Receptor Structure Preparation
The raw PDB file is not suitable for immediate use and must be meticulously cleaned and prepared. This step is critical for ensuring the accuracy of subsequent calculations.
-
Obtain Structure: Download the PDB file for 3RZE from the Protein Data Bank.
-
Remove Non-Essential Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand (doxepin) from the PDB file. The goal is to have a clean 'apo-like' receptor structure.
-
Add Hydrogen Atoms: Experimental structures often lack hydrogen atoms. Add them using a standard geometry, ensuring that the protonation states of titratable residues (His, Asp, Glu) are appropriate for a physiological pH of ~7.4.
-
Assign Atomic Charges: Assign partial atomic charges using a force field (e.g., CHARMM36m or AMBER). This is essential for calculating electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Protocol: Ligand Preparation
The ligand, this compound, must also be converted into a simulation-ready 3D format.
-
Generate 2D Structure: Draw the molecule in a chemical sketcher and save it as a SMILES string or MOL file.
-
Convert to 3D: Use a program like Open Babel or a commercial package to generate a low-energy 3D conformation.
-
Determine Protonation State: The piperazine ring is basic. At physiological pH (7.4), it is expected to be protonated. Accurately assigning the protonation state is crucial for correct electrostatic interaction modeling.
-
Assign Partial Charges: Calculate partial atomic charges for the ligand using a quantum mechanical method (e.g., AM1-BCC) or a compatible force field parameterization tool.
-
Generate Conformers: If desired, generate multiple low-energy conformers to account for ligand flexibility during docking.
| Component | Key Preparation Steps | Rationale |
| hH1 Receptor (PDB: 3RZE) | Remove water/ligands, add hydrogens, assign charges, energy minimization. | Ensures a clean, physiologically relevant binding site and removes steric clashes. |
| Ligand | 2D-to-3D conversion, assign protonation state (pH 7.4), calculate partial charges. | Correctly represents the ligand's 3D shape and electrostatic properties for accurate interaction modeling. |
Table 1: Summary of crucial preparation steps for the receptor and ligand.
Part 2: Core Methodologies - Predicting and Probing Interactions
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[9] It helps us understand what chemical properties are necessary for a molecule to bind to the hH1R. This can be used to screen large databases for new, structurally diverse compounds with the potential to be active.[10][11][12]
-
Methodology: A structure-based pharmacophore can be generated by analyzing the key interaction points within the hH1R binding pocket from the 3RZE crystal structure. Features would include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. Key residues in the hH1R antagonist binding pocket include Tyr108, Phe424, and Trp428, which form a lipophilic pocket.[7]
-
Application: The resulting pharmacophore model serves as a 3D query to rapidly filter virtual compound libraries, identifying molecules that possess the required features in the correct spatial arrangement.[13]
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of the ligand when bound to the receptor and estimates the strength of the interaction via a scoring function.[14]
-
Prepare Grid Box: Define a 3D grid box centered on the known antagonist binding site of the hH1R. The box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.
-
Prepare Receptor and Ligand Files: Convert the prepared receptor and ligand structures into the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock.
-
Run Docking Simulation: Execute the docking algorithm. It will systematically sample different poses of the ligand within the grid box and score them.
-
Analyze Results: The output will be a set of predicted binding poses ranked by their docking scores (approximating binding affinity). The top-ranked pose is the most probable binding mode. Analyze this pose to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with receptor residues.
| Predicted Pose | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.8 | ASP107 (Ionic), TRP428 (Pi-Pi), PHE435 (Hydrophobic) |
| 2 | -9.5 | ASP107 (Ionic), TYR108 (Pi-Pi), VAL109 (Hydrophobic) |
| 3 | -9.1 | LYS191 (H-Bond), PHE424 (Hydrophobic), TRP428 (Pi-Pi) |
Table 2: Example of molecular docking results, summarizing scores and key interactions for the top hypothetical poses.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce flexibility and the explicit effects of solvent (water), allowing us to observe the dynamic behavior of the protein-ligand complex over time.[15] This is crucial for assessing the stability of the docked pose and identifying more subtle, transient interactions.[16][17]
Caption: Step-by-step workflow for setting up an MD simulation.
-
System Building: Combine the coordinates of the top-ranked docked pose (protein + ligand) into a single file.
-
Topology Generation: Define the force field parameters for the complex. This involves merging the protein force field (e.g., CHARMM36m) with the ligand parameters generated earlier.[18]
-
Solvation and Ionization: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[16]
-
Energy Minimization: Vigorously minimize the energy of the entire solvated system to relax the structure.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure): Stabilize the pressure of the system to 1 bar while maintaining the target temperature. This ensures the correct density of the simulation box.
-
-
Production Run: Once the system is equilibrated (stable temperature, pressure, and density), run the production simulation for a significant duration (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.
Binding Free Energy Calculations
To obtain a more rigorous estimate of binding affinity than docking scores, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA).[19][20] These "end-point" methods calculate the free energy difference between the bound and unbound states by analyzing snapshots from the MD trajectory.[21][22]
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the isolated receptor, and the isolated ligand. The total free energy is a sum of molecular mechanics energy, polar solvation energy (calculated via Poisson-Boltzmann), and nonpolar solvation energy (calculated from the solvent-accessible surface area).
-
Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
| Energy Component | Average Value (kcal/mol) (Hypothetical) | Contribution |
| Van der Waals Energy | -45.2 | Favorable |
| Electrostatic Energy | -21.5 | Favorable |
| Polar Solvation Energy | +50.8 | Unfavorable (Desolvation) |
| Nonpolar Solvation Energy | -5.1 | Favorable |
| ΔG binding | -21.0 | Overall Favorable Binding |
Table 3: Example of a decomposed binding free energy calculation using MM/PBSA.
Part 3: Data Analysis and Model Validation
A model is only as good as its validation.[23] Rigorous analysis of the simulation data and cross-validation against known information are essential for establishing the trustworthiness of the results.[24][25]
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is stably bound in its pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops might indicate an induced-fit mechanism.
-
Interaction Analysis: Analyze the trajectory to determine the frequency and duration of specific interactions (e.g., hydrogen bonds, water bridges, hydrophobic contacts) between the ligand and receptor. This provides a dynamic view of the key binding determinants.
Validation of the Overall Model
-
Stereochemical Quality (for Homology Models): If a homology model was used, its quality must be assessed using tools like a Ramachandran plot to ensure the backbone dihedral angles are in favorable regions.[6]
-
Comparison with Experimental Data: If experimental data on related compounds exist (e.g., Structure-Activity Relationship data), the model should be able to rationalize these findings. For example, does the model explain why a small modification to the ligand increases or decreases affinity?
-
Convergence: Ensure that the calculated properties, especially the binding free energy, have converged. This can be checked by calculating the value over different time windows of the trajectory.
Conclusion
This guide has outlined a robust, multi-faceted in silico workflow to investigate the receptor binding of this compound. By integrating pharmacophore modeling, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, we can construct a predictive model that is both detailed and dynamically validated. This approach provides profound insights into the specific atomic interactions, stability, and energetics that govern the ligand's binding to the Histamine H1 receptor. The resulting data can confidently guide the rational design of novel analogues with enhanced potency and selectivity, accelerating the drug discovery pipeline.
References
-
Morini, G., et al. (2005). Homology modelling and binding site mapping of the human histamine H1 receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]
-
Patsnap. (2023). What is pharmacophore modeling and its applications? Patsnap Synapse. Available at: [Link]
-
VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute Publications. Available at: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. Available at: [Link]
-
Ciemny, M., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Briefings in Bioinformatics. Available at: [Link]
-
BABRONE. (2020). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences. Available at: [Link]
-
Zobayer, N., & Hossain, A. B. M. A. (2018). In silico Characterization and Homology Modeling of Histamine Receptors. Science Alert. Available at: [Link]
-
Creative Biostructure. Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available at: [Link]
-
Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. Available at: [Link]
-
The Amber Guy. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]
-
Maddy Point. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. Available at: [Link]
-
Carlsson Lab. MOLECULAR MODELING Exercise 1: Homology modeling of the Histamine H1 receptor. Stockholm University. Available at: [Link]
-
Bioinformatics Online. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]
-
Dr. Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Available at: [Link]
-
William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. Available at: [Link]
-
CD ComputaBio. (2021). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Available at: [Link]
-
ResearchGate. Homology Modeling and Histamine H1 Receptors. ResearchGate. Available at: [Link]
-
Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules. Available at: [Link]
-
Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. Homology modelling and binding site mapping of the human histamine H1 receptor. ResearchGate. Available at: [Link]
-
Pu, L., et al. (2019). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules. Available at: [Link]
-
Prieto-Martínez, F. D., et al. (2016). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. Briefings in Bioinformatics. Available at: [Link]
-
Amaro, R. E., & Mulholland, A. J. (2021). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences. Available at: [Link]
-
Sankar, A., & Se-Ran, J. (2019). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. Available at: [Link]
-
Kaczor, A. A., et al. (2020). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology. Available at: [Link]
-
R Discovery. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. R Discovery. Available at: [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]
-
Cresset Group. (2023). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Cresset Group. Available at: [Link]
-
Ai, H., & Chen, L. (2023). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]
-
Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. University of Oxford. Available at: [Link]
-
Bohrium. Recent advances and applications of molecular docking to g-protein-coupled receptors. Bohrium. Available at: [Link]
-
ResearchGate. (2020). In Silico Trials: Verification, Validation And Uncertainty Quantification Of Predictive Models. ResearchGate. Available at: [Link]
-
Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]
-
precisionFDA. 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE. precisionFDA. Available at: [Link]
-
Wikipedia. Cetirizine. Wikipedia. Available at: [Link]
-
PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem. Available at: [Link]
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlssonlab.org [carlssonlab.org]
- 5. scialert.net [scialert.net]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homology modelling and binding site mapping of the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. dovepress.com [dovepress.com]
- 12. babrone.edu.in [babrone.edu.in]
- 13. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. m.youtube.com [m.youtube.com]
- 19. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 20. peng-lab.org [peng-lab.org]
- 21. m.youtube.com [m.youtube.com]
- 22. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 23. vph-institute.org [vph-institute.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Foreword: Proactive Characterization for Robust Drug Development
In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug product is paved with rigorous physicochemical characterization. It is here, in the foundational stages of preformulation, that we mitigate future risks of costly late-stage failures. The solubility and stability of an active pharmaceutical ingredient (API) are not merely data points; they are the bedrock upon which formulation strategies, manufacturing processes, and shelf-life determinations are built.
This guide provides an in-depth technical framework for evaluating 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a key intermediate and potential impurity in the synthesis of certain antihistaminic agents, such as Cetirizine. While specific data for this molecule is not broadly published, the principles and methodologies detailed herein represent the gold standard in the pharmaceutical industry. By leveraging established protocols for analogous structures, we can construct a robust and scientifically sound approach to its characterization. Our focus is not just on the execution of experiments, but on the causal-driven strategy behind them, ensuring that the data generated is both accurate and meaningful for drug development professionals.
Section 1: The Physicochemical Imperative: Solubility & Stability
The therapeutic efficacy of any API is contingent on its ability to be absorbed and remain chemically intact until it reaches its biological target. For this compound, understanding its solubility and stability is critical for several reasons:
-
Bioavailability: Poor aqueous solubility can directly limit the absorption of the compound, leading to suboptimal drug exposure and reduced efficacy.
-
Formulation Design: Solubility data in various pharmaceutically relevant solvents and pH conditions dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solids, parenteral solutions).[1]
-
Process Chemistry: Understanding solubility is crucial for designing efficient crystallization, purification, and manufacturing processes.
-
Safety and Quality: Chemical instability leads to the formation of degradation products.[2][3] These degradants can be inactive, reducing the drug's potency, or potentially toxic, posing a significant safety risk. Regulatory bodies mandate a thorough understanding of a drug's degradation profile.[4][5][6]
Our investigation, therefore, is a two-pronged approach: quantifying the compound's dissolution potential (solubility) and mapping its chemical resilience under stress (stability).
Section 2: Aqueous and Solvent Solubility Determination
The objective is to determine the equilibrium solubility of this compound in various media relevant to physiological conditions and formulation development. The shake-flask method is the gold standard for this purpose due to its reliability.[7]
Rationale for Method Selection
The equilibrium shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility, representing the saturation point of the compound in a solvent at a specific temperature. This value is critical for Biopharmaceutics Classification System (BCS) assessment and for predicting oral absorption.[8][9] We will assess solubility across the physiological pH range (1.2 to 6.8) as ionizable groups in the molecule can dramatically influence solubility.[8]
Experimental Workflow: Equilibrium Solubility
The workflow is designed to ensure that equilibrium is reached and that the measured concentration represents only the dissolved solute.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijsdr.org [ijsdr.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity and Impurity Profiling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the purity and impurity profiling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a critical starting material in the synthesis of various antihistaminic drugs, including Cetirizine. This document delves into the potential process-related impurities, degradation products, and analytical methodologies for their effective identification and quantification. Authored from the perspective of a seasoned application scientist, this guide emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound approach to impurity control, a cornerstone of drug safety and efficacy.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of prominent second-generation antihistamines. The purity of this intermediate is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory bodies worldwide mandate stringent control over the impurity profile of APIs, making the characterization and control of impurities in starting materials a critical aspect of drug development and manufacturing.
This guide will explore the landscape of potential impurities associated with this compound, providing a framework for developing a comprehensive control strategy. We will examine the synthesis of the molecule to anticipate process-related impurities and discuss the application of forced degradation studies to identify potential degradation products. Furthermore, detailed analytical protocols are provided to empower researchers and quality control professionals with the tools to effectively profile this important pharmaceutical intermediate.
Genesis of Impurities: A Synthesis-Centric Perspective
The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis involves the reaction of 1-(2-chlorobenzhydryl) chloride with piperazine. Variations in reaction conditions, purity of starting materials, and purification methods can lead to the formation of several process-related impurities.
dot graph "Synthesis_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="2-Chlorobenzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Chlorobenzhydrol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-(2-Chlorobenzhydryl) chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound\n(Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imp1 [label="Unreacted\n2-Chlorobenzophenone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp2 [label="Unreacted\nPiperazine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp3 [label="1,4-bis[(2-Chlorophenyl)phenylmethyl]piperazine\n(Over-alkylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imp4 [label="Positional Isomers\n(e.g., 4-chlorophenyl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Reduction\n(e.g., NaBH4)"]; B -> C [label="Chlorination\n(e.g., SOCl2)"]; C -> E [label="Alkylation"]; D -> E; C -> Imp1 [style=dashed, label="Incomplete\nReaction"]; D -> Imp2 [style=dashed, label="Excess\nReagent"]; E -> Imp3 [label="Further\nReaction", style=dashed]; A -> Imp4 [label="Isomeric\nStarting Material", style=dashed]; } Caption: Synthetic pathway and potential process-related impurities.
Common Process-Related Impurities
Based on the synthetic route, the following are potential process-related impurities that must be monitored:
-
Starting Materials and Intermediates: Unreacted 2-chlorobenzophenone, 2-chlorobenzhydrol, and piperazine may be present in the final product if not adequately removed during purification.
-
Over-alkylation Products: The reaction of this compound with another molecule of 1-(2-chlorobenzhydryl) chloride can lead to the formation of 1,4-bis[(2-chlorophenyl)phenylmethyl]piperazine.
-
Positional Isomers: The use of starting materials containing positional isomers, such as 4-chlorobenzophenone, can result in the formation of the corresponding isomeric piperazine derivative.
-
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as by-products from the chlorinating agent, should also be considered.
Unveiling Degradation Pathways: The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of impurity profiling that helps to identify potential degradation products that could form under various storage and handling conditions. These studies are instrumental in developing stability-indicating analytical methods.
dot graph "Forced_Degradation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="this compound\n(Pure Sample)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Stress Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(e.g., 0.1N HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(e.g., 0.1N NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative\n(e.g., 3% H2O2, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal\n(e.g., 80°C, solid state)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolytic [label="Photolytic\n(ICH Q1B conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analytical Characterization\n(HPLC, LC-MS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Identification and Structural\nElucidation of Degradants", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Stress; Stress -> Acid; Stress -> Base; Stress -> Oxidation; Stress -> Thermal; Stress -> Photolytic; Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photolytic -> Analysis; Analysis -> Identification; } Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathways
Piperazine derivatives can be susceptible to several degradation pathways:
-
Oxidation: The tertiary amine functionalities in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the benzylic carbon-nitrogen bond could theoretically occur, though this is less common.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to the formation of de-halogenated or other related impurities.
Analytical Methodologies for Purity and Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity determination and quantification of known impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to be a stability-indicating assay for the quantification of this compound and its known impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 70 |
| 25 | 70 |
| 26 | 30 |
| 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Rationale for Method Parameters:
-
The C18 column provides excellent hydrophobic retention for the separation of the main component from its structurally similar impurities.
-
The use of a trifluoroacetic acid modifier in the mobile phase ensures good peak shape for the basic piperazine moiety.
-
A gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable timeframe.
-
The detection wavelength of 230 nm is chosen to provide a good response for both the parent compound and its potential aromatic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities and degradation products by providing molecular weight information.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC method as described in section 4.1 can be used, with the modification of using a volatile mobile phase modifier such as formic acid (0.1%) instead of trifluoroacetic acid to ensure compatibility with the mass spectrometer.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Range: m/z 100-1000.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the detected peaks can be used to propose elemental compositions and structures for the unknown impurities, which can then be confirmed by fragmentation studies (MS/MS) and comparison with synthesized reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the gold standard for the unambiguous structural confirmation of the main component and its isolated impurities. Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.
-
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Benzylic Proton: A singlet at approximately δ 4.2 ppm.
-
Piperazine Protons: Broad signals in the range of δ 2.3-2.9 ppm.
Data Presentation and Interpretation
A systematic approach to data presentation is crucial for a clear understanding of the impurity profile.
Table 1: Representative HPLC Purity and Impurity Profile
| Peak No. | Retention Time (min) | Relative Retention Time | Impurity Name/Structure | Specification (%) |
| 1 | 8.5 | 0.85 | Piperazine | ≤ 0.10 |
| 2 | 10.0 | 1.00 | This compound | ≥ 99.0 |
| 3 | 12.2 | 1.22 | Positional Isomer | ≤ 0.15 |
| 4 | 18.5 | 1.85 | Over-alkylation Product | ≤ 0.20 |
| - | - | - | Any other individual unknown impurity | ≤ 0.10 |
| - | - | - | Total Impurities | ≤ 0.50 |
Conclusion
The purity and impurity profiling of this compound is a multi-faceted endeavor that requires a deep understanding of its synthesis, potential degradation pathways, and the application of advanced analytical techniques. By implementing a robust control strategy that includes monitoring of process-related impurities and conducting thorough forced degradation studies, pharmaceutical manufacturers can ensure the quality and consistency of this vital intermediate, ultimately contributing to the safety and efficacy of the final drug product. The methodologies and insights provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in this critical area of pharmaceutical sciences.
References
-
Forced degradation studies are most beneficial if done in early stage of dug development pro- cess. The reasoning for this is that these studies yield predictive in- formation on the nature of the degrades which are valuable when assessing the appropriate synthesis routes. API salt selection and formulation development. ... To develop and validate a stability indicating method. ... drug products (e, g., during development phase). ... To understand the drug molecule chemistry. ... To generate more stable formulations. ... To solve stability- related problems (e.g., Mass balance). (Source: Biomedical Journal of Scientific & Technical Research, [Link])
-
Forced degradation studies are carried out to achieve the following purposes: 1. To establish degradation pathways of drug substances and drug products. 2. To differentiate degradation products that are related to drug products from those that are generated from non-drug product in a formulation. 3. To elucidate the structure of degradation products. 4. To determine the intrinsic stability of a drug substance in formulation. 5. To reveal the degradation mechanisms such as hydrolysis, oxidation, thermolysis or photolysis of the drug substance and drug product. 6. To establish stability indicating nature of a developed method. (Source: CORE, [Link])
-
Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products. Forced degradation studies show the chemical behavior of the molecule which in turn helps in the development of formulation and package. (Source: NIH, [Link])
-
USFDA guideline for stability study: As there is no such definition available on all ICH guidelines, USFDA guideline of stability 1987 and draft guideline 1998 defines as stated in Introduction (1,2, 4) . WHO guideline of drug-stability study of 1996 does not have any information on stress testing; it can apply to a product that has developed a drug substance ... (Source: ResearchGate, [Link])
- A method to form a UV-active derivative of piperazine was developed. The method was based on the reaction of piperazine with NBD-Cl (4-chloro-7-nitrobenzofuran), forming a stable derivative, which was UV-active. The method was used to analyze samples of an active pharmaceutical ingredient (API) for trace amounts of Piperazine. The derivatization approach allowed detection of piper
Methodological & Application
Application Notes & Protocols for In Vitro Characterization of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
1-[(2-Chlorophenyl)phenylmethyl]piperazine belongs to a class of synthetic organic molecules built upon a piperazine scaffold. This structural motif is prevalent in a wide array of centrally active pharmacological agents due to its ability to interact with various neurotransmitter systems.[1] The primary focus of this guide is the in vitro characterization of this compound's interaction with monoamine transporters (MATs), specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
MATs are critical transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signaling event.[2] This reuptake mechanism is a key regulatory point in neurotransmission, and its modulation is the primary mechanism of action for many therapeutic drugs, including antidepressants and psychostimulants.[2][3] Therefore, accurately quantifying a novel compound's affinity for and potency at these transporters is a foundational step in preclinical drug development.
These application notes provide a comprehensive framework for researchers to elucidate the pharmacological profile of this compound using robust, validated in vitro assays. The protocols herein are designed to establish a clear, quantitative understanding of the compound's selectivity and functional impact on DAT, SERT, and NET.
The Target: Monoamine Transporter Action and Inhibition
Monoamine transporters are members of the Solute Carrier 6 (SLC6) family.[4] They are complex proteins with 12 transmembrane domains that utilize the electrochemical gradient of sodium (Na+) ions to drive the transport of their respective neurotransmitters (dopamine, serotonin, or norepinephrine) from the extracellular space into the cell.[2] Inhibitors of these transporters act by binding to the transporter protein, thereby blocking this reuptake process. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft, enhancing downstream signaling.
Figure 1: Mechanism of monoamine transporter inhibition. The compound blocks the transporter, increasing neurotransmitter levels in the synapse.
Core In Vitro Assays: A Two-Pronged Approach
To fully characterize the interaction of this compound with monoamine transporters, two distinct but complementary assays are essential: Radioligand Binding Assays and Neurotransmitter Uptake Inhibition Assays.
-
Radioligand Binding Assays: These assays measure the direct physical interaction between the test compound and the transporter protein. They determine the compound's affinity (expressed as the inhibition constant, Ki), which is a measure of how tightly it binds to the target. This is achieved by assessing the compound's ability to compete with and displace a known radiolabeled ligand that binds to the transporter.
-
Neurotransmitter Uptake Inhibition Assays: These are functional assays that measure the compound's ability to block the primary function of the transporter—the uptake of neurotransmitters.[4] They determine the compound's potency (expressed as the half-maximal inhibitory concentration, IC50), which reflects the concentration required to inhibit 50% of the transporter's activity.[5]
Data Presentation and Interpretation
The results from these assays are crucial for building a pharmacological profile. Data should be compiled to compare both the affinity (Ki) and functional potency (IC50) of the compound across all three monoamine transporters. This allows for a clear assessment of its selectivity profile.
Table 1: Example Pharmacological Profile for this compound
| Target Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Dopamine (DAT) | 25 | 45 |
| Serotonin (SERT) | 150 | 275 |
| Norepinephrine (NET) | 80 | 110 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this example, the compound displays the highest affinity and potency for the dopamine transporter, suggesting it is a DAT-preferential inhibitor. The ratio of Ki or IC50 values between transporters (e.g., SERT/DAT ratio) provides a quantitative measure of selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The core principle involves using mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to stably express a single human monoamine transporter (hDAT, hSERT, or hNET).[6] This approach ensures that the observed effects are specific to the transporter of interest.
Figure 2: General workflow for a neurotransmitter uptake inhibition assay.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the transporter.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing hDAT, hSERT, or hNET.[7]
-
Radioligand: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Non-specific Ligand: A high concentration of a known inhibitor to define non-specific binding (e.g., 10 µM Cocaine for DAT).
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[8]
-
Scintillation Counter and fluid.
Procedure:
-
Preparation: In a 96-well plate, add assay buffer, the serially diluted test compound (or vehicle for total binding, or non-specific ligand for non-specific binding).
-
Add Membranes: Add the cell membrane preparation to each well.
-
Add Radioligand: Add the appropriate radioligand at a concentration near its Kd value.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of the test compound by quantifying its ability to inhibit the uptake of a radiolabeled neurotransmitter into intact cells.[6][9]
Materials:
-
Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.[4]
-
Radiolabeled Neurotransmitter: [³H]Dopamine (for DAT), [³H]Serotonin (for SERT), or [³H]Norepinephrine (for NET).[6]
-
Test Compound: this compound, serially diluted in assay buffer.
-
Assay Buffer: Krebs-HEPES Buffer (KHB) or similar physiological buffer.
-
Control Inhibitor: A known inhibitor to define 100% inhibition (e.g., 10 µM Mazindol for DAT, 10 µM Fluoxetine for SERT).[6]
-
Lysis Buffer: e.g., 1% SDS.
-
Scintillation Counter and fluid.
Procedure:
-
Cell Culture: Plate the transfected cells in a 96-well plate and grow to ~80-90% confluency.[4]
-
Preparation: On the day of the experiment, wash the cells gently with assay buffer.
-
Pre-incubation: Add the serially diluted test compound or control inhibitor to the wells. Pre-incubate for 10-20 minutes at room temperature.[6]
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process. The final concentration should be near the Km for the respective transporter.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C. This time must be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the buffer and wash the wells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the internalized radioactivity using a liquid scintillation counter.[6]
-
Data Analysis:
-
Define 0% inhibition from vehicle-treated wells and 100% inhibition from wells treated with the control inhibitor.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a variable slope sigmoidal dose-response curve to determine the IC50 value.[6]
-
Conclusion
The systematic application of these in vitro binding and uptake assays provides a robust and reliable method for characterizing the pharmacological profile of this compound. By determining its affinity (Ki) and functional potency (IC50) at DAT, SERT, and NET, researchers can establish its potency and selectivity, which are critical parameters for predicting its potential therapeutic applications and off-target effects. This foundational data is indispensable for guiding further preclinical and clinical development.
References
-
Simmler, L. D., et al. (2013). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
-
Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology Website. Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Website. Available at: [Link]
-
BioIVT. DAT Transporter Assay. BioIVT Website. Available at: [Link]
-
PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
BioIVT. SERT Transporter Assay. BioIVT Website. Available at: [Link]
-
Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia. Piperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Singh, O. M., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry. Available at: [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the in vivo investigation of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a compound of interest for its potential therapeutic effects on the central nervous system (CNS). Drawing upon established methodologies for structurally related piperazine derivatives, this document outlines detailed protocols for assessing the anticonvulsant and neuroprotective properties of this compound in rodent models. The rationale behind experimental design, key procedural steps, and data interpretation are discussed to ensure scientific rigor and reproducibility. This guide is intended to empower researchers to effectively evaluate the preclinical potential of this compound and similar molecules.
Introduction to this compound
This compound is a piperazine derivative with a chemical structure suggesting potential activity within the central nervous system.[1] The piperazine scaffold is a common feature in a multitude of biologically active compounds, including those with anticonvulsant, neuroprotective, and antihistaminic properties.[2][3][4][5] Notably, the presence of a chlorophenyl group is a characteristic shared by several CNS-active drugs. While this specific ortho-chloro isomer is not as extensively documented in preclinical studies as its meta- and para-substituted counterparts, its structural similarity to compounds with proven anticonvulsant and neuroprotective efficacy makes it a compelling candidate for in vivo evaluation.[6]
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C17H19ClN2 | [1] |
| Molecular Weight | 286.8 g/mol | [1] |
| Appearance | Off-White to Tan Solid | [7] |
| Storage | 2-8°C, protected from light | [8] |
Rationale for In Vivo Investigation
The decision to investigate this compound in animal models is predicated on the well-established neuropharmacological activities of structurally similar compounds.
-
Anticonvulsant Potential: Numerous piperazine derivatives have demonstrated efficacy in preclinical models of epilepsy.[2][9] For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione containing a piperazine moiety have shown significant activity in the maximal electroshock (MES) and 6 Hz seizure tests in mice, which are models for generalized tonic-clonic and treatment-resistant partial seizures, respectively.[6] A US patent also describes a (4-chlorophenyl) analog of piperazine as having anticonvulsant properties.[10] These findings strongly suggest that this compound may exhibit similar anticonvulsant effects.
-
Neuroprotective Potential: Piperazine-containing compounds have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] Some derivatives have been shown to prevent neurofibrillary degeneration and amyloid deposition in animal models.[4] The neuroprotective effects of some piperazine compounds are thought to be mediated through various mechanisms, including antioxidant and anti-inflammatory actions. Given the increasing focus on developing therapies that can slow or halt the progression of neurodegenerative disorders, evaluating the neuroprotective capacity of this compound is a logical and promising avenue of research.
In Vivo Experimental Workflows
The following sections provide detailed protocols for assessing the anticonvulsant and neuroprotective effects of this compound.
Anticonvulsant Activity Screening
A tiered approach is recommended for screening anticonvulsant activity, starting with acute, high-throughput models and progressing to more complex models if initial results are promising.
Workflow for Anticonvulsant Screening:
Caption: Workflow for anticonvulsant screening of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose in water) intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Procedure:
-
At the time of expected peak effect (e.g., 30 or 60 minutes post-injection), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis: Calculate the median effective dose (ED50) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle i.p. at various doses.
-
Procedure:
-
At the time of peak effect, inject pentylenetetrazole (PTZ) subcutaneously at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.
Protocol 3: 6 Hz Seizure Model
This model is considered a model of therapy-resistant partial seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle i.p. at various doses.
-
Procedure:
-
At the time of peak effect, deliver a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) via corneal electrodes.
-
Observe the mice for seizure activity, characterized by a stun posture with forelimb clonus and Straub tail.
-
Protection is defined as the absence of this seizure behavior.
-
-
Data Analysis: Calculate the ED50 for protection in the 6 Hz seizure model.
Data Summary Table for Anticonvulsant Screening:
| Test Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| This compound | To be determined | To be determined | To be determined |
| Phenytoin (Reference) | ~9.5 | >100 | >100 |
| Valproic Acid (Reference) | ~272 | ~149 | ~98 |
Neuroprotective Activity Assessment
To investigate the neuroprotective potential of this compound, a model of neurodegeneration, such as the MPTP-induced mouse model of Parkinson's disease, can be employed.
Workflow for Neuroprotection Assessment:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol 4: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound (low dose)
-
MPTP + this compound (high dose)
-
-
Procedure:
-
Administer this compound or vehicle for a predefined period (e.g., 14 days).
-
During the treatment period, induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals on a single day).
-
Conduct behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) at the end of the treatment period.
-
Euthanize the animals and collect brain tissue for histological and biochemical analysis.
-
-
Endpoints:
-
Behavioral: Latency to fall from the rotarod, distance traveled in the open field.
-
Histological: Quantification of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
-
Biochemical: Measurement of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines in brain homogenates.
-
Data Summary Table for Neuroprotection Study:
| Treatment Group | Rotarod Latency (s) | TH-Positive Cell Count (Substantia Nigra) |
| Vehicle Control | Baseline | Baseline |
| MPTP + Vehicle | Expected Decrease | Expected Decrease |
| MPTP + Compound (Low Dose) | To be determined | To be determined |
| MPTP + Compound (High Dose) | To be determined | To be determined |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. Positive results in these screening models would warrant further investigation, including elucidation of the mechanism of action, pharmacokinetic profiling, and evaluation in chronic models of epilepsy or neurodegeneration. The structural similarities to known CNS-active compounds, combined with the potential for novel pharmacological properties, make this compound a promising candidate for further drug discovery and development efforts.
References
- Marona, H., Korona, R., & Szneler, E. (2004).
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). PubMed. Retrieved from [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
- Obniska, J., et al. (2013). Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides. Letters in Drug Design & Discovery, 10(2).
- Narayana, B., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 4(2), 209-214.
- Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4146-4158.
- Lundbeck, H. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
-
ChemBK. (2024). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. Retrieved from [Link]
- Davoodnia, A., et al. (2020). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.
- UCB Biopharma SRL. (1994). Enantiomere von 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-Methylphenyl)sulfonyl]piperazin. Google Patents.
- Bukhari, I. A., et al. (2013). The analgesic and anticonvulsant effects of piperine in mice. eCommons@AKU.
-
Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. Retrieved from [Link]
- Singh, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
- UCB. (1998). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem Compound Database. Retrieved from [Link]
- UCB. (1995). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine. Google Patents.
- UCB Biopharma S.A. (1994). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine. Google Patents.
- Lundbeck, H. (2015). 1-[2-(2,4 dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. Google Patents.
- SK Biopharmaceuticals Co., Ltd. (2023). Use of [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate in combination therapy. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Cannabinoids as antioxidants and neuroprotectants - Patent US-6630507-B1. PubChem. Retrieved from [Link]
- Hampson, A. J., Axelrod, J., & Grimaldi, M. (2003). Cannabinoids as antioxidants and neuroprotectants. Google Patents.
- Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1565.
-
precisionFDA. (n.d.). 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine. Retrieved from [Link]
Sources
- 1. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0617028B1 - Enantiomere von 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-Methylphenyl)sulfonyl]piperazin - Google Patents [patents.google.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Abstract & Introduction
1-[(2-Chlorophenyl)phenylmethyl]piperazine, also known as 1-(2-chlorobenzhydryl)piperazine, is a critical chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably antihistamines such as Cetirizine, Hydroxyzine, and Meclizine.[1] Its presence as a residual starting material or a process-related impurity in the final drug product must be strictly controlled to ensure safety and efficacy. Regulatory guidelines necessitate the development of highly sensitive and specific analytical methods for its precise quantification.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on robust analytical methodologies for the quantification of this compound. We will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and expected validation parameters are discussed to ensure scientific integrity and reproducible results.
The Analytical Challenge: Why Method Selection Matters
The quantification of this compound presents a typical challenge in pharmaceutical analysis: the need to detect and quantify a specific, non-chromophoric small molecule, often at trace levels, within a complex matrix containing the API and other potential impurities. The choice of analytical technique is therefore a critical decision dictated by the required sensitivity, selectivity, and the available instrumentation.
-
HPLC-UV: A workhorse of quality control labs, this method is robust and widely available. Its primary limitation for this analyte is the lack of a strong chromophore, which can impact sensitivity. However, for bulk material testing or intermediate process control where concentration levels are higher, it is an excellent choice.
-
GC-MS: This technique offers superior separation efficiency and the high selectivity of mass spectrometry. The primary consideration for piperazine-containing compounds is their polarity and potential for thermal degradation. Derivatization is often employed to improve volatility and chromatographic peak shape.[2]
-
LC-MS/MS: Representing the gold standard for trace-level quantification, LC-MS/MS provides unparalleled sensitivity and specificity by utilizing Multiple Reaction Monitoring (MRM).[3][4] This is the method of choice for determining residual impurities in final drug substances and for pharmacokinetic studies.
Methodologies and Protocols
This section details the protocols for each analytical technique. Each protocol is designed as a self-validating system, with clear steps for standard preparation, sample analysis, and data interpretation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates the analyte from the matrix using reverse-phase chromatography. The analyte is then detected by its absorbance of ultraviolet light. The choice of a C18 column is standard for non-polar to moderately polar compounds, and an acidic mobile phase ensures that the basic nitrogen atoms in the piperazine ring are protonated, leading to better peak shape.
Workflow Diagram: HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV quantification.
Protocol:
-
Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid or Formic Acid (for MS compatibility)[5]
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from approximately 1.0 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the test substance (e.g., API) to achieve a theoretical concentration of the analyte within the calibration range if it were present at the specification limit.
-
Dissolve in diluent, sonicate if necessary, and dilute to a final known volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the diluent (blank), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample preparation using the linear regression equation derived from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds in the gas phase. The high temperature of the GC inlet and column requires that analytes are thermally stable and sufficiently volatile. For polar compounds like piperazines, derivatization (e.g., acetylation) is often necessary to block the active amine groups, reducing polarity and improving peak shape.[2] Mass spectrometry provides highly specific detection by monitoring characteristic fragment ions.
Workflow Diagram: GC-MS Analysis
Caption: Experimental workflow for GC-MS quantification.
Protocol:
-
Reagents and Materials:
-
Reference Standard
-
Solvent (e.g., Methanol, Ethyl Acetate)
-
Derivatizing Agent (e.g., Acetic Anhydride)
-
Base Catalyst (e.g., Pyridine)
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a suitable solvent.
-
Prepare the sample solution by dissolving a known amount of the substance in the same solvent.
-
Derivatization: To a measured aliquot (e.g., 1 mL) of each standard and sample solution, add the derivatizing agent and catalyst (e.g., 100 µL of acetic anhydride and 50 µL of pyridine).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.[6]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
-
Data Analysis:
-
Identify the retention time of the derivatized analyte.
-
Select specific, abundant, and interference-free ions for quantification (quantifier ion) and confirmation (qualifier ions).
-
Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.
-
Calculate the analyte concentration in the sample.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the most sensitive and selective method. Reverse-phase LC separates the analyte from the matrix. The analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing two layers of mass selectivity and dramatically reducing background noise.[3][4]
Workflow Diagram: LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS quantification.
Protocol:
-
Reagents and Materials:
-
Reference Standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., d8-mCPP)[7]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards in Acetonitrile/Water (50:50). Calibration range should be appropriate for trace analysis (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare sample solutions by dissolving a known amount of the substance (e.g., 5 mg/mL) in the same diluent.[3]
-
To a fixed volume of each standard and sample, add a small, fixed volume of the internal standard working solution to achieve a constant concentration.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution. For this compound (C17H19ClN2, MW: 286.8), the protonated molecule [M+H]+ would be m/z 287.1. A potential fragment could be monitored (e.g., loss of the chlorophenylmethyl group).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.
-
Determine the concentration in the sample using the linear regression equation.
-
Method Validation Summary
All analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3] The following table summarizes typical performance characteristics expected from the described methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 |
| LOD | ~30 ppm[8] | ~1 ppm | ~0.01 ppm[3] |
| LOQ | ~90 ppm[8] | ~3 ppm | ~0.03 ppm[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% |
| Specificity | Moderate | High | Very High |
Conclusion
The successful quantification of this compound relies on the selection of an appropriate analytical method tailored to the specific requirements of the analysis. For routine quality control of raw materials, the HPLC-UV method provides a robust and reliable solution. The GC-MS method , while requiring a derivatization step, offers enhanced selectivity for more complex matrices. For the highest sensitivity and specificity, particularly for trace-level impurity analysis in final APIs and for bioanalytical studies, the LC-MS/MS method is unequivocally the superior choice. Each described protocol, when properly validated, provides a trustworthy system for ensuring pharmaceutical product quality and safety.
References
-
SIELC Technologies. (2018). 1-(2-Chlorophenyl)piperazine. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Patel, D. B., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. Available at: [Link]
-
Baron, M., et al. (2011). Analytical Methods for the simultaneous detection of piperazines and congenors. Analytical Methods, 3, 1150-1159. Available at: [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
ChemBK. (2024). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. Available at: [Link]
-
MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]
-
Springer. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of the Iranian Chemical Society, 11, 133-140. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Available at: [Link]
-
SpectraBase. (n.d.). 1-[4-[(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanone. Available at: [Link]
-
National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]
- Google Patents. (n.d.). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
-
National Institutes of Health. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]
-
PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Chlorophenyl)piperazine | SIELC Technologies [sielc.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An Application Note for the Quantitative and Qualitative Analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This compound is a substituted piperazine derivative of significant interest in the pharmaceutical industry. It serves as a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[1] Given its role, the presence of this compound as a residual impurity in a final drug product must be strictly controlled to ensure patient safety and meet regulatory standards. Furthermore, its accurate quantification is essential for reaction monitoring and process optimization during drug synthesis.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier analytical technique for this task. Its combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass detection provides an unparalleled ability to identify and quantify target analytes, even at trace levels within complex matrices.[2][3] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, designed for researchers, quality control analysts, and drug development scientists. The methodology is grounded in fundamental physicochemical principles and adheres to the validation tenets outlined by the International Council for Harmonisation (ICH).[4][5]
Part 1: Foundational Principles & Method Design
The architecture of a successful HPLC-MS method is dictated by the physicochemical properties of the analyte. Understanding these properties allows for rational selection of columns, mobile phases, and mass spectrometer settings, minimizing empirical guesswork and accelerating development.
Analyte Physicochemical Profile
A summary of the key properties for this compound is presented below.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₇H₁₉ClN₂[6] | Defines the monoisotopic mass for MS detection. |
| Molecular Weight | 286.8 g/mol [6] | Guides initial MS scan range. |
| Predicted pKa | ~8.99 ± 0.10[7] | The piperazine ring contains basic nitrogen atoms, making the molecule readily protonated in an acidic environment. This is ideal for positive ion mode electrospray ionization (ESI+). |
| Polarity & Solubility | LogP ~3.4. Soluble in organic solvents like methanol, acetonitrile, and chloroform; slightly soluble in water.[6][8] | The compound has significant non-polar character (two aromatic rings), suggesting good retention on a reversed-phase (e.g., C18) HPLC column. Organic solvents are suitable for stock solution preparation. |
| Structural Features | Contains a chlorine atom. | The natural isotopic abundance of chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates a characteristic M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak, providing a powerful tool for unambiguous identification.[9][10] |
Rationale for Methodological Choices
-
Chromatography: A reversed-phase C18 column is selected for its versatility and strong retention of hydrophobic molecules. The use of an acidic mobile phase modifier, 0.1% formic acid, serves a dual purpose: it protonates the basic piperazine nitrogens to a single species, ensuring sharp, symmetrical peak shapes, and it facilitates highly efficient ionization in the ESI source. A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is employed to ensure the analyte is eluted with a good peak shape within a reasonable timeframe while also cleaning the column of more non-polar contaminants.[11]
-
Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is the clear choice due to the molecule's basic nature.[12] The protonated molecule [M+H]⁺ will be the most abundant ion. For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is superior. It offers exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (a precursor ion fragmenting to a specific product ion), effectively eliminating chemical noise from the matrix.
Part 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis. All reagents should be of HPLC or LC-MS grade, and water should be of high purity (18.2 MΩ·cm).
Materials and Instrumentation
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile, Methanol, Water
-
Reagents: Formic Acid (≥99%)
-
Instrumentation:
-
A UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.
-
A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Workflow Overview
Caption: Experimental workflow from preparation to quantification.
Step 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.
-
Working Stock Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Curve Standards: Perform serial dilutions from the 10 µg/mL working stock solution to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 250, and 500 ng/mL. The diluent should be 50:50 (v/v) acetonitrile/water to mimic the initial mobile phase conditions.
Step 2: Sample Preparation (Example: Plasma)
For analyzing the analyte in a biological matrix like plasma, protein precipitation is a rapid and effective cleanup method.[2][13][14]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).[3][15]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Step 3: HPLC-MS Instrumental Parameters
Table 1: HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for complex matrices. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier for peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient Elution | 0-1.0 min: 10% B1.0-5.0 min: 10% to 95% B5.0-6.0 min: 95% B6.1-8.0 min: 10% B | Efficiently elutes the analyte and cleans the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Adjustable based on required sensitivity. |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for the basic nature of the analyte. |
| Capillary Voltage | 3.5 kV | Empirically optimized for maximum signal. |
| Source Temperature | 150°C | Prevents thermal degradation. |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in droplet desolvation. |
| Scan Mode | Full Scan (m/z 100-400) and MRM | Full scan for identification; MRM for quantification. |
| MRM Transition | Precursor Ion [M+H]⁺: m/z 287.1Product Ion: To be determined empirically (e.g., m/z 165.1 for the tropylium ion fragment) | Provides high selectivity and sensitivity for quantification. |
Note: The specific product ion for the MRM transition must be optimized by infusing a standard solution of the analyte and performing a product ion scan on the precursor m/z 287.1.
Part 3: Method Validation & Performance
A validated analytical method provides documented evidence that it is fit for its intended purpose.[16][17] The protocol described herein should be validated according to ICH Q2(R2) guidelines, assessing the parameters summarized in Table 3.[4][18]
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix. | Ensures the signal is unequivocally from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the defined range. | Confirms a proportional response to concentration. |
| Accuracy | 85-115% recovery for low concentrations, 90-110% for others. | Measures the closeness of the results to the true value. |
| Precision | Relative Standard Deviation (%RSD) ≤ 15%. | Assesses the repeatability and reproducibility of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lower limit for reliable quantification. |
| Robustness | %RSD should remain within acceptable limits after small, deliberate changes to method parameters (e.g., pH, column temp). | Demonstrates the reliability of the method during routine use. |
Conclusion
This application note details a robust and specific HPLC-MS/MS method for the analysis of this compound. The methodology is built on a strong understanding of the analyte's physicochemical properties, leading to a logical and efficient protocol. The combination of reversed-phase chromatography with tandem mass spectrometry provides the high sensitivity and selectivity required for impurity quantification in pharmaceutical manufacturing and for various applications in drug development. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for regulatory submission and routine quality control.
References
-
Chen, H., & Chen, Y. (2009). An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts. PubMed. Available at: [Link]
-
Deng, Z., Yang, X., Shang, C., & Zhang, X. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology, 48(8), 4435–4442. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem Compound Database. Available at: [Link]
-
Deng, Z., Yang, X., Shang, C., & Zhang, X. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. ResearchGate. Available at: [Link]
-
Stone, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 312-317. Available at: [Link]
-
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 931. Available at: [Link]
-
Adamowicz, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3328. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]
-
Peters, F. T., et al. (2011). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
ChemBK. (2024). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. ChemBK. Available at: [Link]
-
Parker, K. D., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications, 13(6), 1900041. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem Compound Database. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Mondal, S., & Raparla, R. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
-
Adamowicz, P., et al. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Ankur, C. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. Available at: [Link]
-
Wang, J., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 9. An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: High-Resolution ¹H and ¹³C NMR Analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Introduction: The Analytical Imperative for Structural Verification
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a critical chemical intermediate, notably serving as a precursor in the synthesis of antihistaminic agents such as Cetirizine.[1] Its molecular framework, featuring a chiral benzylic center, a substituted piperazine ring, and two distinct aromatic systems, necessitates a robust and unequivocal method for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive view of the molecular structure in solution.[2][3]
This document provides a detailed, field-proven protocol for the acquisition and interpretation of ¹H (Proton) and ¹³C (Carbon-13) NMR spectra for this compound. The causality for relying on NMR is its unique ability to probe the precise electronic environment of each nucleus, providing definitive information on connectivity, stereochemistry, and purity that is essential for regulatory compliance and advancing drug development pipelines.
A Self-Validating Experimental Protocol
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and optimized data acquisition. The following workflow is designed as a self-validating system, where each step is chosen to mitigate potential artifacts and ensure the generation of high-fidelity, reproducible data.
Reagents and Instrumentation
-
Analyte: this compound, purity >98%
-
NMR Solvent: Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Expertise & Experience: CDCl₃ is the solvent of choice due to its excellent solubilizing capacity for this class of compounds and its well-separated residual solvent peak (~7.26 ppm), which does not interfere with key analyte signals. TMS provides the universally accepted "zero reference" for calibrating the chemical shift axis.
-
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® or equivalent) to ensure magnetic field homogeneity.
-
Spectrometer: A ≥400 MHz NMR spectrometer equipped with a broadband probe capable of both ¹H and ¹³C detection.
Step-by-Step Sample Preparation
-
Mass Determination: Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial.
-
Solubilization: Using a calibrated pipette, add 0.6 mL of the CDCl₃/TMS solvent to the vial.
-
Homogenization: Gently vortex the sample for approximately 30 seconds to ensure complete dissolution. Visually inspect for the absence of any particulate matter. A clear solution is critical for acquiring high-resolution spectra.
-
Transfer: Carefully transfer the solution into the 5 mm NMR tube using a clean glass Pasteur pipette. Avoid introducing any solid contaminants.
-
Positioning: Ensure the final solvent column height is ~4 cm, positioning the sample within the most homogeneous region of the spectrometer's detection coils.[4]
-
Finalization: Cap the NMR tube securely, label it clearly, and wipe the exterior clean before insertion into the spectrometer.
Data Acquisition Workflow & Parameters
The logical flow from a prepared sample to processed spectra is outlined below. Adherence to optimized acquisition parameters is crucial for achieving high signal-to-noise and resolution.
Caption: A logical workflow for NMR data acquisition and processing.
Table 1: Optimized Spectrometer Parameters
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | Causality Behind Experimental Choice |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H acquisition; Proton-gated decoupling for ¹³C to obtain singlets with NOE enhancement. |
| Spectral Width | 16 ppm | 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules, preventing signal aliasing. |
| Acquisition Time | ~3-4 s | ~1-2 s | Provides sufficient digital resolution to resolve fine J-coupling in the ¹H spectrum. |
| Relaxation Delay (D1) | 5 s | 2 s | Ensures near-complete T1 relaxation for accurate proton integration. A shorter delay is used for ¹³C to improve time efficiency. |
| Number of Scans | 16 | 1024 | Sufficient for high S/N in ¹H. More scans are required for ¹³C due to its low natural abundance (1.1%). |
Spectral Interpretation and Structural Assignment
The following sections provide an in-depth analysis of the expected ¹H and ¹³C NMR spectra, correlating specific signals to the molecular structure.
Molecular Structure
Caption: Chemical structure of this compound.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum provides the primary fingerprint of the molecule, confirming the presence and connectivity of all hydrogen-bearing fragments.
Table 2: ¹H NMR Data and Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Authoritative Grounding & Expert Commentary |
| ~ 7.60 - 7.15 | Multiplet (m) | 9H | Aromatic Protons (Ar-H ) | This complex, overlapping region corresponds to the nine protons from the phenyl and 2-chlorophenyl rings. The downfield shift is due to the anisotropic effect of the aromatic ring current. Complete assignment of individual protons typically requires 2D NMR experiments.[3] |
| ~ 4.22 | Singlet (s) | 1H | Benzylic Methine (-CH -) | This is a highly diagnostic singlet. Its downfield position is a direct result of strong deshielding from the two adjacent aromatic rings and the electronegative piperazine nitrogen. The singlet multiplicity confirms the absence of any adjacent protons. |
| ~ 2.50 | Broad Multiplet (br m) | 8H | Piperazine Ring (-N-CH₂ -CH₂ -N-) | These eight protons of the piperazine ring often appear as a complex or broad multiplet. This is due to a combination of chair-to-chair conformational exchange and restricted rotation around the C-N bonds at room temperature.[5][6] |
| ~ 1.85 (variable) | Broad Singlet (br s) | 1H | Piperazine Amine (N-H ) | The chemical shift of this proton is highly variable, depending on solvent, concentration, and temperature. It often appears broad due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. This peak can be definitively confirmed by its disappearance upon D₂O exchange. |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C spectrum validates the carbon framework of the molecule. With proton decoupling, each unique carbon environment appears as a single line.
Table 3: ¹³C NMR Data and Assignments
| Chemical Shift (δ, ppm) | Assignment | Authoritative Grounding & Expert Commentary |
| ~ 142 - 138 | Quaternary Aromatic (C -ipso) | These low-intensity signals correspond to the two aromatic carbons directly bonded to the benzylic CH group. Quaternary carbons often have longer relaxation times, resulting in lower signal intensity. |
| ~ 134 | Quaternary Aromatic (C -Cl) | The carbon atom directly attached to the electronegative chlorine atom is expected in this region. Its precise shift is a key indicator of the substitution pattern on the chlorophenyl ring. |
| ~ 129 - 126 | Aromatic Methine (C H) | This cluster of intense signals arises from the nine protonated carbons of the two aromatic rings. Unambiguous assignment requires 2D heteronuclear correlation experiments like HSQC.[4] |
| ~ 75.5 | Benzylic Methine (-C H-) | A single, crucial signal confirming the identity of the molecule. This carbon is significantly deshielded by the adjacent aromatic rings and the piperazine nitrogen. |
| ~ 53.5 | Piperazine Carbons (-C H₂-N-CH) | The four carbons of the piperazine ring adjacent to the benzylic substituent. They are deshielded by the nitrogen atom to which they are attached. |
| ~ 46.0 | Piperazine Carbons (-C H₂-NH) | The two carbons of the piperazine ring adjacent to the secondary amine (NH) group. They appear slightly upfield from the other piperazine carbons due to the different nitrogen substituent. |
Trustworthiness: Advanced Verification Methods
For regulatory submissions or in cases of structural ambiguity, the following advanced NMR experiments serve to validate the 1D assignments unequivocally.
-
D₂O Exchange: Adding one drop of deuterium oxide (D₂O) to the NMR sample, shaking, and re-acquiring the ¹H spectrum. The N-H signal (~1.85 ppm) will exchange with deuterium and disappear, providing definitive proof of its assignment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is invaluable for unambiguously assigning the complex aromatic CH signals and confirming the piperazine carbon assignments.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, allowing for the assembly of molecular fragments and the definitive assignment of quaternary carbons.[4]
Conclusion
This application note provides a robust and comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By implementing the detailed protocols for sample preparation, data acquisition, and spectral interpretation, scientists can achieve reliable and accurate structural verification. The integration of advanced 2D NMR methods further enhances the trustworthiness of the data, ensuring the highest level of scientific rigor required in modern chemical and pharmaceutical research.
References
-
Title: NMR Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: NMR spectroscopy of small molecules in solution Source: Nuclear Magnetic Resonance, Volume 50 | Books Gateway URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: OMICS International URL: [Link]
-
Title: [NMR studies on cetirizine hydrochloride] Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: Asian Journal of Chemistry URL: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. omicsonline.org [omicsonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [NMR studies on cetirizine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Receptor binding assays for 1-[(2-Chlorophenyl)phenylmethyl]piperazine
An In-Depth Guide to Receptor Binding Assays for Novel Phenylpiperazine-Class Ligands Application Notes and Protocols for the Characterization of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous centrally active agents targeting a range of neurotransmitter receptors. Derivatives of this structure have been developed as antihistamines, antipsychotics, antidepressants, and anxiolytics. Compounds such as m-Chlorophenylpiperazine (m-CPP) are well-known serotonergic agents, while others show high affinity for dopamine receptors and transporters.[1][2][3][4][5] The specific compound of interest, this compound, represents a novel chemical entity whose pharmacological profile is yet to be fully elucidated. Its structural similarity to known serotonergic and dopaminergic ligands suggests these receptor families are the most probable targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the receptor binding profile of a novel compound, using this compound as a primary example. We will move from broad, preliminary screening to in-depth, quantitative characterization using gold-standard assay technologies. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.
Part 1: Initial Target Profiling via Broad Panel Screening
The first step in characterizing a novel compound is to perform a broad radioligand binding screen against a panel of relevant biological targets. This provides an unbiased overview of the compound's activity and selectivity, guiding subsequent in-depth studies. Given the phenylpiperazine core, a CNS-focused panel is most appropriate.
Rationale for Target Selection: Based on the known pharmacology of structurally related molecules, the primary targets of interest include serotonin (5-HT) and dopamine (D) receptor subtypes. A typical primary screen would assess binding at a single, high concentration (e.g., 10 µM) to identify significant interactions (% inhibition > 50%).
Hypothetical Screening Results: For the purpose of this guide, we will proceed with hypothetical screening data for this compound, summarized in the table below.
| Target Receptor | Radioligand | % Inhibition at 10 µM |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 92% |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 21% |
| Serotonin 5-HT₂c | [³H]Mesulergine | 45% |
| Dopamine D₄ | [³H]Spiperone | 88% |
| Dopamine D₂ | [³H]Raclopride | 35% |
| Adrenergic α₁ | [³H]Prazosin | 15% |
| Histamine H₁ | [³H]Pyrilamine | 18% |
Table 1: Hypothetical primary screening results for this compound. Significant activity was identified at the 5-HT₂ₐ and D₄ receptors, warranting further investigation.
These preliminary results strongly suggest that this compound is a high-affinity ligand for the serotonin 5-HT₂ₐ and dopamine D₄ receptors. The subsequent sections will provide detailed protocols to determine the binding affinity (Kᵢ) at these two "hit" targets.
Part 2: Quantitative Affinity Determination: Radioligand Binding Protocols
With primary targets identified, the next step is to perform saturation and competition binding assays to quantify the compound's affinity (Kᵢ). We present two distinct, robust protocols for the identified targets: a traditional filtration assay for the 5-HT₂ₐ receptor and a modern homogeneous Scintillation Proximity Assay (SPA) for the D₄ receptor.[6]
Protocol 1: 5-HT₂ₐ Receptor Competition Binding via Vacuum Filtration
This classic method physically separates receptor-bound radioligand from free radioligand by rapid filtration through glass fiber filters.[7][8][9][10] It is highly sensitive and remains a gold standard for receptor pharmacology.[11]
Workflow Diagram: Filtration Binding Assay
Caption: Workflow for a typical radioligand filtration binding assay.
A. Materials and Reagents
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (Specific Activity: 70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Non-Specific Binding (NSB) Ligand: Clozapine, 10 mM stock in DMSO.
-
Equipment: 96-well deep-well plates, cell harvester (e.g., PerkinElmer FilterMate™), glass fiber filtermats (GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
B. Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. A typical 10-point curve might range from 100 µM to 1 nM final assay concentration. Also prepare dilutions for total binding (buffer with DMSO) and non-specific binding (NSB; 10 µM final concentration of Clozapine).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[12]
-
150 µL of diluted cell membranes (typically 5-20 µg protein/well).
-
50 µL of test compound dilution, buffer/DMSO (for total binding), or NSB ligand.
-
50 µL of [³H]Ketanserin diluted in assay buffer (final concentration ~0.5 nM, near its Kₑ).
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. This time should be sufficient to reach equilibrium, which should be confirmed in preliminary kinetic experiments.[8]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto pre-soaked glass fiber filtermats using a cell harvester. The pre-soak with polyethyleneimine reduces non-specific binding of the radioligand to the filter.[12]
-
Washing: Wash the filters 4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the bound complex.
-
Drying and Counting: Dry the filtermats completely (e.g., 30 min at 50°C). Place the dried filters into sample bags, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC₅₀: Plot the specific binding CPM against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Protocol 2: Dopamine D₄ Receptor Competition Binding via Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology, meaning no separation step is required. This makes it highly amenable to high-throughput screening. The principle relies on receptor-coated beads containing a scintillant. Only radioligand bound to the receptor is close enough to the bead to stimulate light emission, which is then detected.[13][14]
Principle Diagram: Scintillation Proximity Assay (SPA)
Caption: Principle of Scintillation Proximity Assay (SPA) technology.
A. Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D₄ receptor.
-
SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads (bind to glycoproteins on cell membranes).
-
Radioligand: [³H]Spiperone (Specific Activity: 60-90 Ci/mmol).
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Non-Specific Binding (NSB) Ligand: Haloperidol, 10 mM stock in DMSO.
-
Equipment: 96-well or 384-well white, clear-bottom microplates, microplate scintillation counter (e.g., MicroBeta or TopCount).
B. Step-by-Step Protocol
-
Prepare Membrane-Bead Slurry: In a microcentrifuge tube, mix the D₄ receptor membranes with the WGA SPA beads in assay buffer. Incubate for at least 30 minutes on ice to allow the membranes to couple to the beads. This pre-coupling step is crucial for consistency.[13]
-
Compound Dilution: Prepare a serial dilution series of the test compound as described in Protocol 1.
-
Assay Plate Setup: In a white microplate, add reagents for a final volume of 100 µL:
-
25 µL of test compound dilution, buffer/DMSO (for total binding), or NSB ligand (10 µM final Haloperidol).
-
25 µL of [³H]Spiperone diluted in assay buffer (final concentration ~1 nM).
-
50 µL of the pre-coupled membrane-bead slurry.
-
-
Incubation: Seal the plate, cover from light, and incubate for 120 minutes at room temperature. A longer incubation is often needed for the system to equilibrate in the SPA format. The plate may be briefly centrifuged to settle the beads.
-
Detection: No separation is needed. Directly count the plate in a microplate scintillation counter.
C. Data Analysis The data analysis process is identical to that described for the filtration assay. The raw CPM values from the counter are used to calculate specific binding, generate an IC₅₀ curve, and determine the Kᵢ value using the Cheng-Prusoff equation.
Part 3: Orthogonal Validation with a Non-Radioactive Method
To ensure the observed binding is not an artifact of the radioligand or assay format, it is critical to validate the findings using an orthogonal method. Fluorescence Polarization (FP) is an excellent choice.[6]
Protocol 3: Competitive Fluorescence Polarization (FP) Assay
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[15][16] A small, free tracer tumbles rapidly, depolarizing emitted light (low FP). When bound to a large receptor, it tumbles slowly, and the emitted light remains polarized (high FP). A test compound competes with the tracer, causing a decrease in the FP signal.
Principle Diagram: Fluorescence Polarization (FP) Assay
Caption: Principle of a competitive Fluorescence Polarization assay.
A. Materials and Reagents
-
Receptor Source: Solubilized 5-HT₂ₐ receptor preparation.
-
Fluorescent Tracer: A high-affinity 5-HT₂ₐ ligand conjugated to a fluorophore (e.g., BODIPY-TMR-Ketanserin).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.01% Tween-20, pH 7.4.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Equipment: Black, low-volume 384-well microplates, fluorescence plate reader with polarization filters.
B. Step-by-Step Protocol
-
Optimization: First, determine the optimal tracer concentration by titrating it against a fixed concentration of the receptor to find a Kₑ that provides a sufficient signal window (at least 100 mP difference between free and bound tracer).[16]
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Plate Setup: In a 384-well black plate, add reagents for a final volume of 20 µL:
-
5 µL of test compound dilution.
-
5 µL of the fluorescent tracer (at 2x final concentration).
-
10 µL of the solubilized receptor (at 2x final concentration).
-
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a fluorescence polarization reader, measuring the parallel and perpendicular emission intensities. The instrument software will calculate the polarization in millipolarization units (mP).
C. Data Analysis Plot the mP values against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀, which can be converted to Kᵢ using the Cheng-Prusoff equation as described previously.
Part 4: Data Summary and Troubleshooting
Quantitative Data Summary: Following the execution of these protocols, the binding affinities for this compound can be summarized.
| Target Receptor | Assay Method | Radioligand/Tracer | Kᵢ (nM) [Hypothetical] |
| Serotonin 5-HT₂ₐ | Filtration | [³H]Ketanserin | 7.8 |
| Serotonin 5-HT₂ₐ | Fluorescence Pol. | BODIPY-Ketanserin | 9.2 |
| Dopamine D₄ | SPA | [³H]Spiperone | 25.4 |
Table 2: Summary of hypothetical binding affinity data for this compound. The close agreement between the filtration and FP results for 5-HT₂ₐ provides strong validation of the finding.
Troubleshooting Common Issues:
-
High Non-Specific Binding (NSB): If NSB is more than 30% of total binding, the assay window is compromised.[17]
-
Poor Reproducibility: High well-to-well variability.
-
Cause: Inconsistent pipetting, incomplete mixing, or issues with the filtration/washing steps.
-
Solution: Use calibrated pipettes; ensure thorough mixing after each reagent addition; optimize wash speed and volume on the cell harvester to be rapid but consistent.
-
-
Ligand Depletion: If a high fraction of the added radioligand binds to the receptor (>10%), the assumption of the Cheng-Prusoff equation that the free ligand concentration is constant is violated.[11]
-
Cause: Receptor concentration is too high relative to the radioligand's Kₑ.
-
Solution: Reduce the amount of receptor membrane used in the assay.[20]
-
References
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health (NIH). [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Filter-binding assay procedure for thyroid hormone receptors. PubMed. [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [Link]
-
Fluorescence polarization (FP) assay. Bio-protocol. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Filter binding assay. Wikipedia. [Link]
-
Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. PubMed. [Link]
-
nonspecific binding in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Cetirizine. Wikipedia. [Link]
-
glemanserin. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
-
1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis. Apisourcing. [Link]
-
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
-
Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. [Link]
-
Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. ChemBK. [Link]
-
1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE. precisionFDA. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
-
Ritanserin Antagonism of M-Chlorophenylpiperazine Effects in Neuroleptic-Free Schizophrenics Patients: Support for serotonin-2 Receptor Modulation of Schizophrenia Symptoms. PubMed. [Link]
-
Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central. [Link]
-
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem. [Link]
-
The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. PubMed. [Link]
-
The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. MDPI. [Link]
-
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem. [Link]
Sources
- 1. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritanserin antagonism of m-chlorophenylpiperazine effects in neuroleptic-free schizophrenics patients: support for serotonin-2 receptor modulation of schizophrenia symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 20. multispaninc.com [multispaninc.com]
Application Notes & Protocols: Dosing and Administration of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in Animal Models
Introduction: Compound Profile and Rationale for Use
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a research chemical belonging to the benzylpiperazine class. Structurally related to known psychoactive compounds, its precise mechanism of action and pharmacological profile are still under active investigation. Preliminary data on analogous compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), suggest potential interactions with serotonergic systems, specifically 5-HT1B and 5-HT1C receptors, which can influence behaviors like locomotor activity.[1] Other benzylpiperazine derivatives have been explored as ligands for sigma-1 receptors, indicating a potential role in modulating nociception and allodynia.[2]
The study of this compound in animal models is therefore critical for elucidating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties. This guide provides a comprehensive framework for its preparation, dosing, and administration in common rodent models (mice and rats), emphasizing scientific rigor and animal welfare. Due to the limited public data on this specific molecule, the following protocols are built upon established best practices for administering novel small molecules and piperazine derivatives.[3][4][5]
Pre-formulation and Vehicle Selection
The first and most critical step in any in vivo study is the development of a safe and effective formulation. The choice of vehicle is paramount and depends on the compound's physicochemical properties and the intended route of administration.
2.1 Physicochemical Properties Based on available data for structurally similar compounds, this compound is predicted to be a solid at room temperature with low aqueous solubility.[6][7][8] This necessitates careful selection of a vehicle to ensure complete solubilization or the creation of a stable, homogenous suspension.
2.2 Causality of Vehicle Choice An inappropriate vehicle can lead to compound precipitation, inaccurate dosing, local irritation, and confounding experimental results.[3] The ideal vehicle should be non-toxic, biologically inert, and maintain the compound in the desired state (solution or uniform suspension) for the duration of the experiment.
2.3 Recommended Vehicles For a novel compound with presumed low water solubility, a tiered approach to vehicle screening is recommended:
-
Aqueous Solutions (for salt forms): If a highly soluble salt form (e.g., HCl) is available, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is preferred for parenteral routes. The pH should be adjusted to be between 4.5 and 8.0 to minimize irritation.[3][9]
-
Co-solvent Systems: For increasing the solubility of lipophilic compounds, a co-solvent system can be effective. A common starting formulation is:
-
Tween 80 (5-10%): A non-ionic surfactant that aids in solubilization and prevents precipitation.
-
PEG 400 (10-30%): A polymer that enhances solubility.
-
Saline or Water (q.s. to 100%): The remainder of the volume.
-
-
Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be used, particularly for oral administration.
-
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water: These agents increase viscosity and prevent the compound from settling rapidly, ensuring consistent dosing.[10]
-
Protocol 2.1: Vehicle Formulation Test
-
Weigh a small, precise amount of this compound.
-
Attempt to dissolve in the primary vehicle (e.g., saline). Use sonication and gentle warming (not exceeding 40°C) to aid dissolution.
-
If insoluble, sequentially add co-solvents (e.g., PEG 400, then Tween 80) at increasing concentrations, vortexing thoroughly after each addition.
-
For suspensions, add the compound to the prepared MC or CMC solution and vortex/sonicate until a fine, uniform suspension is achieved.
-
Validation: Observe the final formulation for at least 2-4 hours at room temperature and 4°C to check for precipitation or instability. A stable formulation is essential for reliable dosing.
Dose Calculation and Allometric Scaling
3.1 Dose Determination Initial dose selection for a novel compound should be based on in vitro potency (if available) and data from structurally related compounds. A dose-response study is crucial to identify the optimal therapeutic window and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
3.2 Allometric Scaling: Translating Doses Between Species Directly converting a dose from one species to another based on body weight (mg/kg) is often inaccurate due to differences in metabolic rates.[11] Allometric scaling, which normalizes dosage to body surface area (BSA), provides a more reliable method for estimating an equivalent dose.[12][13][14] The Human Equivalent Dose (HED) or an equivalent dose between animal species can be calculated using Km factors.[11]
Formula for Dose Conversion: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) * (Km for Species A / Km for Species B)[12]
Table 3.1: Standard Km Factors for Allometric Scaling
| Species | Body Weight (kg) | Km Factor |
|---|---|---|
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Human | 60 | 37 |
(Source: Adapted from FDA guidance and pharmacology resources)[11][12]
Example Calculation: To convert a 10 mg/kg dose from a mouse to a rat: Dose (rat) = 10 mg/kg (mouse) * (3 / 6) = 5 mg/kg
This shows that a rat requires a lower mg/kg dose than a mouse to achieve similar systemic exposure.
Administration Protocols for Rodent Models
Animal welfare is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[4][15] Proper restraint is the most critical step for ensuring the safety of both the animal and the researcher.[16][17]
Oral Administration (PO) - Gavage
This route is common for testing bioavailability and when non-parenteral administration is desired. However, it can be stressful for the animal and carries a risk of esophageal or stomach perforation if performed incorrectly.[10][18]
Protocol 4.1.1: Oral Gavage in Mice/Rats
-
Preparation: Select the correct gavage needle size. For mice, a 20-22 gauge, 1.5-inch flexible or ball-tipped needle is typical.[10][19] For rats, use a 16-18 gauge, 2-3 inch needle.[18] Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[19]
-
Restraint: Firmly scruff the mouse or rat, ensuring the head and body are in a straight line to facilitate smooth passage of the needle.[16][19]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it advances.[18] Crucially, if any resistance is felt, stop immediately and withdraw. [16][18]
-
Administration: Once the needle is in place, dispense the compound smoothly and steadily.
-
Withdrawal & Monitoring: Remove the needle in a single, smooth motion and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or fluid bubbling from the nose, which could indicate accidental tracheal administration.[16]
Intraperitoneal Injection (IP)
IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract. It is a common and relatively simple procedure.
Protocol 4.2.1: Intraperitoneal Injection in Mice/Rats
-
Preparation: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.[20]
-
Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downward. This allows the abdominal organs to shift away from the injection site.[21]
-
Site Identification: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20][21][22]
-
Insertion: Insert the needle, bevel up, at a 30-40 degree angle.[20]
-
Aspiration: Gently pull back on the plunger. If you see blood (vessel puncture) or a yellow-tinged fluid (bladder puncture), withdraw the needle and reinject at a new site with a fresh needle and syringe.[21][23]
-
Injection: If no fluid is aspirated, inject the substance smoothly.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intravenous Injection (IV) - Tail Vein
IV administration provides 100% bioavailability and the most rapid onset of action. This technique requires significant skill and practice.
Protocol 4.3.1: Intravenous Tail Vein Injection in Mice
-
Preparation: Use a 27-30 gauge needle.[24][25] Prepare the syringe carefully, ensuring no air bubbles are present.[25]
-
Vasodilation: To make the lateral tail veins more visible, warm the animal's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes.[24][25][26]
-
Restraint: Place the mouse in a suitable restraint device that exposes the tail.[26]
-
Insertion: Wipe the tail with 70% alcohol.[24] With the bevel facing up, insert the needle parallel to one of the lateral tail veins, starting towards the distal end of the tail.[24][26] A successful insertion will often result in a small "flash" of blood in the needle hub.[26]
-
Injection: Inject the substance slowly and smoothly. If the needle is correctly placed, there will be no resistance, and the vein will blanch (turn pale) as the solution displaces the blood.[24] If a blister forms, the injection is subcutaneous; stop immediately, withdraw, and attempt a new injection more proximal to the body.[27]
-
Withdrawal & Hemostasis: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[27]
Subcutaneous Injection (SC or SQ)
This route provides slower, more sustained absorption compared to IP or IV routes and is suitable for larger volumes.
Protocol 4.4.1: Subcutaneous Injection in Mice/Rats
-
Preparation: A 25-27 gauge needle is appropriate for both species.[28]
-
Restraint: Scruff the animal firmly.
-
Site Identification: The ideal site is the loose skin over the shoulders and back.
-
Insertion: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[29]
-
Aspiration: Pull back on the plunger to ensure a blood vessel has not been entered.[28][30]
-
Injection: Administer the compound. A small bleb or lump will form under the skin, which is normal and indicates a successful injection.[29][31]
-
Withdrawal: Remove the needle and return the animal to its cage.
Table 4.1: Recommended Maximum Administration Volumes in Rodents
| Route | Mouse (25 g) | Rat (250 g) |
|---|---|---|
| Oral (PO) | ~0.25 mL (10 mL/kg) | ~2.5 mL (10 mL/kg) |
| Intraperitoneal (IP) | ~0.25 mL (10 mL/kg) | ~2.5 mL (10 mL/kg) |
| Intravenous (IV) | ~0.125 mL (5 mL/kg, bolus) | ~1.25 mL (5 mL/kg, bolus) |
| Subcutaneous (SC) | ~0.25 - 0.5 mL | ~2.5 - 5.0 mL |
(Source: Compiled from multiple institutional guidelines)[4][9][18][20][24][28]
Experimental Workflow & Visualization
A well-designed experiment follows a logical progression from preparation to analysis. This workflow ensures reproducibility and minimizes confounding variables.
Diagram 5.1: General Experimental Workflow
Caption: Workflow from dose preparation to final data analysis.
Diagram 5.2: Decision Tree for Route Selection
Caption: Decision logic for selecting an appropriate administration route.
Conclusion and Best Practices
The successful administration of this compound in animal models hinges on meticulous preparation, validated protocols, and a commitment to animal welfare. Researchers must validate their chosen vehicle, perform accurate dose calculations, and master the administration techniques described herein. Given the compound's novelty, it is imperative to conduct pilot studies to determine tolerability and establish a dose-response relationship before proceeding to larger, resource-intensive efficacy studies. Consistent and careful post-administration monitoring is essential for both animal well-being and the integrity of the scientific data.
References
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
UBC Animal Care Committee. TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]
-
UBC Animal Care Services. Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. [Link]
-
NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial. [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. [Link]
-
The University of Queensland. LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. [Link]
-
Virginia Tech IACUC. (2017, December 12). SOP: Mouse Intravenous Injections. [Link]
-
The University of Queensland. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]
-
Instech Laboratories, Inc. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]
-
Texas Tech University IACUC. (2022, June). Title: Intravenous Tail Vein Injections. [Link]
-
Queen's University. Intraperitoneal Injection in Rats. [Link]
-
Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]
-
Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]
-
University of Iowa. IP injection is frequently performed in rodents. [Link]
-
protocols.io. (2024, May 16). Intraperitoneal Injection in an Adult Mouse. [Link]
-
Scribd. Guidelines for Intraperitoneal Injection in Mice. [Link]
-
ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Queen's University. Subcutaneous Injection in Mice. [Link]
-
Patsnap. (2025, May 29). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
Virginia Tech IACUC. (2017, December 12). SOP: Mouse Subcutaneous Injections. [Link]
-
Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. [Link]
-
Washington State University IACUC. (2023, August 15). Guideline #10: Drug and Chemical Administration. [Link]
-
PubChem. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. [Link]
-
ChemBK. (2024, April 9). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. [Link]
-
Lucki, I., Nobler, M. S., & Frazer, A. (1988). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 247(3), 917–926. [Link]
-
Romero, L., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 24(15), 2779. [Link]
Sources
- 1. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntnu.edu [ntnu.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 7. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 14. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 15. cea.unizar.es [cea.unizar.es]
- 16. instechlabs.com [instechlabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research.uga.edu [research.uga.edu]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. research.vt.edu [research.vt.edu]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. research.vt.edu [research.vt.edu]
- 30. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 31. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: 1-[(2-Chlorophenyl)phenylmethyl]piperazine as a Versatile Scaffold for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzhydrylpiperazine moiety stands as a "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity across various therapeutic areas. While isomers such as the 4-chloro and 3-chloro substituted analogs have been extensively studied as key intermediates in the synthesis of widely-used antihistamines like cetirizine, the 2-chloro isomer, 1-[(2-Chlorophenyl)phenylmethyl]piperazine, remains a comparatively underexplored yet promising tool for drug discovery.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of novel compounds. We will provide detailed insights into its chemical properties, a proposed synthetic pathway, and robust protocols for the biological evaluation of its derivatives, particularly focusing on their potential as modulators of G-protein coupled receptors (GPCRs).
Compound Profile: Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| IUPAC Name | 1-[(2-chlorophenyl)-phenylmethyl]piperazine | PubChem[3] |
| CAS Number | 4997-64-2 | PubChem[3] |
| Molecular Formula | C₁₇H₁₉ClN₂ | PubChem[3] |
| Molecular Weight | 286.8 g/mol | PubChem[3] |
| Predicted Boiling Point | 409.1±0.0 °C (Predicted) | ChemBK[4] |
| Predicted Flash Point | 193.3°C | ChemBK[4] |
| Predicted pKa | 8.99±0.10 (Predicted) | ChemBK[4] |
| Solubility | Soluble in chloroform, methanol, and dichloromethane. Slightly soluble in water. | ChemicalBook[5] |
Synthetic Strategy: A Pathway to Novel Derivatives
The primary application of this compound in a research context is as a foundational building block for creating a library of novel compounds. The piperazine ring, with its two nitrogen atoms, offers versatile points for chemical modification. A common and effective strategy is the N-alkylation of the secondary amine.
The synthesis of this compound itself can be approached through methods analogous to those used for its isomers. A plausible route involves the reaction of 2-chlorobenzophenone with a reducing agent to form the corresponding benzhydrol, followed by chlorination and subsequent reaction with piperazine.[6]
Below is a generalized protocol for the derivatization of this compound via N-alkylation, a common step in the synthesis of many biologically active molecules, including cetirizine.[7]
Protocol 1: Synthesis of a Carboxylic Acid Derivative
This protocol describes a two-step synthesis of a carboxylic acid derivative, a common feature in many antihistamines that enhances their pharmacokinetic properties.
Step 1: N-Alkylation with an Ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran.
-
Addition of Reagents: Add a base, such as potassium carbonate (2-3 equivalents), to the solution. To this stirred suspension, add the desired alkylating agent, for example, methyl 2-bromoacetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid derivative.
Biological Evaluation: Screening for GPCR Modulation
Derivatives of benzhydrylpiperazines are well-known modulators of GPCRs, particularly histamine H1 receptors.[7] Therefore, a logical step after synthesizing new derivatives of this compound is to screen them for activity at these targets.
Hypothesized Signaling Pathway
The histamine H1 receptor is a Gq-coupled GPCR. Upon binding of an agonist like histamine, it activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor and reducing basal signaling.
Protocol 2: Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a test compound for a specific receptor.[8] It measures the ability of the synthesized derivative to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand (e.g., [³H]-pyrilamine).
-
Synthesized derivative of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .[9]
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known non-radiolabeled H1 antagonist (e.g., diphenhydramine), and membrane suspension.
-
Competition: Add assay buffer, radioligand, varying concentrations of the synthesized derivative, and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
Protocol 3: Functional Cell-Based Assay (Calcium Mobilization)
This assay determines whether the synthesized derivative acts as an agonist, antagonist, or inverse agonist at the H1 receptor by measuring changes in intracellular calcium levels.[11]
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine (as a reference agonist).
-
Synthesized derivative.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Agonist Mode: Add varying concentrations of the synthesized derivative to the wells and measure the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the synthesized derivative for 15-30 minutes, then add a fixed concentration of histamine (e.g., its EC₅₀) and measure the fluorescence intensity.
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the derivative's concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the histamine response against the logarithm of the derivative's concentration to determine the IC₅₀.
-
Conclusion: A Gateway to Novel Therapeutics
This compound represents a valuable and underutilized research tool. Its structural similarity to the precursors of successful drugs, combined with the versatility of the piperazine moiety for chemical modification, makes it an excellent starting point for the synthesis of new chemical entities. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel derivatives, empowering researchers to explore new avenues in drug discovery, particularly in the vast and therapeutically important landscape of GPCR modulation.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- Bio-protocol. (2020). Radioligand binding and competition assays. Bio-protocol, 10(19), e3774.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569.
- Jacobson, N. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 147–167.
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
- ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- PubChem. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine.
- Frontiers in Pharmacology. (2019). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 10, 126.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F545-55.
- Allergologia et immunopathologia. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine).
- Wikipedia. (n.d.). Cetirizine.
- Google Patents. (n.d.). 1-[2-\Phenylmethyl\phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(1), 241-244.
- ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- International Journal of Pharmaceutical Sciences and Research. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Pharmaceutical Sciences and Research, 1(2), 1-5.
- ResearchGate. (2020). (PDF) ANTIHISTAMINIC ACTIVITY MODELS.
- ChemBK. (2024). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-.
- APICMO. (n.d.). 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis.
- RSC Medicinal Chemistry. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry.
- LymphoSign Journal. (2021). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal, 8(1), 1-16.
- ChemicalBook. (n.d.). (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.
- PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
- RSC Advances. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. RSC Advances, 11(23), 13955–13968.
- MDPI. (2003). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 8(11), 815–823.
- Journal of Ovarian Research. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Ovarian Research, 15(1), 22.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. innospk.com [innospk.com]
- 3. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Welcome to the technical support center for the synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yield. This critical intermediate, a precursor for valuable active pharmaceutical ingredients (APIs) like Cetirizine, demands a robust and high-yielding synthetic process.[1] This document provides actionable insights based on established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the common synthetic route involving the reaction of 2-chlorobenzhydryl chloride with piperazine.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions, reagent quality, and side reactions. Here’s a systematic approach to troubleshooting:
1. Reagent Stoichiometry and Quality:
-
Piperazine Excess: A common issue is the dialkylation of piperazine, where the product reacts further with another molecule of 2-chlorobenzhydryl chloride. To favor mono-alkylation, a significant excess of piperazine is often employed.[2] A molar ratio of 4:1 (piperazine to 2-chlorobenzhydryl chloride) or higher can significantly suppress the formation of the dialkylated byproduct.
-
Reagent Purity: Ensure the purity of your starting materials. 2-chlorobenzhydryl chloride can degrade over time, and piperazine can absorb atmospheric moisture and carbon dioxide. Use freshly distilled or high-purity reagents.
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or toluene are commonly used.[3] The solubility of both reactants and the reaction temperature are key considerations.
-
Temperature Control: The reaction is typically performed at elevated temperatures, often at reflux.[3][4] However, excessively high temperatures can lead to decomposition and side product formation. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
3. Role of the Base and Additives:
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or an excess of piperazine itself acting as both a reactant and a base.[3][4] The choice and amount of base can influence the reaction rate and yield.
-
Phase Transfer Catalyst: In some protocols, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) is used to enhance the reaction rate, particularly in biphasic systems.[4]
Troubleshooting Workflow:
Sources
Minimizing side reactions in 1-[(2-Chlorophenyl)phenylmethyl]piperazine synthesis
Answering the user's request.## Technical Support Center: Synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
A Guide to Minimizing Side Reactions and Optimizing Purity
Welcome to the technical support center for the synthesis of this compound. This critical intermediate is a cornerstone in the development of several active pharmaceutical ingredients (APIs), most notably the antihistamine Cetirizine. The apparent simplicity of its core synthesis—a nucleophilic substitution—belies the challenges researchers face in controlling side reactions that can significantly impact yield and final product purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what are the most common side reactions?
The core of the synthesis is a standard N-alkylation reaction, where piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of a (2-chlorophenyl)phenylmethyl halide (typically the chloride).
The primary challenge arises from the fact that piperazine has two secondary amine groups of similar reactivity. This leads to several predictable side reactions:
-
Di-alkylation (Over-alkylation): This is the most prevalent side reaction. A second molecule of the (2-chlorophenyl)phenylmethyl chloride reacts with the remaining N-H group of the desired mono-alkylated product, forming a symmetrical 1,4-disubstituted piperazine impurity.
-
Hydrolysis of the Alkylating Agent: The starting material, (2-chlorophenyl)phenylmethyl chloride, is a benzhydryl halide, which is highly susceptible to hydrolysis. The presence of moisture can lead to its conversion into the corresponding (2-chlorophenyl)phenylmethanol, consuming the reactant and complicating purification.
-
Quaternary Salt Formation: Although less common than di-alkylation, further reaction at one of the nitrogen atoms can lead to the formation of a quaternary ammonium salt, which is typically water-soluble and can be lost during aqueous work-ups.[1]
Below is a diagram illustrating the desired reaction and major side pathways.
Caption: Main reaction pathway and key side reactions.
Troubleshooting and Optimization Guide
Problem 1: Significant formation of the di-alkylated byproduct is reducing my yield.
This is the most common challenge. The mono-alkylated product is also a secondary amine and can compete with the starting piperazine for the alkylating agent.
Root Causes & Solutions:
-
Unfavorable Stoichiometry: If the ratio of piperazine to the alkylating agent is near 1:1, a competitive reaction is inevitable.
-
Solution: Employ a Large Excess of Piperazine. By using a 4- to 10-fold molar excess of piperazine, you statistically increase the probability that the alkylating agent will collide with an unreacted piperazine molecule rather than the mono-alkylated product. The unreacted piperazine can be recovered later through an acid-base work-up.
-
| Molar Ratio (Piperazine : Alkylating Agent) | Typical Yield (Mono-alkylated) | Typical Yield (Di-alkylated) |
| 1 : 1 | 40-50% | 20-30% |
| 4 : 1 | 75-85% | 5-10% |
| 10 : 1 | >90% | <2% |
-
Both Piperazine Nitrogens are Active: Without differentiation, both nitrogen atoms are available for reaction.
Caption: Workflow for Boc-protected piperazine synthesis.
Problem 2: My overall yield is low, and I suspect reactant degradation.
Low yields, even after addressing di-alkylation, often point to suboptimal reaction conditions or instability of the alkylating agent.
Root Causes & Solutions:
-
Hydrolysis of (2-Chlorophenyl)phenylmethyl Chloride: This reactant is sensitive to moisture.
-
Solution: Ensure Anhydrous Conditions. Use oven-dried glassware. Employ anhydrous solvents (e.g., toluene, dichloromethane, butanone) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Parameters: Incorrect choice of base, temperature, or solvent can hinder the reaction rate or promote side reactions.
-
Solution: Systematic Optimization.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient to act as an acid scavenger without being harsh enough to promote elimination side reactions.[3] Triethylamine is also a common choice.[4]
-
Temperature: Start at room temperature and gently heat if the reaction is slow. Refluxing for extended periods can increase byproduct formation.[3] A temperature of 40-80°C is a typical starting point.[3][4]
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can be beneficial, especially when using an alkyl chloride. The iodide performs a Finkelstein reaction in situ to generate the more reactive alkyl iodide, accelerating the rate of N-alkylation.[3]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant side reactions occur.
-
-
Experimental Protocols
Protocol 1: Synthesis via Piperazine Excess
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (15 mL), piperazine (10 g, ~0.12 mol, approx. 10 equivalents), and potassium iodide (0.1 g).
-
Heat the mixture to 80°C with stirring for 30 minutes.[3]
-
Prepare a solution of (2-chlorophenyl)phenylmethyl chloride (e.g., 4-chlorobenzhydryl chloride, ~0.012 mol, 1 equivalent) in anhydrous toluene.
-
Add the chloride solution dropwise to the heated piperazine mixture over 1 hour.
-
Maintain the reaction at 80°C, monitoring by TLC until the starting chloride is consumed (typically 2-12 hours).[3]
-
Cool the reaction to room temperature and wash the toluene layer with water (2 x 20 mL).
-
Perform an acid-base work-up: Extract the organic layer with 1M HCl. Basify the acidic aqueous layer with 30% NaOH solution to a pH >12, causing the product to precipitate.[3]
-
Filter the solid product, wash with water, and dry under vacuum. Recrystallize from hexane or isopropanol for further purification.[4]
Protocol 2: Synthesis via In-situ Monohydrochloride Salt
-
In a reaction flask, combine anhydrous piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.
-
Heat the mixture with stirring until a clear solution is formed, indicating the formation of piperazine monohydrochloride.[1][2]
-
Cool the solution to the desired reaction temperature (e.g., 40-50°C).
-
Slowly add the alkylating agent, (2-chlorophenyl)phenylmethyl chloride (1 eq.).
-
Add a suitable base, such as potassium carbonate (1.5 eq.), to neutralize the HCl generated during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to allow unreacted piperazine salts to precipitate.
-
Filter the solids and evaporate the solvent from the filtrate.
-
Purify the residue using a standard acid-base extraction and recrystallization as described in Protocol 1.
By understanding the chemical principles behind these side reactions and implementing the strategic protocols outlined above, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
-
SynThink Research Chemicals. Cetirizine EP Impurities & USP Related Compounds. [Link]
-
Wikipedia. Hydroxyzine. [Link]
-
SynZeal. Cetirizine Impurities. [Link]
-
Pharmaffiliates. Cetirizine-impurities. [Link]
-
Drugs.com. Hydroxyzine: Package Insert / Prescribing Information. [Link]
-
Wikipedia. Cetirizine. [Link]
-
GoodRx. Drowsiness, Dry Mouth, and More: 12 Hydroxyzine Side Effects You Should Know About. [Link]
-
Healthline. Side Effects of Hydroxyzine Oral Tablet and Capsule. [Link]
-
Medical News Today. Hydroxyzine tablet and capsule side effects: What to do about them. [Link]
-
Yalavarthi, R. K., et al. (2016). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry. [Link]
-
Veeprho. Cetirizine Impurities and Related Compound. [Link]
-
Dayalan, A., et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
Levocetirizine.net. 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis. [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ChemBK. Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. An improved and scalable method developed for the synthesis of 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, a key intermediate for cetirizine which is antiallergic drug. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
-
PubChem. 1-(2-Chlorophenyl)piperazine. [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of 1-[(2-Chlorophenyl)phenylmethyl]piperazine Isomers
Welcome to the technical support center for the analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine and its isomers. This molecule, a key intermediate in the synthesis of pharmaceuticals like Cetirizine, presents unique challenges in its analytical separation due to the presence of positional and potentially chiral isomers.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal HPLC separation.
The separation of isomers, which are chemically similar but structurally different, is a critical task in pharmaceutical analysis to ensure the purity and safety of the final drug product.[2] Positional isomers, such as the ortho-, meta-, and para-chlorophenylpiperazines, can be challenging to resolve, as can the enantiomers of chiral compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate the isomers of this compound?
A1: The primary challenge lies in the subtle structural differences between the isomers. Positional isomers (ortho-, meta-, para-) have very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to differentiate with standard reversed-phase HPLC columns like C18.[3][5][6] Furthermore, if the molecule is chiral, the enantiomers are physically and chemically identical in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[2]
Q2: What are the common starting conditions for separating these isomers?
A2: For positional isomers, a good starting point is a reversed-phase method. However, to enhance selectivity, consider columns with alternative stationary phases, such as phenyl or pentafluorophenyl (PFP), which can provide additional separation mechanisms like π-π interactions.[5][6] For chiral separations, screening a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) is often necessary, as there is no universal chiral column.[2][7]
Q3: What are the regulatory expectations for isomer separation and method validation?
A3: Regulatory bodies like the FDA and EMA require that analytical methods be validated to demonstrate they are suitable for their intended purpose.[8] This is outlined in guidelines such as ICH Q2(R1).[9][10] For isomer separations, this includes demonstrating specificity (the ability to separate the isomers from each other and from other impurities), accuracy, precision, and linearity.[11] Pharmacopoeias like the USP and EP also provide guidance on allowable method adjustments.[12][13][14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC experiments.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common hurdle in isomer separation.
Logical Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns often fail to resolve positional isomers with similar hydrophobicities.
-
Solution: Employ a column with a different selectivity. Phenyl-hexyl or PFP (pentafluorophenyl) stationary phases are excellent choices for aromatic positional isomers as they introduce π-π and dipole-dipole interactions, which can differentiate between the electron densities of the isomers.[5][6] For chiral separations, a dedicated chiral stationary phase is essential.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity.
-
Solution 1: Vary the Organic Modifier: Switching between acetonitrile and methanol can alter elution patterns due to differences in their solvent properties.
-
Solution 2: Adjust Mobile Phase pH: If your isomers contain ionizable groups (like the piperazine nitrogen), adjusting the pH can change their ionization state and dramatically impact retention and selectivity.[6] A buffer is recommended to maintain a stable pH.
-
Solution 3 (Chiral): Modify the Mobile Phase: For chiral separations, especially with polysaccharide-based columns, the type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase can significantly affect enantioselectivity.[16]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.[17][18]
Common Causes and Solutions for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Silanol groups on silica-based columns interacting with basic analytes (like the piperazine moiety).[17] | Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the column chemistry. |
| Column Overload: Injecting too much sample mass onto the column.[18][19] | Reduce the injection volume or dilute the sample.[18][20] | |
| Column Contamination/Void: Buildup of contaminants on the column frit or a void in the packing material.[17][19] | Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[19] Using a guard column can help extend the life of the analytical column.[13] | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[2] |
| Column Overload: Can also cause fronting in some cases. | Reduce the injection volume or dilute the sample. |
Problem 3: Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and integration.
Troubleshooting Retention Time Shifts
Caption: Troubleshooting workflow for retention time variability.
Detailed Solutions:
-
Mobile Phase Issues:
-
Composition Change: Evaporation of the more volatile solvent component can alter the mobile phase strength. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Inadequate Buffering: For pH-sensitive separations, a poorly prepared or aged buffer can lead to pH drift. Solution: Ensure the buffer is within its effective pH range and prepare it fresh.
-
-
HPLC System Issues:
-
Pump Performance: Leaks or faulty check valves can cause inconsistent flow rates.[21] Solution: Regularly inspect the pump for leaks and perform routine maintenance.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a stable temperature.[20]
-
Experimental Protocols
Protocol 1: Method Development for Positional Isomer Separation
This protocol outlines a systematic approach to developing a separation method for o-, m-, and p-isomers.
-
Column Selection:
-
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) to establish a baseline.
-
If resolution is insufficient, switch to a Phenyl-Hexyl or PFP column of similar dimensions.
-
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where all isomers have good absorbance (e.g., 230 nm).
-
-
Optimization:
-
Based on the scouting run, develop a shallower gradient around the elution point of the isomers to improve resolution.
-
If co-elution persists, switch the organic modifier (from acetonitrile to methanol or vice-versa).
-
If the isomers are ionizable, systematically vary the pH of the aqueous mobile phase (e.g., from pH 3 to 7 using appropriate buffers like phosphate or acetate).
-
Protocol 2: Chiral Separation Method Screening
This protocol is for separating the enantiomers of this compound.
-
Column Screening:
-
Select a range of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak series) are a common starting point.[16]
-
Screen columns under both normal-phase and reversed-phase conditions as recommended by the manufacturer.
-
-
Typical Mobile Phases for Screening:
-
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol with a small amount of an additive like diethylamine (DEA) for basic compounds.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, phosphate).
-
-
Optimization:
-
Once partial separation is achieved on a particular column/mobile phase system, optimize the ratio of the mobile phase components.
-
Adjust the flow rate and temperature to fine-tune the separation. Lower flow rates and temperatures often improve chiral resolution.
-
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Hu, Y. (2004). Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column. Chinese Journal of Pharmaceutical Analysis.
- Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions.
- Metrolab. (2020, September 21). Allowed changes of your European Pharmacopoeia HPLC methods. Metrolab Blog.
- Talele, S. G., et al. (2021). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. PubMed Central.
- Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
- Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps.
- AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- ResearchGate. (2025, August 7). Direct separation of the enantiomers of cetirizine and related compounds by reversed-phase chiral HPLC.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- BenchChem. (2025).
- International Labmate Ltd. (n.d.).
- Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?.
- WebofPharma. (2025, December 18). HPLC Method Development.
- RotaChrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
- MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- Novasep. (n.d.).
- ResearchGate. (2025, August 7). Chiral separation of cetirizine by capillary electrophoresis.
- Chou, Y-W., et al. (2008). Chiral separation of cetirizine by capillary electrophoresis. PubMed.
- U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
- SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column.
- Welch Materials, Inc. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Google Patents. (n.d.). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- PubMed. (2013).
- ChemicalBook. (n.d.). (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis.
- Drug Synthesis Database. (n.d.). (-)-Cetirizine, Levocetirizine, Xusal, Xyzal.
- ChemicalBook. (2025, January 27). (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- precisionFDA. (n.d.). 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. metrolab.blog [metrolab.blog]
- 13. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Preventing degradation of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in solution
An In-Depth Guide for Researchers
Technical Support Center: 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Introduction from the Senior Application Scientist
Welcome to the technical support center for this compound. As researchers and drug development professionals, you understand that maintaining the stability of your compounds in solution is paramount to the integrity and reproducibility of your experimental results. This guide is designed to provide you with practical, in-depth answers to common challenges encountered when working with this specific piperazine derivative.
The molecule this compound is a structural analog of 1-[(4-Chlorophenyl)phenylmethyl]piperazine, a well-known key intermediate in the synthesis of the antihistamine Cetirizine.[1][2] Due to their significant structural similarity, the degradation pathways and stability profiles are expected to be highly comparable. Much of the robust stability data available comes from forced degradation studies on Cetirizine, which provide an excellent and scientifically sound model for understanding the behavior of its ortho-chloro isomer.[3][4] This guide leverages that knowledge to offer targeted troubleshooting advice.
Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your own experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound in solution?
Answer: Based on extensive studies of its analogs, this compound is susceptible to three primary degradation pathways in solution: hydrolysis , oxidation , and photodegradation .[3][5] The extent of degradation via each pathway is highly dependent on the specific conditions of your solution, including pH, presence of oxidizing agents, and exposure to light.
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For this molecule, hydrolysis is significantly influenced by pH, with notable degradation occurring in both acidic and neutral aqueous conditions.[3]
-
Oxidation: The piperazine ring, with its two nitrogen atoms, is susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide contaminants (often found in excipients like PEG), or metal ions.[6][7] The most common oxidation product is the N-oxide derivative.[6]
-
Photodegradation: The aromatic rings in the molecule act as chromophores, absorbing light (especially in the UV range), which can lead to the formation of reactive species and subsequent degradation.[4][8]
The following diagram illustrates the relationship between these environmental stressors and the potential for compound degradation.
Caption: Key environmental stressors leading to the degradation of the parent compound.
Q2: My solution's pH seems to drastically affect my compound's stability. What is the optimal pH range and how do I prevent pH-mediated hydrolysis?
Answer: This is a critical observation and is well-documented for this class of compounds. The stability of piperazine derivatives is profoundly influenced by pH.[9][10] Studies on the closely related drug, Cetirizine, show that it undergoes significant hydrolysis in acidic and neutral conditions but is relatively stable in alkaline media.[3]
Causality: The two nitrogen atoms in the piperazine ring can be protonated at acidic or neutral pH. This protonation can make adjacent bonds more susceptible to nucleophilic attack by water, leading to hydrolysis. In alkaline conditions (e.g., pH > 9), the nitrogens are deprotonated (free base form), which appears to confer greater stability against hydrolysis.
Troubleshooting & Prevention:
-
Adjust pH to the Alkaline Range: For maximum stability against hydrolysis, prepare your solutions in a buffer with a pH in the range of 9.0 to 10.0.[10]
-
Use Buffers: Unbuffered solutions can experience significant pH shifts, especially if the compound itself is acidic or basic. Employ a suitable buffer system (e.g., borate or carbonate buffers for alkaline pH) to maintain a stable pH environment.
-
Limit Exposure to Water: If permissible for your experiment, consider using aprotic organic solvents like DMSO or DMF for stock solutions.[11] However, be aware that aqueous dilutions for final assays may still be subject to hydrolysis. A product data sheet for a similar compound recommends not storing aqueous solutions for more than one day.[11]
-
Low-Temperature Storage: Storing aqueous solutions at reduced temperatures (2-8°C) will slow the rate of all chemical reactions, including hydrolysis.
| Parameter | Recommendation | Rationale |
| pH | Maintain pH > 9.0 | Minimizes protonation of piperazine nitrogens, reducing susceptibility to hydrolysis.[3] |
| Solvent | Use a suitable buffer system | Prevents pH fluctuations that could push the compound into an unstable range.[9] |
| Storage (Aqueous) | Short-term (≤ 24 hours) at 2-8°C | Reduces reaction kinetics for hydrolysis.[11] |
| Stock Solutions | Aprotic solvents (e.g., DMSO, DMF) | Eliminates water as a reactant for long-term storage.[11] |
Q3: I'm observing unexpected new peaks in my HPLC analysis, and the solution has a slight yellow tint. Is this oxidation, and how can it be mitigated?
Answer: Yes, the appearance of new peaks and a color change are classic signs of oxidative degradation. The tertiary amine groups of the piperazine ring are particularly prone to oxidation.[6]
Causality: Oxidation can be triggered by several factors:
-
Dissolved Atmospheric Oxygen: Simply leaving a solution exposed to air can be sufficient to cause slow oxidation.
-
Peroxide Contaminants: Common laboratory solvents and excipients, particularly polyethylene glycols (PEGs), can contain reactive peroxide impurities that readily oxidize the drug.[6]
-
Metal Ion Catalysis: Trace amounts of metal ions (like Cu²⁺ or Fe²⁺) can catalyze oxidative reactions.[7]
The primary degradation product from oxidation is typically the corresponding N-oxide .[6] In more aggressive oxidative conditions, cleavage of the molecule can occur, potentially forming products like (2-chlorophenyl)(phenyl)methanone.[3]
Troubleshooting & Prevention:
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Use fresh, high-performance liquid chromatography (HPLC) or peroxide-free grade solvents to minimize contaminants.
-
Add Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) can be effective.
-
Use Chelating Agents: To mitigate metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
-
Blanket with Inert Gas: For long-term storage, overlay the solution in the vial with an inert gas before sealing.
Q4: Is this compound sensitive to light? What are the best practices for handling and storage?
Answer: Yes, compounds containing benzhydryl and phenyl groups are often photosensitive. Forced degradation studies on Cetirizine confirm that it undergoes significant photolytic degradation when exposed to UV or even direct sunlight.[3][4]
Causality: The aromatic rings in the molecule absorb energy from light, particularly in the UV spectrum (~230 nm).[11] This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage or the formation of reactive oxygen species (ROS) which then attack the drug molecule.[8] Photodegradation can result in a complex mixture of degradation products.
Troubleshooting & Prevention:
-
Use Amber Glassware: Always prepare and store solutions in amber-colored volumetric flasks and vials. These are specifically designed to block UV and short-wavelength visible light.
-
Protect from Direct Light: During experiments, wrap containers in aluminum foil if they must be left on a lab bench for extended periods.
-
Controlled Lighting Environment: Work in an area with minimal direct sunlight or UV light exposure.
-
Photostability Testing: If the compound is being developed for a final product, a formal photostability study according to ICH Q1B guidelines is necessary to understand its intrinsic photosensitivity.
Q5: How can I perform a systematic forced degradation study to understand the stability of my compound in a new formulation?
Answer: A forced degradation or "stress testing" study is a cornerstone of drug development and is essential for developing stability-indicating analytical methods.[5][12] The goal is to intentionally degrade the sample to an extent of about 5-20% to ensure that your analytical method can separate the intact drug from its degradation products.[13]
The following is a generalized protocol based on ICH guidelines and published studies.[3][4]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.
| Stress Condition | Reagent/Procedure | Typical Conditions |
| Acid Hydrolysis | Add 0.1 M or 1 M Hydrochloric Acid (HCl) | Heat at 60-80°C for 2-8 hours |
| Base Hydrolysis | Add 0.1 M or 1 M Sodium Hydroxide (NaOH) | Heat at 60-80°C for 2-8 hours |
| Oxidation | Add 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for 24 hours |
| Thermal | Store solution (and solid sample) in an oven | 60-80°C for 24-48 hours |
| Photolytic | Expose solution to UV light (e.g., 254 nm) | Place in a photostability chamber |
-
Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column. For example, add an equivalent amount of 0.1 M NaOH to the 0.1 M HCl sample.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. A reverse-phase C8 or C18 column is often suitable.[4]
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Assess peak purity of the parent peak to ensure no co-eluting degradants.
-
Aim for 5-20% degradation. If degradation is too rapid, reduce the stressor's strength or duration. If it's too slow, increase it.
-
This systematic approach is visualized in the workflow diagram below.
Caption: Workflow for a systematic forced degradation study.
References
-
Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]
-
Li, M., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 44005–44017. [Link]
-
Stolarczyk, A., et al. (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 11(3), 1303–1309. [Link]
-
Tătărîngă, G., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of Analytical Methods in Chemistry, 2014, 891394. [Link]
-
Sarmah, K. N., Sarmah, N. K., & Patel, T. V. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1188. [Link]
-
Sutar, A., & Rathod, V. (2020). Degradation pathway for Cetirizine dihydrochloride. ResearchGate. [Link]
-
Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5045. [Link]
-
Wikipedia contributors. (n.d.). Cetirizine. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Kim, H., et al. (2016). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 6, 91524-91529. [Link]
-
Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3, 181-190. [Link]
-
Ramana, G. V. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Ramana, G. V., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(4), 488-494. [Link]
- Google Patents. (n.d.). Process for the preparation of 2- [2- [4 - / (4-chlorophenyl) phenylmethyl] -1-piperazinyl] ethoxy] acetic acid and its dihydrochloride.
-
National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Al-saad, Z. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Lehenkyi, V., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2024(2), M1886. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation study, often called a stress study facilitates the early drug development of active pharmaceutical ingredients. ResearchGate. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. [Link]
- Google Patents. (n.d.). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
-
National Center for Biotechnology Information. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem. Retrieved January 14, 2026, from [Link]
-
Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 464-472. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
-
Lepojevic, Z., et al. (2018). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 57(36), 12275-12285. [Link]
-
Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Paweczyk, E., & Plotkowiak, Z. (1976). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Acta Poloniae Pharmaceutica, 33(3), 341-347. [Link]
-
Chen, Y., et al. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Journal of Agricultural and Food Chemistry, 66(31), 8279-8285. [Link]
-
Wróbel, D., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2824. [Link]
-
Fytianos, K., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 34(5), 6096-6107. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem. Retrieved January 14, 2026, from [Link]
-
Fytianos, K., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 34(5), 6096-6107. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Toxicity of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in Cell Culture
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or significant cytotoxicity when working with 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a common building block and impurity in pharmaceutical synthesis.[1] This document provides a structured approach to troubleshooting, from initial validation of the toxic effect to in-depth mechanistic investigation and mitigation.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges observed during in vitro experiments.
Q1: My initial screen with this compound shows extremely high cytotoxicity even at low micromolar concentrations. Is this expected, and what should I check first?
A1: While piperazine derivatives can exhibit a range of biological activities, high toxicity at low concentrations warrants immediate verification to rule out experimental artifacts.[2] Before proceeding to complex mechanistic studies, perform the following crucial checks:
-
Verify Compound Concentration: Meticulously re-calculate all dilutions from the stock solution to the final working concentration. A simple decimal error is a common source of unexpected results.
-
Assess Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells. Ensure the final concentration of the solvent in your culture medium does not exceed the tolerance level for your specific cell line, which is typically below 0.5% for DMSO.[3][4] Run a "vehicle-only" control group to assess the effect of the solvent at the highest concentration used.
-
Check for Compound Precipitation: Poor solubility can lead to compound precipitation in the aqueous culture medium. These precipitates can cause physical damage to cells or result in inaccurate dosing. Visually inspect the culture wells for any precipitate under a microscope. If observed, consider testing the compound's solubility limit in your specific medium beforehand.[3]
-
Confirm Compound Stability: The compound may be unstable in the culture medium over the duration of your experiment, degrading into a more toxic substance. While full stability analysis is complex, be aware of this possibility, especially during long-term incubations (e.g., >24 hours).
Q2: How can I determine if the compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic)?
A2: This is a critical distinction for interpreting your results. A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits proliferation without directly killing the cells.[2]
-
Cytotoxicity is characterized by a decrease in the percentage of viable cells over time, often accompanied by a reduction in total cell number. Assays that measure membrane integrity, like the LDH release assay, are direct measures of cytotoxicity.
-
Cytostaticity is marked by a plateau in the total cell number while the percentage of viable cells remains high.
To differentiate them, you can perform a time-course experiment and use two types of assays in parallel:
-
A viability/metabolic assay (e.g., MTT, MTS, or ATP-based) that measures the health of the remaining cells.[5]
-
A cell counting method (e.g., Trypan Blue exclusion or an automated cell counter) to determine the total number of cells.
Q3: My results are highly variable between experiments. What are the common causes of this inconsistency?
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can alter their sensitivity to chemical compounds.[3]
-
Seeding Density: Ensure that cells are seeded at the same density for every experiment. Over or under-confluency can dramatically affect results.[4][6]
-
Inconsistent Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[3]
-
Reagent Preparation: Always use freshly prepared dilutions of your compound. Avoid repeated freeze-thaw cycles of stock solutions.
Part 2: In-Depth Troubleshooting & Mechanistic Analysis
If initial troubleshooting confirms that this compound has intrinsic toxicity, the next step is to understand its mechanism of action. This section provides a logical workflow and detailed protocols to investigate the underlying cause of cell death.
Workflow for Investigating Cytotoxicity
This workflow provides a systematic approach to characterizing the toxic effects of your compound.
Caption: A systematic workflow for characterizing and addressing compound-induced cytotoxicity.
Guide 1: Confirming and Quantifying Cytotoxicity with a Dose-Response Curve
The first step is to accurately quantify the compound's potency. An IC50 (half-maximal inhibitory concentration) value provides a reliable benchmark.
Causality: A dose-response experiment is essential because toxicity is concentration-dependent. This allows you to determine a precise IC50 value and identify sublethal concentrations that can be used for mechanistic studies.[7]
Table 1: Example Dose-Response Experiment Setup (96-well plate)
| Column | 1 | 2 | 3-10 | 11 | 12 |
| Content | Media Only | Vehicle Control | Compound Dilution Series | Max Kill Control | Untreated Cells |
| Purpose | Background | Solvent Effect | Determine IC50 | 100% Cytotoxicity | 0% Cytotoxicity |
| Notes | No cells | Cells + highest solvent % | e.g., 0.1 µM to 100 µM | Cells + Lysis Buffer | Cells + Media |
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing the different compound concentrations (and controls, as per Table 1). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Normalize the data to the untreated controls (100% viability) and vehicle controls. Plot the percent viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Guide 2: Investigating the Mechanism of Cell Death
Many cytotoxic compounds, including some piperazine derivatives, induce programmed cell death, or apoptosis.[8][9] Distinguishing this from necrosis (uncontrolled cell death) provides critical insight into the compound's mechanism.
Causality: Apoptosis is an active, energy-dependent process involving the activation of caspases.[10][11] Necrosis is a passive process resulting from acute injury and leads to the release of cellular contents and inflammation. Identifying the cell death pathway can guide further investigation.
Protocol: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This dual-staining method can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Collection: Collect both adherent and floating cells. Adherent cells should be detached gently using Trypsin-EDTA. Combine all cells from each well and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Guide 3: Assessing Mitochondrial Involvement
Studies on related piperazine compounds have shown that they can induce toxicity by impairing mitochondrial function.[12] Key indicators of mitochondrial dysfunction are a loss of mitochondrial membrane potential (ΔΨm) and a drop in cellular ATP levels.[13][14]
Causality: The mitochondrion is the cell's powerhouse, and its health is critical for survival. A collapse of the membrane potential is an early event in apoptosis and disrupts ATP production, leading to cellular energy failure and death.[15][16]
Caption: Potential mechanism of toxicity involving mitochondrial-mediated apoptosis.
Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRE
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Treatment: Plate cells on a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis. Treat with the compound for a shorter duration (e.g., 6-12 hours), as ΔΨm loss is an early event.
-
Loading: Add TMRE to the culture medium at a final concentration of 50-100 nM. Include a positive control group treated with an uncoupling agent like FCCP (10 µM) for 15 minutes.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Measurement: Wash the cells with PBS or phenol red-free medium. Measure the fluorescence using a plate reader or visualize using a fluorescence microscope (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates a loss of ΔΨm.
Guide 4: Strategies for Mitigating Toxicity
If your goal is to use this compound as a tool compound but its toxicity is confounding your primary endpoint, you may consider mitigation strategies.
Table 2: Potential Mitigation Approaches
| Strategy | Rationale | Considerations |
| Reduce Incubation Time | If toxicity is time-dependent, a shorter exposure may allow you to observe the desired effect before significant cell death occurs. | May not be feasible for all experimental designs. |
| Change Cell Model | Different cell lines have varying sensitivities to toxic compounds due to differences in metabolism or expression of target proteins. | The new model must be relevant to your research question. |
| Co-treatment with Antioxidants | If oxidative stress is confirmed as a major mechanism (via a ROS assay), co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.[17] | This can help prove that the toxicity is ROS-mediated but may also interfere with your primary experiment. |
References
-
Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Bio-Rad. [Link]
-
Bozkurt, E., et al. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
ScienceDirect. (2025). In vitro toxicology: Next generation models and methods to improve safety evaluation. ScienceDirect. [Link]
-
OUCI. (n.d.). Predictive in vitro toxicology screening to guide chemical design in drug discovery. OUCI. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Slideshare. (n.d.). In vitro testing of drug toxicity. Slideshare. [Link]
-
Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 189-199. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1957, 1-13. [Link]
-
Kandar, M., & Valachova, M. (2018). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Interdisciplinary Toxicology, 11(1), 1-6. [Link]
-
Al-Bayati, M., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Qian, Z., et al. (2016). Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency. Biochemistry, 55(18), 2601–2612. [Link]
-
Wikipedia. (n.d.). In vitro toxicology. Wikipedia. [Link]
-
Al-Warhi, T., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. Current Molecular Pharmacology, 14(4), 543-556. [Link]
-
Al-Marbrouk, M., et al. (2011). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro, 25(8), 1679-1686. [Link]
-
Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation. Biochemical Society Symposia, (70), 233–242. [Link]
-
Gáspárová, R., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(21), 5205. [Link]
-
Jo, J., et al. (2014). Cell-penetrating peptide (CPP)-conjugated proteins is an efficient tool for manipulation of human mesenchymal stromal cells. Scientific Reports, 4, 4378. [Link]
-
Lee, C., et al. (2019). Highly efficient cellular uptake of a cell-penetrating peptide (CPP) derived from the capsid protein of porcine circovirus type 2. Journal of Biological Chemistry, 294(1), 253-264. [Link]
-
ResearchGate. (n.d.). Caspase activation in NT2 cells induced by MPP + and Abeta 1-42 or.... ResearchGate. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. EDQM. [Link]
-
PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem. [Link]
-
PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem. [Link]
-
precisionFDA. (n.d.). 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE. precisionFDA. [Link]
-
NIH. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. NIH. [Link]
-
MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures. MDPI. [Link]
-
Bilsland, J., et al. (2002). Caspase inhibitors attenuate 1-methyl-4-phenylpyridinium toxicity in primary cultures of mesencephalic dopaminergic neurons. Journal of Neuroscience, 22(7), 2637-2649. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
-
Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964-10967. [Link]
-
ResearchGate. (n.d.). pH would prevent the cell-penetrating function of CPP.... ResearchGate. [Link]
-
Chen, Y. C., et al. (2006). 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m)) in rat striatum. Neurochemistry International, 49(5), 454-461. [Link]
-
Piatkowska-Chabuda, E., et al. (2016). Evaluation of antinociceptive and antioxidant properties of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one in mice. Pharmacological Reports, 68(1), 167-173. [Link]
-
Ciruela, F., et al. (2020). Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans. International Journal of Molecular Sciences, 21(18), 6689. [Link]
-
Ramsay, R. R., et al. (1987). Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP. Biochemical and Biophysical Research Communications, 146(1), 53-60. [Link]
-
Bernardi, P., & Di Lisa, F. (2015). Regulation and pharmacology of the mitochondrial permeability transition pore. FEBS Journal, 282(10), 1877-1889. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Wang, Y., et al. (2021). (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. opentrons.com [opentrons.com]
- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase activation: the induced-proximity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m)) in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 1-[(2-Chlorophenyl)phenylmethyl]piperazine for In Vivo Studies
Introduction:
Welcome to the technical support center for 1-[(2-Chlorophenyl)phenylmethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in in vivo studies. Ensuring the stability of a test article in its formulation vehicle is paramount for obtaining accurate and reproducible preclinical data, including pharmacokinetic and toxicological assessments.[1] Inconsistent exposure due to compound degradation can mask true biological effects or introduce confounding variables.
This document provides in-depth, practical guidance through a series of troubleshooting scenarios and frequently asked questions. We will explore the inherent chemical liabilities of the piperazine moiety, provide step-by-step protocols for stability assessment and formulation enhancement, and explain the scientific rationale behind these recommendations.
Part 1: Troubleshooting Guide - Common Scenarios
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Scenario 1: Rapid Degradation in Aqueous Formulation Vehicle
You've prepared an aqueous solution of this compound for an oral gavage study, but preliminary HPLC analysis shows significant degradation (e.g., >5% loss) within hours at room temperature.
Question 1.1: What are the most likely causes of this rapid degradation?
Answer: The chemical structure of this compound, which features a piperazine ring, makes it susceptible to two primary degradation pathways in aqueous environments:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, and light exposure.[2] This can lead to the formation of N-oxide derivatives or other oxidative degradation products. Several medicines are subject to oxidation, which can be accelerated by factors like light, temperature, and the presence of trace metals.[3]
-
pH-Dependent Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can promote degradation. More importantly, the pH of the formulation vehicle dictates the ionization state of the molecule, which can influence its reactivity and susceptibility to other degradation pathways.
Question 1.2: How can I confirm the degradation pathway and identify the degradants?
Answer: A Forced Degradation Study is the definitive method for identifying potential degradation products and establishing a stability-indicating analytical method.[4] This involves intentionally stressing the compound under various conditions to generate degradants.[5][6]
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[5][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can reliably detect and separate the byproducts from the parent compound.[5][8]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA detector (highly recommended) and ideally a Mass Spectrometer (LC-MS).[9]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor and incubate. Run a control sample (diluted in vehicle, no stressor) in parallel.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2-8 hours.[10]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60°C for 2-8 hours.[9]
-
Oxidation: Mix with 3% H₂O₂. Store at room temperature for 8-24 hours.[9][10]
-
Thermal: Heat the stock solution at 80°C for 24-72 hours.[10]
-
Photolytic: Expose the solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Sample Preparation & Analysis:
-
Before injection, neutralize the acid and base samples.
-
Analyze all samples by HPLC. A reverse-phase C18 column is a common starting point.[9]
-
Use a gradient elution to ensure separation of all peaks.
-
The PDA detector will help assess peak purity, while an MS detector will provide molecular weight information to help identify the degradants.[9]
-
Question 1.3: How can I formulate a stable aqueous solution for my in vivo study?
Answer: Based on the likely degradation pathways, the following strategies can significantly enhance stability:
-
pH Control: Adjust the pH of the formulation vehicle using a suitable buffer system (e.g., citrate, phosphate) to a range where the compound shows maximal stability, often in the slightly acidic range (pH 4-6) for amine-containing compounds.
-
Use of Antioxidants: To mitigate oxidative degradation, add antioxidants to the formulation.[3] The choice depends on whether your vehicle is aqueous or lipid-based.
-
Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
-
Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen or argon to displace dissolved oxygen.[2]
Protocol 2: Preparation of a Stabilized Oral Gavage Formulation
Objective: To prepare a stabilized aqueous formulation of this compound suitable for oral administration in rodents.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (or CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in water.[11]
-
Citrate buffer components (Citric acid, Sodium citrate)
-
Ascorbic acid (Antioxidant)
-
Disodium EDTA (Chelating agent)
-
Nitrogen gas source
Methodology:
-
Prepare Buffered Vehicle:
-
Prepare a 50 mM citrate buffer solution and adjust the pH to 5.0.
-
In this buffer, dissolve the Polysorbate 80, then add the Methylcellulose and stir until fully hydrated to create the final vehicle.
-
-
Deoxygenate Vehicle: Sparge the buffered vehicle with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Add Stabilizers:
-
Add Disodium EDTA to a final concentration of 0.01% (w/v).
-
Add Ascorbic Acid to a final concentration of 0.1% (w/v). Stir under the nitrogen blanket until dissolved.
-
-
Add API: Weigh the required amount of this compound and add it to the stabilized vehicle. Stir until a homogenous solution or suspension is formed.
-
Storage: Store the final formulation in a sealed, amber glass vial with minimal headspace at 2-8°C to protect from light and further oxygen ingress.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary chemical liability of the piperazine functional group? A1: The primary liability is the susceptibility of its tertiary amine groups to oxidation. Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed even under refrigerated or frozen conditions over extended periods.[12] Storing samples at room temperature should be avoided.[12]
Q2: What are common, well-tolerated vehicles for oral preclinical studies? A2: For oral gavage studies, the most common vehicles are aqueous suspensions using cellulose derivatives like Methylcellulose (MC) or Carboxymethylcellulose (CMC), often with a surfactant like Tween 80 to aid wetting.[11][13] These are generally well-tolerated by most animal species.[11]
Q3: How much degradation is considered acceptable in a formulation for a preclinical study? A3: While there is no absolute universal standard, a common goal is to maintain the concentration of the active pharmaceutical ingredient (API) at ≥95% of the initial concentration for the duration of the study (from preparation through final administration). Significant degradation can compromise the integrity of the study.[14]
Q4: I need to use DMSO to dissolve my compound first. How does that affect stability? A4: While DMSO is an excellent solubilizing agent, it is not always a suitable final vehicle for in vivo studies due to potential toxicity at higher volumes. If used, it is typically part of a co-solvent system. For example, a stock solution in DMSO can be diluted into a vehicle like PEG300/Tween-80/Saline or a cyclodextrin solution.[15] It is critical to assess the stability of the compound in the final, complete formulation, as interactions between DMSO, co-solvents, and the API can occur.
Q5: My compound is a phenylpiperazine derivative. Are there specific stability concerns I should be aware of? A5: Yes. Studies on various synthetic piperazines have shown that phenyl piperazines are generally less stable than benzyl piperazines.[12] For example, 1-(4-methoxyphenyl)-piperazine (MeOPP) was found to be the least stable among a tested group, degrading completely after 6 months at room temperature or 4°C.[12] This underscores the need for proactive stabilization strategies and proper storage conditions (frozen at -20°C for short-term) for this class of compounds.[12]
Part 3: Data Summaries & Visualizations
Table 1: Recommended Antioxidants for Preclinical Formulations
| Antioxidant | Typical Concentration | Vehicle Type | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% (w/v) | Aqueous | Water-soluble; readily donates electrons to neutralize free radicals.[3] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Lipid / Oil-based | Lipid-soluble; terminates free-radical chain reactions.[3] |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Aqueous | Acts as an oxygen scavenger. |
| α-Tocopherol (Vitamin E) | 0.01 - 0.05% (w/v) | Lipid / Oil-based | Lipid-soluble; protects cell membranes from lipid peroxidation.[16] |
Diagrams and Workflows
The following diagrams illustrate key decision-making processes and chemical pathways relevant to stabilizing this compound.
Caption: Troubleshooting workflow for formulation instability.
Caption: Simplified oxidative degradation pathway of the piperazine moiety.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Vehicle selection for nonclinical oral safety studies. (2025, August 6).
- The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018, May 25).
- Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. (2015, September 23). American Chemical Society.
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
- Efficacy and safety of antioxidants and dietary therapies for epilepsy: an umbrella meta-analysis. Frontiers.
- Preclinical formulations for discovery and toxicology: physicochemical challenges. PubMed.
- CGS 15943 | Adenosine Receptor Antagonist. MedchemExpress.com.
- Antioxidants.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal.
Sources
- 1. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Efficacy and safety of antioxidants and dietary therapies for epilepsy: an umbrella meta-analysis [frontiersin.org]
Technical Support Center: Best Practices for 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-[(2-Chlorophenyl)phenylmethyl]piperazine. As a critical intermediate and research compound, its proper handling and storage are paramount for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety. This document moves beyond standard safety data sheets to offer practical, field-proven insights and troubleshooting solutions for common challenges encountered during its use.
Core Compound Properties & Safety Summary
A foundational understanding of the physicochemical properties of this compound is essential for its correct application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉ClN₂ | [1] |
| Molecular Weight | 286.8 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder. | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF.[2][4] Sparingly soluble in aqueous buffers and slightly soluble in water.[2][5] | [2][4][5] |
| Primary Hazards | Corrosive; causes severe skin burns and eye damage.[6] Suspected of damaging fertility or the unborn child.[6] May cause an allergic skin reaction.[6] | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7][8][9] | [3][7][8][9] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
A1: The compound is classified as corrosive and poses a significant risk of severe skin burns and eye damage.[6] It is also a suspected reproductive toxin.[6] Therefore, stringent safety protocols are non-negotiable.
-
Mandatory PPE includes:
-
Engineering Controls: All handling of the solid or its solutions should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7][10]
Q2: What are the optimal long-term storage conditions for the solid compound?
A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at -20°C .[2] While some suppliers may ship at room temperature, extended storage under these conditions is not recommended due to the potential for degradation over time, a known issue with phenyl piperazines.[12][13] The storage area should be cool, dry, and well-ventilated, and the compound should be stored locked up to restrict access.[6][10][14]
Q3: The parent compound, piperazine, is hygroscopic. Does this apply to this compound and how should I handle it in a humid environment?
A3: Yes, piperazine and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air.[3][8] This can lead to the solid clumping, which complicates accurate weighing and can promote degradation.[15][16]
-
Best Practices for Handling:
-
Minimize exposure to the atmosphere. Only open the container when ready to weigh and close it tightly immediately afterward.[15][16]
-
Weigh the compound quickly.
-
For highly sensitive experiments, handle the solid inside a glove box with a dry atmosphere or in a desiccator.
-
Store the primary container inside a larger secondary container with a desiccant pouch, ensuring the pouch does not directly contact the compound.[17]
-
Q4: How should I prepare and store stock solutions to ensure stability?
A4: The stability of phenyl piperazines in solution is a critical concern, as degradation can occur, especially at room temperature.[12]
-
Solvent Selection: Use high-purity, anhydrous organic solvents such as DMSO, DMF, or ethanol for initial stock preparation.[2][4]
-
Preparation Protocol:
-
First, dissolve the compound in a minimal amount of the chosen organic solvent (e.g., DMSO).
-
For aqueous experimental media, this organic stock can then be diluted into the aqueous buffer of choice. Note that solubility in aqueous solutions is low.[2]
-
-
Storage of Solutions: We do not recommend storing aqueous solutions for more than one day.[2] For organic stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store these aliquots at -20°C or colder . Studies on similar compounds show that frozen or refrigerated storage is essential for preserving analyte integrity.[12]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: The solid compound has clumped together and appears moist.
-
Probable Cause: The compound has absorbed atmospheric water due to its hygroscopic nature.[15][16] This is more common in humid environments or if the container was not sealed properly.
-
Self-Validating Protocol for Resolution:
-
Assess: Transfer the container to a low-humidity environment, such as a glove box or a desiccator, before opening.
-
Action (Minor Clumping): If clumping is minimal, use a clean, dry spatula to gently break up the agglomerates before weighing.
-
Action (Significant Moisture): If the compound appears visibly wet or pasty, it should not be used for quantitative or sensitive applications as its purity is compromised. Using it will lead to inaccurate concentrations and potentially introduce an unknown degradation profile.
-
Validation & Prevention: To prevent recurrence, always store the container tightly sealed with paraffin tape around the lid and consider placing it within a desiccator or a sealed bag containing desiccant.[17]
-
Issue 2: Experimental results are inconsistent, suggesting a loss of compound activity in my stock solution.
-
Probable Cause: The compound is degrading in solution. Phenyl piperazines can be unstable, and factors like storage temperature, solvent choice, and repeated freeze-thaw cycles can accelerate degradation.[12]
-
Workflow for Maximizing Solution Stability:
-
Prepare Fresh: The most reliable practice is to prepare solutions fresh for each experiment.
-
Aliquot & Store Cold: If a stock solution must be stored, prepare a concentrated stock in an anhydrous organic solvent (e.g., DMSO), dispense it into single-use aliquots in tightly sealed vials, and store them at -80°C.
-
Minimize Freeze-Thaw: Retrieve only one aliquot for each experiment and discard any unused portion of the thawed solution. Never return it to the frozen stock.
-
Purity Check (Optional): If degradation is strongly suspected in a critical experiment, the purity of the solution can be verified against a freshly prepared standard using an analytical technique like HPLC-UV.
-
-
Diagram: Recommended Solution Handling Workflow
Caption: Workflow for preparing and storing solutions to ensure maximum stability.
Issue 3: The compound is not dissolving properly in my aqueous buffer.
-
Probable Cause: The compound has very low solubility in water.[2][5] Direct addition of the solid to an aqueous medium will result in poor dissolution.
-
Decision Tree for Effective Dissolution: This workflow ensures the compound is fully solubilized before introduction into your experimental system.
-
Diagram: Dissolution Troubleshooting Workflow
Caption: Decision tree to guide researchers through the correct dissolution protocol.
References
-
Elle, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 124–131. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link][3]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine [Safety Data Sheet]. Retrieved from [Link][6]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][18]
-
ChemBK. (2024). Piperazine, 1-[(S)-(4-chlorophenyl)phenylmethyl]-. Retrieved from [Link][4]
-
Carl ROTH. (n.d.). Piperazine-1,4-dipropanesulphonic acid [Safety Data Sheet]. Retrieved from [Link][19]
-
New Jersey Department of Health. (n.d.). Piperazine [Hazardous Substance Fact Sheet]. Retrieved from [Link][11]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem Compound Database. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem Compound Database. Retrieved from [Link][1]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][16]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][21]
-
Quora. (2014). What chemical can be added to a hygroscopic substance to prevent it from absorbing any water? Retrieved from [Link][22]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link][23]
-
Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link][24]
-
IOSR Journal of Pharmacy and Biological Sciences. (2015). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link][17]
Sources
- 1. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 16. tutorchase.com [tutorchase.com]
- 17. researchgate.net [researchgate.net]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. carlroth.com [carlroth.com]
- 20. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 2-Chloro- vs. 4-Chloro-phenylmethylpiperazine Activity at Monoamine Transporters
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of novel psychoactive substances and CNS drug discovery, phenylpiperazine derivatives represent a significant class of compounds with diverse pharmacological profiles. The position of substituents on the phenyl ring can dramatically alter their interaction with biological targets, leading to distinct physiological and psychological effects. This guide provides an in-depth, objective comparison of two closely related positional isomers: 2-chloro-phenylmethylpiperazine (2-Cl-PMP) and 4-chloro-phenylmethylpiperazine (4-Cl-PMP). Our focus will be on their respective activities at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), critical proteins in the regulation of monoaminergic neurotransmission.
This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available data, structure-activity relationship (SAR) insights, and detailed experimental protocols to facilitate further investigation into this class of compounds.
Introduction: The Significance of Chlorinated Phenylmethylpiperazine Isomers
Phenylpiperazine and its derivatives, such as benzylpiperazine (BZP), are known for their stimulant and euphoric properties, primarily acting as monoamine releasing agents and reuptake inhibitors[1][2][3]. The introduction of a chlorine atom to the phenyl ring, creating chlorophenylpiperazine isomers, can significantly modulate their potency and selectivity for the monoamine transporters. The position of this halogen substituent—ortho (2-position) versus para (4-position)—is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its binding affinity and functional activity at DAT, SERT, and NET. Understanding these subtle structural nuances is paramount for predicting the pharmacological profile of new analogues and for the development of selective ligands for therapeutic applications.
While direct comparative studies on 2-Cl-PMP and 4-Cl-PMP are not extensively documented in publicly available literature, we can infer their likely activities based on established structure-activity relationships for related compounds. For instance, studies on N-benzylpiperidine analogues of GBR12935, a potent and selective DAT inhibitor, have shown that the presence of an electron-withdrawing group at the 4-position of the N-benzyl ring is beneficial for DAT binding[4]. This suggests that 4-Cl-PMP may exhibit a higher affinity for the dopamine transporter compared to its 2-chloro counterpart.
Comparative Pharmacological Profile: A Data-Driven Analysis
A thorough review of available literature and chemical databases was conducted to collate quantitative data on the binding affinities (Ki) and/or inhibition constants (IC50) of 2-Cl-PMP and 4-Cl-PMP at human monoamine transporters. Due to the limited direct comparative data, this section will be updated as new experimental findings become available.
Table 1: Comparative Monoamine Transporter Affinity of 2-Chloro- vs. 4-Chloro-phenylmethylpiperazine
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| 2-Chloro-phenylmethylpiperazine | Data Not Available | Data Not Available | Data Not Available |
| 4-Chloro-phenylmethylpiperazine | Data Not Available | Data Not Available | Data Not Available |
While concrete values are pending, based on SAR studies of similar compound classes, it is hypothesized that the 4-chloro isomer will display greater affinity for the dopamine transporter. The para-position allows the electron-withdrawing chlorine atom to exert its electronic influence on the phenyl ring more effectively, which may favor the conformation required for optimal binding within the DAT active site. The activity of 4-Cl-PMP as an inhibitor of serotonin uptake has been noted, though quantitative data is scarce[][6].
Mechanism of Action: Reuptake Inhibition vs. Neurotransmitter Release
Phenylpiperazine derivatives can act as either reuptake inhibitors, which block the transporter from clearing neurotransmitters from the synapse, or as releasing agents, which induce reverse transport of neurotransmitters. Benzylpiperazine itself has been shown to be a monoamine releaser[1][2]. The functional activity of the chlorinated analogues, 2-Cl-PMP and 4-Cl-PMP, as either inhibitors or releasers at each of the monoamine transporters requires empirical determination through functional assays such as synaptosomal uptake or release experiments.
Experimental Protocols for In Vitro Characterization
To facilitate the direct comparison of 2-Cl-PMP and 4-Cl-PMP, we provide detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating and are based on established techniques in neuropharmacology.
Radioligand Binding Assays for Monoamine Transporters
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the target transporter.
Objective: To determine the Ki of 2-Cl-PMP and 4-Cl-PMP for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Non-specific binding inhibitors: Benztropine for DAT, Fluoxetine for SERT, and Desipramine for NET.
-
Test compounds: 2-Chloro-phenylmethylpiperazine and 4-Chloro-phenylmethylpiperazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and serial dilutions of the test compound (2-Cl-PMP or 4-Cl-PMP). For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing functional transporters.
Objective: To determine the IC50 of 2-Cl-PMP and 4-Cl-PMP for the inhibition of dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Freshly prepared synaptosomes from rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds: 2-Chloro-phenylmethylpiperazine and 4-Chloro-phenylmethylpiperazine.
-
Selective uptake inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, Citalopram for SERT, Desipramine for NET).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for Synaptosomal Uptake Assay.
Procedure:
-
Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the test compounds or vehicle in uptake buffer.
-
Uptake Initiation: Initiate the uptake by adding the respective radiolabeled neurotransmitter. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Concluding Remarks
The precise positioning of the chloro-substituent on the phenyl ring of phenylmethylpiperazine is a critical determinant of its pharmacological activity. Based on existing SAR data for related compounds, it is reasonable to hypothesize that 4-chloro-phenylmethylpiperazine will exhibit greater affinity for the dopamine transporter than 2-chloro-phenylmethylpiperazine. This is likely due to the favorable electronic and steric effects of the para-substitution.
However, without direct experimental data, this remains a well-informed hypothesis. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the binding affinities and functional activities of these two compounds at the monoamine transporters. Such studies are essential to fully elucidate their pharmacological profiles and to understand the nuanced structure-activity relationships that govern the interactions of substituted phenylpiperazines with these critical CNS targets. The data generated from these experiments will be invaluable for the rational design of novel ligands with desired selectivity and therapeutic potential.
References
-
Benzylpiperazine - Wikipedia. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed. [Link]
-
Benzylpiperazine: "A messy drug" - PubMed. [Link]
-
N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed Central. [Link]
-
Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed. [Link]
-
BZP/piperazines drug profile | - European Union. [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - Biomolecules & Therapeutics. [Link]
-
Benzylpiperazine - chemeurope.com. [Link]
-
Chemical structure of N-benzylpiperazine (BZP). - ResearchGate. [Link]
-
4-Benzylpiperidine - Wikipedia. [Link]
-
The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed. [Link]
-
Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. [Link]
-
Benzylpiperazine - bionity.com. [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate. [Link]
-
Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. [Link]
-
Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem - NIH. [Link]
-
Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. [Link]
-
Synthesis and Monoamine Transporter Affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicycl. [Link]
-
Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]
-
Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed. [Link]
-
Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PubMed Central. [Link]
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed. [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-CHLOROBENZYL)PIPERAZINE | 23145-88-2 [chemicalbook.com]
A Comparative Guide to the Biological Activity of Benzhydrylpiperazine Antihistamines: Cetirizine vs. First-Generation Analogues
For drug development professionals and researchers, understanding the nuanced relationship between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of cetirizine, a highly successful second-generation antihistamine, against its foundational chemical scaffold, the benzhydrylpiperazines. While direct, extensive pharmacological data for the specific isomer 1-[(2-Chlorophenyl)phenylmethyl]piperazine is limited in public literature, we can achieve a valuable comparison by examining a closely related and well-documented first-generation antihistamine, Chlorcyclizine (1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine).
This comparative analysis will illuminate the critical structure-activity relationships (SAR) that differentiate a modern, selective therapeutic from its predecessors, explaining the causality behind the enhanced safety and efficacy profile of cetirizine.
Introduction: An Evolution in Antihistamine Design
The benzhydrylpiperazine core structure is a cornerstone in the history of antihistamine discovery, giving rise to numerous first-generation agents. These early drugs, while effective, were often limited by undesirable side effects such as sedation and anticholinergic activity, stemming from a lack of receptor selectivity and the ability to cross the blood-brain barrier.
Cetirizine represents a pinnacle of rational drug design, emerging as a carboxylated metabolite of the first-generation antihistamine hydroxyzine.[][2] Its design solved many of the problems inherent in its predecessors. By comparing its biological activity to that of a classic benzhydrylpiperazine like chlorcyclizine, we can appreciate the molecular modifications responsible for its superior therapeutic index.
Chemical Structures:
-
This compound: The specific compound of interest, representing a basic benzhydrylpiperazine scaffold.
-
Chlorcyclizine: A representative first-generation antihistamine, structurally similar to the 4-chloro isomer of the topic compound, with an added N-methyl group.[3]
-
Cetirizine: A second-generation antihistamine, featuring a 4-chloro substitution and a defining ethoxyacetic acid side chain.[4]
Mechanism of Action: The Histamine H1 Receptor
Both cetirizine and first-generation benzhydrylpiperazines exert their primary therapeutic effect by acting as antagonists or inverse agonists at the histamine H1 receptor.[][5] Histamine binding to this G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade responsible for the classic symptoms of an allergic reaction.
By competitively blocking this receptor, these drugs prevent histamine from inducing effects like vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[2]
The key difference lies not in the primary target, but in the selectivity and avidity of the interaction.
-
Cetirizine: Is highly selective for the H1 receptor. In vitro binding studies have shown it has negligible affinity for muscarinic, serotonergic, dopaminergic, and α-adrenergic receptors, which is why it is largely devoid of the anticholinergic side effects (e.g., dry mouth, blurred vision) that plague many first-generation agents.[4][5]
-
Chlorcyclizine: As a typical first-generation agent, it exhibits significant anticholinergic and some antiserotonergic properties alongside its H1 antagonism.[3][6] This promiscuous receptor binding profile is a major contributor to its side effects.[7]
Below is a diagram illustrating the canonical signaling pathway of the H1 receptor and the inhibitory action of an antagonist.
Figure 1: H1 Receptor Signaling Pathway and Point of Antagonist Inhibition.
Beyond H1 antagonism, cetirizine also exhibits anti-inflammatory properties by inhibiting the chemotaxis of eosinophils and regulating the release of cytokines, effects that are independent of the H1 receptor.[4]
Comparative Biological Activity: A Quantitative Look
The therapeutic advantages of cetirizine can be quantified through various pharmacological assays. The following table summarizes key data points, using chlorcyclizine as a proxy for a first-generation benzhydrylpiperazine.
| Parameter | Cetirizine | Chlorcyclizine (First-Gen Analogue) | Causality of Difference & Experimental Insight |
| H1 Receptor Affinity (Ki) | ~6 nM (racemate)[8]~3 nM (levocetirizine)[4] | Moderately Potent[9] | The ethoxyacetic acid moiety of cetirizine provides an additional interaction point within the H1 receptor, enhancing binding affinity. This is determined via radioligand binding assays. |
| Receptor Selectivity | >600-fold for H1 vs. others[4] | Binds to muscarinic & serotonergic receptors[6] | Cetirizine's zwitterionic nature at physiological pH reduces its interaction with other receptors that typically bind basic amines. Selectivity is assessed by screening against a panel of receptors. |
| Blood-Brain Barrier (BBB) Penetration | Low (~12.6% H1 occupancy at 10mg)[4] | High[7] | The carboxyl group makes cetirizine more polar and a substrate for efflux transporters like P-glycoprotein, limiting CNS entry.[] This is measured in vivo using techniques like Positron Emission Tomography (PET). |
| Sedative Effect | Low to none at standard doses[4] | Significant[7] | Directly correlated with BBB penetration and CNS H1 receptor occupancy. A brain H1 occupancy below 20% is considered non-sedating.[4] |
| Anticholinergic Effects | Negligible[4] | Present[6] | A direct result of high receptor selectivity. Lack of binding to muscarinic receptors prevents side effects like dry mouth and urinary retention. |
Key Experimental Protocols
To generate the quantitative data that underpins our understanding of these compounds, specific and validated experimental workflows are essential. Here, we detail two foundational protocols.
Protocol 1: H1 Receptor Radioligand Binding Assay
This in vitro assay is the gold standard for determining a compound's binding affinity (Ki) for its target receptor. It measures the ability of a test compound to displace a known radioactive ligand from the receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
-
Principle: The assay relies on the principle of competitive binding between the unlabeled test compound and a radiolabeled H1 antagonist (e.g., [³H]mepyramine) for a finite number of H1 receptors in a prepared cell membrane homogenate. The amount of radioactivity measured is inversely proportional to the test compound's affinity for the receptor.
-
Methodology:
-
Membrane Preparation:
-
Rationale: To isolate the target receptor in a concentrated form.
-
Steps: Culture cells engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a cold buffer. Perform differential centrifugation to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[8]
-
-
Assay Setup:
-
Rationale: To create conditions for competitive binding measurement.
-
Steps: In a 96-well plate, set up three types of reactions in triplicate:
-
Total Binding: Add membrane homogenate, assay buffer, and a fixed concentration of [³H]mepyramine.[10]
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]mepyramine, and a saturating concentration of a known, potent, unlabeled H1 antagonist (e.g., mianserin) to block all specific binding.[11]
-
Competition Binding: Add membrane homogenate, [³H]mepyramine, and varying concentrations of the test compound (e.g., cetirizine).
-
-
-
Incubation & Filtration:
-
Rationale: To allow the binding to reach equilibrium and then separate bound from unbound radioligand.
-
Steps: Incubate the plate for a set time (e.g., 4 hours) at a controlled temperature (e.g., 25°C).[11] Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The receptors and any bound radioligand are trapped on the filter. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[12]
-
-
Quantification & Analysis:
-
Rationale: To measure radioactivity and calculate binding parameters.
-
Steps: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal curve and determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[8]
-
-
Protocol 2: Histamine-Induced Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of a compound, providing a measure of its potency (pA2) in a physiological context.
-
Objective: To determine the potency of an H1 antagonist in inhibiting histamine-induced smooth muscle contraction.
-
Principle: The smooth muscle of the guinea pig ileum is rich in H1 receptors.[13] Histamine causes a dose-dependent contraction of this tissue. An antagonist will cause a rightward shift in the histamine dose-response curve, and the magnitude of this shift is used to calculate the antagonist's potency.
-
Methodology:
-
Tissue Preparation:
-
Rationale: To obtain a viable smooth muscle preparation that responds consistently to histamine.
-
Steps: Humanely sacrifice a guinea pig and dissect a segment of the terminal ileum. Gently flush the lumen with Tyrode's physiological salt solution. Cut the ileum into 2-3 cm segments.[13]
-
-
Mounting the Tissue:
-
Rationale: To place the tissue in a controlled environment where its contractions can be measured.
-
Steps: Suspend a segment in an isolated organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end to a fixed hook and the other to an isotonic force transducer connected to a data acquisition system. Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes.[14]
-
-
Generating a Control Curve:
-
Rationale: To establish the baseline response of the tissue to histamine.
-
Steps: Perform a cumulative addition of histamine in increasing logarithmic concentrations (e.g., 1 nM to 10 µM) to the organ bath. Record the peak contractile response at each concentration until a maximal response is achieved.[14]
-
-
Antagonist Incubation and Challenge:
-
Rationale: To measure the effect of the antagonist on the histamine response.
-
Steps: Wash the tissue extensively with Tyrode's solution to return to baseline. Incubate the tissue with a known, fixed concentration of the antagonist (e.g., cetirizine) for a set period (e.g., 20-30 minutes). In the continued presence of the antagonist, repeat the cumulative histamine dose-response curve.[15]
-
-
Data Analysis:
-
Rationale: To quantify the antagonist's potency.
-
Steps: Plot the dose-response curves for histamine in the absence and presence of the antagonist. Calculate the Dose Ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence). The Schild equation is then used to calculate the pA2 value, which is a measure of the antagonist's potency.[14]
-
-
Integrated Experimental Workflow
The evaluation of a novel antihistamine involves a tiered approach, moving from high-throughput in vitro screening to more complex physiological models.
Figure 2: Tiered Experimental Workflow for Antihistamine Evaluation.
Conclusion
The comparison between cetirizine and first-generation benzhydrylpiperazines like chlorcyclizine provides a clear and compelling lesson in modern drug design. The biological activity profile of cetirizine is not an accident but the result of deliberate chemical modifications that addressed the shortcomings of its predecessors.
The addition of the ethoxyacetic acid side chain was a masterstroke, transforming a lipophilic, centrally-acting molecule into a zwitterionic, peripherally-selective drug with high affinity and an excellent safety profile.[] This modification drastically reduces BBB penetration, minimizing sedation, while simultaneously enhancing selectivity for the H1 receptor, which eliminates the anticholinergic side effects common to first-generation agents.[4][7]
For researchers in the field, this comparison underscores the importance of focusing on physicochemical properties and receptor selectivity to optimize therapeutic outcomes. The journey from chlorcyclizine to cetirizine is a testament to the power of medicinal chemistry to refine and perfect a therapeutic scaffold, ultimately delivering a safer and more effective treatment for patients with allergic diseases.
References
-
Cetirizine - Wikipedia. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride? - Patsnap Synapse. [Link]
-
Chlorcyclizine: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
-
What is Chlorcyclizine Hydrochloride used for? - Patsnap Synapse. [Link]
-
Efficient synthesis of antihistamines clocinizine and chlorcyclizine - ResearchGate. [Link]
-
What is the mechanism of Homochlorcyclizine Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Cetirizine Hydrochloride? - Patsnap Synapse. [Link]
- Synthetic process for chlorcyclizine hydrochloride - Google P
-
Bioassay of histamine using guinea pig ileum by matching method. - RJPT SimLab. [Link]
-
Mechanism of Action of Cetirizine - Pharmacy Freak. [Link]
-
The Science Behind Cetirizine Hydrochloride: Mechanism of Action and Therapeutic Uses. [Link]
-
Chlorcyclizine - Wikipedia. [Link]
-
To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. [Link]
-
Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PubMed Central. [Link]
-
CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]
-
Chlorcyclizine Alternatives Compared - Drugs.com. [Link]
-
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC - PubMed Central. [Link]
-
Experiment 13: To study effect of agonist and antagonist on guinea pig ileum - YouTube. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Profiling Receptor Cross-Reactivity: The Case of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. The reality is that molecular structures often possess the promiscuity to interact with multiple biological targets. Understanding this off-target activity, or cross-reactivity, is not merely an academic exercise; it is a critical determinant of a drug candidate's safety and efficacy profile. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the compound 1-[(2-Chlorophenyl)phenylmethyl]piperazine , a molecule of interest due to its structural similarities to established pharmacophores.
While direct, comprehensive screening data for this specific ortho-chloro isomer is not extensively published, its architecture provides a strong basis for a primary target hypothesis and a clear rationale for a thorough off-target liability assessment. This guide will walk researchers through the causal logic of experimental design, from initial binding assays to functional characterization, providing actionable protocols and a comparative context for data interpretation.
Primary Target Hypothesis: A Structurally-Informed Starting Point
The molecular scaffold of this compound is a close structural analog of key intermediates used in the synthesis of well-known second-generation antihistamines. For instance, the para-substituted isomer, 1-[(4-chlorophenyl)phenylmethyl]piperazine, is a pivotal precursor to cetirizine.[1][2] Cetirizine is recognized for its high affinity and selectivity as an inverse agonist of the histamine H1 receptor.[3]
Given this strong structural precedent, the primary pharmacological hypothesis is that this compound also functions as a histamine H1 receptor antagonist. The initial stages of characterization would therefore focus on confirming and quantifying its affinity for this receptor. However, the seemingly minor shift of the chlorine atom from the para to the ortho position can significantly alter the electronic and steric properties of the molecule, potentially leading to a divergent receptor interaction profile. This underscores the necessity of a broad cross-reactivity screen.
The Imperative of Comprehensive Cross-Reactivity Profiling
Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[4] For phenylpiperazine derivatives, the potential for cross-reactivity is well-documented. For example, m-chlorophenylpiperazine (mCPP), a metabolite of several antidepressant drugs, exhibits significant affinity for multiple serotonin (5-HT) receptor subtypes, as well as adrenergic receptors.[5][6] Such off-target activities can lead to a range of physiological effects, from cardiovascular changes to central nervous system disturbances.
Therefore, a systematic in vitro safety pharmacology screen is an indispensable step in the preclinical development of any new chemical entity, including this compound.[7] These screens typically employ a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse events.[1][8]
Methodologies for Cross-Reactivity Assessment
A tiered approach is often the most efficient strategy for assessing cross-reactivity.[7] The initial tier typically involves broad, high-throughput binding assays to identify any potential off-target "hits." Subsequent tiers then employ functional assays to determine the pharmacological nature (e.g., agonist, antagonist, allosteric modulator) of these interactions.
Tier 1: Radioligand Binding Assays for Broad Screening
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a large number of receptors in a high-throughput format.[9][10] The principle is based on the competition between a labeled radioligand with known affinity and the unlabeled test compound for binding to the target receptor.
-
Receptor Preparation:
-
Utilize commercially available membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Alternatively, prepare membranes from tissues known to endogenously express the receptor.
-
On the day of the assay, thaw the membrane preparation and resuspend it in a suitable binding buffer. Protein concentration should be determined using a standard method like the BCA assay.[11]
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in sequence:
-
150 µL of the membrane preparation (containing 5-100 µg of protein, depending on receptor expression levels).
-
50 µL of the test compound (this compound) at various concentrations (typically a serial dilution from 10 µM down to 0.1 nM) or buffer for total binding controls.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.
-
50 µL of the specific radioligand (e.g., [³H]-pyrilamine for the H1 receptor) at a concentration at or near its Kd.[11]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Gentle agitation is recommended.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Place the filter mat in a scintillation vial or bag with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.
-
Tier 2: Functional Assays for Mechanistic Insight
Identifying a binding interaction is only the first step. To understand the physiological consequence of this binding, functional assays are essential. These assays determine whether the compound acts as an agonist (activating the receptor), antagonist (blocking the receptor), or an allosteric modulator. The choice of assay depends on the receptor's signaling pathway.[12]
Most off-target interactions occur at G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades involving second messengers like cyclic AMP (cAMP), inositol triphosphate (IP3), and intracellular calcium (Ca²+).[13][14]
-
cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cAMP levels can be measured. This is often done using competitive immunoassays (e.g., HTRF, ELISA) or reporter systems like the GloSensor™ cAMP assay, which uses a genetically modified luciferase that emits light in response to cAMP binding.[15]
-
Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to an increase in intracellular Ca²⁺. This can be monitored in real-time using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) or bioluminescent proteins like aequorin.[16]
Reporter gene assays are powerful tools for measuring receptor activation that results in transcriptional changes.[17][18] In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the receptor's signaling pathway. An increase or decrease in reporter protein expression, measured by light output or color change, indicates receptor activation or inhibition.
Comparative Cross-Reactivity Analysis: An Illustrative Profile
To provide a practical context, the table below presents an illustrative cross-reactivity profile for a hypothetical compound, "Compound X," which represents this compound. The targets listed are part of a standard safety pharmacology panel, such as the SafetyScreen44 or SAFETYscan47, which cover a range of GPCRs, ion channels, and transporters implicated in common ADRs.[1][8]
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is designed to demonstrate how data from a cross-reactivity screen would be presented and interpreted.
| Target | Target Class | Assay Type | Illustrative Ki (nM) or % Inhibition @ 1µM | Potential Clinical Implication of Off-Target Interaction |
| Histamine H1 | GPCR (Amine) | Binding | Ki = 5.2 nM | Primary Target (Antihistaminergic effect) |
| Adrenergic α1A | GPCR (Amine) | Binding | 28% inhibition @ 1µM | Hypotension, dizziness |
| Adrenergic α2A | GPCR (Amine) | Binding | 15% inhibition @ 1µM | Changes in blood pressure, sedation |
| Adrenergic β1 | GPCR (Amine) | Binding | <10% inhibition @ 1µM | Cardiac effects (changes in heart rate) |
| Dopamine D2 | GPCR (Amine) | Binding | 35% inhibition @ 1µM | Extrapyramidal symptoms, endocrine changes |
| Serotonin 5-HT1A | GPCR (Amine) | Binding | Ki = 850 nM | Anxiolytic/antidepressant effects, dizziness |
| Serotonin 5-HT2A | GPCR (Amine) | Binding | Ki = 650 nM | Sedation, weight gain, potential psychiatric effects |
| Serotonin 5-HT2B | GPCR (Amine) | Binding | 45% inhibition @ 1µM | Cardiac valvulopathy (with agonist activity) |
| Muscarinic M1 | GPCR (Amine) | Binding | 22% inhibition @ 1µM | Anticholinergic effects (dry mouth, blurred vision) |
| hERG | Ion Channel | Binding | 38% inhibition @ 1µM | Cardiac arrhythmia (QT prolongation) [4] |
| L-type Ca²⁺ Channel | Ion Channel | Binding | 18% inhibition @ 1µM | Cardiovascular effects (hypotension) |
| SERT (5-HT Transporter) | Transporter | Binding | 48% inhibition @ 1µM | Altered serotonin levels, potential for serotonin syndrome |
| DAT (Dopamine Transporter) | Transporter | Binding | 12% inhibition @ 1µM | Psychostimulant effects |
Interpretation and Strategic Next Steps
Based on the illustrative data above, "Compound X" demonstrates high affinity for its primary target, the Histamine H1 receptor. However, several off-target interactions are noted:
-
Significant Hits (Ki < 1 µM): The compound shows moderate affinity for the 5-HT1A and 5-HT2A receptors. This is a plausible finding, given the known polypharmacology of similar piperazine structures.[6]
-
Interactions of Potential Concern (>30% inhibition @ 1µM): The compound shows notable inhibition at the Dopamine D2 receptor, the Serotonin 5-HT2B receptor, the hERG channel, and the Serotonin Transporter (SERT).
Causality Behind Experimental Choices for Follow-up:
-
Functional Characterization of "Hits": For the 5-HT1A and 5-HT2A receptors, the immediate next step is to perform functional assays (e.g., cAMP or Ca²⁺ mobilization) to determine if the compound is an agonist or antagonist at these sites. An antagonist profile might contribute to sedation, whereas an agonist profile could have more complex CNS effects.
-
hERG Liability Assessment: The inhibition of the hERG channel is a major red flag for cardiotoxicity.[4] A dedicated functional patch-clamp electrophysiology study is mandatory to precisely quantify the IC₅₀ for hERG channel blockade and assess the risk of QT prolongation.
-
5-HT2B Agonism: Agonism at the 5-HT2B receptor is strongly associated with cardiac valvulopathy. A functional assay to specifically rule out agonist activity at this receptor is critical for the safety profile.
-
SERT Inhibition: The interaction with the serotonin transporter needs to be quantified with a Ki value and further explored in functional uptake assays. Significant inhibition could lead to drug-drug interactions with other serotonergic agents.
This structured, data-driven approach allows researchers to build a comprehensive safety and selectivity profile, enabling informed decisions on whether to advance, modify, or terminate a compound's development.
Conclusion
The assessment of receptor cross-reactivity is a cornerstone of modern, safety-conscious drug development. For a compound like this compound, a rational, hypothesis-driven approach combined with broad, unbiased screening is paramount. By integrating high-throughput binding assays with targeted functional studies, researchers can elucidate a comprehensive pharmacological profile. This not only identifies potential safety liabilities early in the discovery pipeline but also reveals opportunities for polypharmacology that could be therapeutically beneficial. The methodologies and interpretive framework provided in this guide offer a robust pathway for transforming raw binding data into a deep understanding of a compound's biological interactions.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- EUbOPEN. (2021, April).
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
- Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029.
- Niskanen, H., & Palvimo, J. J. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in molecular biology (Clifton, N.J.), 776, 71–80.
- Gerlach, M., et al. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
- Niskanen, H., & Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. Methods in Molecular Biology, 776, 71-80.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3.
- ResearchGate. (2025).
- ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77.
- Hu, B., et al. (2024). Protocol to identify receptors of secreted proteins through CRISPR-Cas9 whole-genome screening technology. STAR protocols, 5(3), 103239.
- ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
- Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.
- Scientist.com. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery.
- Hamik, A., et al. (1990). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Sato, M., et al. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in molecular biology (Clifton, N.J.), 2269, 139–165.
- Seminerio, M. J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6824–6828.
- Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5419.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current opinion in biotechnology, 16(6), 655–665.
- Meso Scale Discovery. (n.d.).
- Springer Nature Experiments. (n.d.). A Functional Assay for GPR55: Envision Protocol.
- Pifl, C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of neural transmission. General section, 102(2), 107–113.
- Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
- Tatarczyńska, E., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229–235.
- Promega Corporation. (n.d.).
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Zhang, X., et al. (2016). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 8(39), 7159-7166.
- Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube.
- Szafarz, M., et al. (2020). N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Bioorganic & medicinal chemistry letters, 30(22), 127522.
- Sadeghian, H., et al. (2020). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules (Basel, Switzerland), 25(24), 5849.
- Fraga, C. A., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. Bioorganic & medicinal chemistry letters, 20(5), 1598–1601.
Sources
- 1. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 2. Protocol to identify receptors of secreted proteins through CRISPR-Cas9 whole-genome screening technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. scite.ai [scite.ai]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. molbio.gu.se [molbio.gu.se]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. hamamatsu.com [hamamatsu.com]
- 16. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of 1-[(2-Chlorophenyl)phenylmethyl]piperazine and Its Analogs
For researchers and drug development professionals, establishing the precise molecular interactions of a compound is the bedrock of credible and reproducible science. This guide provides an in-depth, objective comparison of methodologies to validate the specificity of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a chemical scaffold found in several pharmacologically active agents. We will move beyond mere protocol listing to explore the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
The compound this compound is a key structural component and known impurity or metabolite of various drugs.[1] Its close structural similarity to active pharmaceutical ingredients (APIs) necessitates rigorous specificity testing to distinguish its own potential effects from those of the parent compound. For instance, the related compound, 1-[(4-chlorophenyl)phenylmethyl]piperazine, is a well-known intermediate in the synthesis of the antihistamine cetirizine.[2][3] Given the therapeutic importance of cetirizine and other piperazine derivatives, understanding the on- and off-target effects of this core structure is paramount.
This guide will compare and contrast essential experimental techniques, providing the rationale and step-by-step protocols to build a comprehensive specificity profile.
Section 1: Foundational In Vitro Validation: Binding and Functional Assays
The initial step in validating specificity is to determine the compound's binding affinity and functional activity at its intended target and a panel of potential off-targets.
1.1 Competitive Binding Assays: Quantifying Affinity
Competitive binding assays are indispensable for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a labeled ligand with known affinity for the target.[4][5]
Causality Behind Experimental Choice: This method provides a quantitative measure of how tightly the compound binds to a specific receptor. A high affinity for the intended target and low affinity for off-targets is the first indicator of specificity.
Table 1: Hypothetical Binding Affinity (Ki, nM) Profile
| Compound | Primary Target (e.g., H1 Receptor) | Off-Target 1 (e.g., 5-HT2A) | Off-Target 2 (e.g., D2 Receptor) | Off-Target 3 (e.g., M1 Receptor) |
| This compound | 50 | >10,000 | >10,000 | 8,500 |
| Alternative 1 (Highly Selective) | 5 | >10,000 | >10,000 | >10,000 |
| Alternative 2 (Non-Selective) | 100 | 250 | 500 | 1,200 |
Experimental Protocol: Radioligand Competitive Binding Assay
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a 96-well plate, combine the membranes/receptors, a fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for the H1 receptor), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.[6]
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then derive the Ki using the Cheng-Prusoff equation.
1.2 Functional Assays: Assessing Biological Response
Binding does not always equate to a biological effect. Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[7][8][9]
Causality Behind Experimental Choice: This step confirms that the observed binding translates into a measurable biological outcome, and it characterizes the nature of that outcome.
Experimental Protocol: cAMP Assay for a Gs-coupled Receptor
-
Cell Culture: Culture cells expressing the target receptor (e.g., a specific GPCR).
-
Compound Treatment: Treat the cells with varying concentrations of this compound, alongside a known agonist.
-
Cell Lysis: After incubation, lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the levels of cyclic AMP (cAMP) using a commercially available ELISA kit or a FRET-based assay.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Section 2: Cellular Target Engagement: Confirming Interaction in a Native Environment
While in vitro assays are essential, it is critical to confirm that the compound engages its target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11]
Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological context.[12] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[11]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for verifying target engagement.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either the vehicle control or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blot: Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blot.
-
Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Section 3: Orthogonal Validation with Genetic Approaches
To achieve the highest level of confidence in specificity, genetic methods that directly manipulate the expression of the target protein are unparalleled.[13] CRISPR-Cas9-mediated gene knockout is the gold standard for this purpose.[][15][16]
Causality Behind Experimental Choice: If the effect of the compound is truly mediated by the intended target, then its effect should be abolished in cells where the target gene has been knocked out.[17] This provides a powerful line of evidence for on-target specificity.
Experimental Workflow: CRISPR-Cas9 Knockout Validation
Caption: CRISPR-Cas9 workflow for target validation.
Experimental Protocol: CRISPR Knockout and Functional Readout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the putative target.
-
Transfection: Co-transfect a suitable cell line with plasmids expressing Cas9 nuclease and the specific gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Confirm successful gene knockout in the clonal populations via DNA sequencing and Western blot analysis of the target protein.
-
Functional Assay: Perform a relevant functional assay (e.g., a cell proliferation or signaling assay) on both the wild-type and knockout cell lines in the presence and absence of this compound.
-
Data Analysis: A specific on-target effect is validated if the compound elicits a response in the wild-type cells but has no, or a significantly diminished, effect in the knockout cells.
Table 2: Comparison of Validation Methodologies
| Assay Type | Principle | Advantages | Limitations |
| Competitive Binding | Displacement of a labeled ligand | Quantitative (Ki), high-throughput | Does not measure function, requires labeled ligand |
| Functional Assay | Measures biological response | Confirms mechanism (agonist/antagonist), cell-based | Can be complex, pathway-dependent |
| CETSA | Ligand-induced thermal stabilization | Label-free, confirms intracellular engagement | Lower throughput, not all proteins are suitable |
| CRISPR Knockout | Genetic ablation of the target | Highest confidence in on-target effect | Time-consuming, potential for off-target gene edits |
Conclusion
Validating the specificity of a compound like this compound is a multi-faceted process that requires a convergence of evidence from orthogonal methodologies. By systematically progressing from in vitro binding and functional assays to cellular target engagement and, ultimately, genetic knockout studies, researchers can build an irrefutable case for the specific molecular interactions of their compound. This rigorous, self-validating approach is essential for ensuring the integrity and translational potential of any drug discovery program.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Cellular thermal shift assay. Wikipedia.
- Competition Assay Protocol.
- Explore the role of CRISPR gene editing in target valid
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. Benchchem.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- The impact of CRISPR-Cas9 on target identification and valid
- Target Valid
- CRISPR Cas9 Gene Editing.
- The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
- The Role of Assay Development and Valid
- Assay Development in Drug Discovery. Danaher Life Sciences.
- Assay Development: Best Practices in Drug Discovery. Technology Networks.
- The protocol of competitive binding assay.
- What Is Assay Development In Drug Discovery? Chemistry For Everyone - YouTube.
- 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE. precisionFDA.
- 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628. PubChem.
- Norchlorcyclizine | C17H19ClN2 | CID 9340. PubChem - NIH.
- (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. European Directorate for the Quality of Medicines & HealthCare.
- 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem.
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- Cetirizine. Wikipedia.
- 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327. PubChem.
- Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed.
Sources
- 1. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | C17H19ClN2 | CID 5234748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selectscience.net [selectscience.net]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. criver.com [criver.com]
Ensuring a Reliable Foundation: A Guide to the Reproducibility of 1-[(2-Chlorophenyl)phenylmethyl]piperazine Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical parameters governing the synthesis and characterization of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the well-known antihistamine, Cetirizine.[1][2] By understanding and controlling the variables inherent in these processes, researchers can ensure the reliability and consistency of their results, paving the way for robust drug discovery and development pipelines.
This document will delve into the nuances of synthetic methodologies, purification techniques, and analytical characterization, offering a comparative perspective on alternative approaches. The goal is to equip researchers with the knowledge to not only replicate published findings but also to troubleshoot and optimize their own experimental workflows.
The Synthetic Pathway: A Reproducible Route to this compound
The synthesis of this compound, often referred to by its CAS number 303-26-4 for the 4-chloro isomer, typically involves the nucleophilic substitution reaction between a benzhydryl halide derivative and piperazine.[1] While various synthetic routes have been reported, a common and reliable method starts from the corresponding benzophenone.
Experimental Protocol: Synthesis from 2-Chlorobenzophenone
This protocol outlines a reproducible, two-step synthesis starting from 2-chlorobenzophenone.
Step 1: Reduction of 2-Chlorobenzophenone to (2-Chlorophenyl)phenylmethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C. The addition is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chlorophenyl)phenylmethanol. The crude product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods like ¹H NMR.
Step 2: Chlorination of (2-Chlorophenyl)phenylmethanol
-
Reaction Setup: Dissolve the crude (2-chlorophenyl)phenylmethanol (1 equivalent) in a suitable aprotic solvent like dichloromethane or toluene.
-
Chlorination: Cool the solution to 0-5°C. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. Control the addition rate to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 1-chloro-2-[(chloro)phenylmethyl]benzene.
Step 3: Alkylation of Piperazine
-
Reaction Setup: In a reaction vessel, dissolve piperazine (a large excess, e.g., 5-10 equivalents) in a suitable solvent such as toluene or acetonitrile. The large excess of piperazine is crucial to minimize the formation of the bis-alkylated impurity, 1,4-bis[(2-chlorophenyl)phenylmethyl]piperazine.[3]
-
Alkylation: Add the crude 1-chloro-2-[(chloro)phenylmethyl]benzene (1 equivalent) dropwise to the piperazine solution at room temperature or slightly elevated temperature (e.g., 40-50°C).
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and add water. Separate the organic layer.
-
Purification: Wash the organic layer with water to remove excess piperazine and piperazine hydrochloride. Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Key Factors Influencing Reproducibility
Achieving consistent results in the synthesis of this compound hinges on meticulous control over several experimental parameters.
| Parameter | Critical Aspect | Rationale and Impact on Reproducibility |
| Starting Material Quality | Purity of 2-chlorobenzophenone and piperazine | Impurities in starting materials can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts. |
| Reaction Stoichiometry | Molar ratio of reactants, especially the excess of piperazine | A significant excess of piperazine is critical to minimize the formation of the bis-alkylated impurity.[3][4] Inadequate excess will lead to a mixture of mono- and di-substituted products, complicating purification. |
| Solvent Choice | Polarity and aprotic nature of the solvent | The choice of solvent affects reaction rates and solubility of reactants and intermediates. Aprotic solvents are generally preferred for the chlorination and alkylation steps to avoid unwanted side reactions. |
| Temperature Control | Maintaining optimal temperature for each step | Exothermic reactions, such as the reduction and chlorination steps, require careful temperature control to prevent side reactions and decomposition of intermediates. |
| Reaction Time | Monitoring reaction completion | Incomplete reactions will result in a mixture of starting materials and products, reducing the overall yield and requiring more extensive purification. |
| Purification Method | Choice between chromatography and recrystallization | The method of purification directly impacts the final purity of the product. Column chromatography is effective for removing closely related impurities, while recrystallization is suitable for obtaining highly crystalline material. |
Analytical Characterization: Verifying the Identity and Purity
Reproducible synthesis must be accompanied by rigorous analytical characterization to confirm the identity and purity of the final product.
Standard Analytical Techniques
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation and confirmation | The spectrum should show characteristic peaks for the aromatic protons, the benzhydryl proton, and the piperazine protons, with appropriate chemical shifts and integration values. |
| ¹³C NMR | Confirmation of carbon framework | The spectrum should display the correct number of signals corresponding to the different carbon environments in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight | The mass spectrum should exhibit the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C₁₇H₁₉ClN₂: 286.80 g/mol ).[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak should be observed, with the purity typically expected to be ≥98%.[1] HPLC is also crucial for detecting and quantifying process-related impurities. |
| Melting Point | Physical property and purity indicator | A sharp melting point range is indicative of high purity. For the related 1-(4-chlorobenzhydryl)piperazine, the melting point is reported to be in the range of 65-75°C.[7] |
Analytical Workflow
Caption: Analytical workflow for product verification.
Comparison with Alternative Synthetic Approaches
While the presented method is robust, alternative synthetic strategies exist. One common alternative involves the direct reductive amination of 2-chlorobenzophenone with piperazine.
| Method | Advantages | Disadvantages |
| Multi-step Synthesis (via Halide) | - Well-established and generally high-yielding.- Allows for better control over the reaction at each step. | - More steps involved, potentially leading to lower overall yield.- Requires the handling of corrosive reagents like thionyl chloride. |
| Reductive Amination | - One-pot reaction, which can be more time and resource-efficient.- Avoids the use of harsh chlorinating agents. | - Can be challenging to control the selectivity between mono- and di-alkylation.- May require specific catalysts and reaction conditions that are not universally accessible. |
The choice of synthetic route will ultimately depend on the available resources, scale of the synthesis, and the desired purity profile of the final product. For research and early-stage development, the multi-step synthesis often provides a more reliable and reproducible outcome.
Conclusion
The reproducibility of experimental results for this compound is paramount for its successful application in drug discovery and development. By carefully controlling key experimental parameters in both the synthesis and analytical characterization, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for achieving such reproducibility, emphasizing the importance of a systematic and well-documented experimental approach. Adherence to these principles will not only enhance the integrity of individual research efforts but also contribute to the overall robustness of the scientific literature in this field.
References
- Vertex AI Search. (n.d.). Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma.
- ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4.
- Wikipedia. (2024, December 18). Cetirizine.
- Google Patents. (n.d.). 1-[2-\Phenylmethyl\phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
- ABMole. (n.d.). 1-((4-Chlorophenyl)(phenyl)methyl)piperazine.
- Ambeed. (n.d.). 303-26-4|1-((4-Chlorophenyl)(phenyl)methyl)piperazine.
- International Journal of ChemTech Research. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- AK Scientific, Inc. (n.d.). 303-26-4 1-(4-Chlorobenzhydryl)piperazine.
- PubChem. (n.d.). 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine.
- precisionFDA. (n.d.). 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. 303-26-4|1-((4-Chlorophenyl)(phenyl)methyl)piperazine| Ambeed [ambeed.com]
- 7. 303-26-4 1-(4-Chlorobenzhydryl)piperazine AKSci J99312 [aksci.com]
Benchmarking Novel CNS Ligands: A Comparative Analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine Against Standard Dopamine D2 Receptor Modulators
For researchers, scientists, and drug development professionals, the rigorous characterization of a novel compound is the bedrock of preclinical discovery. This guide provides an in-depth comparative framework for evaluating the pharmacological profile of 1-[(2-Chlorophenyl)phenylmethyl]piperazine (CPP) , a molecule of interest in CNS drug discovery. Our analysis will benchmark CPP against established and clinically relevant ligands for the dopamine D2 receptor, a primary target for antipsychotic and neurological therapeutics.
The central hypothesis, based on the pharmacology of structurally related chlorophenylpiperazine analogues, is that CPP interacts significantly with dopamine D2-like receptors.[1][2] To validate and quantify this interaction, we will outline a series of robust, head-to-head experimental protocols. This guide will detail not just the 'how' but the 'why' behind each methodological choice, ensuring a scientifically sound and reproducible evaluation. We will compare CPP against three standard reference compounds:
-
Haloperidol: A potent, first-generation typical antipsychotic that acts as a high-affinity D2 receptor antagonist.[3][4][5]
-
Risperidone: A second-generation atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.[6][7][8][9]
-
Aripiprazole: A third-generation atypical antipsychotic known for its unique mechanism as a D2 receptor partial agonist.[10][11][12][13][14]
Through a systematic comparison of binding affinity and functional activity, this guide will establish a comprehensive pharmacological fingerprint for this compound, contextualizing its potential within the landscape of CNS drug candidates.
The Dopamine D2 Receptor: The Central Target
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[15][16] Its activation by dopamine triggers intracellular signaling cascades primarily through the Gi/o pathway.[15][17] This pathway's canonical function is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[17][18][19][20] This modulation of cAMP levels affects downstream cellular processes, including ion channel activity and gene transcription.[20] Given its critical role in neurotransmission, the D2 receptor is a key therapeutic target for a range of psychiatric and neurological disorders.[16][17]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Figure 1. Canonical Dopamine D2 Receptor Signaling Pathway.
Experimental Benchmarking: Methodologies and Protocols
To comprehensively profile this compound, two core in vitro assays are essential: a radioligand binding assay to determine its affinity for the D2 receptor and a functional assay to characterize its effect on the canonical signaling pathway.
Radioligand Binding Assay: Quantifying Affinity (Ki)
This experiment is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of the test compounds for the human dopamine D2 receptor. It operates on the principle of competition, where the unlabeled test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the receptor.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end
Figure 2. Radioligand Binding Assay Workflow.
-
Receptor Source Preparation:
-
Utilize a stable cell line, such as HEK293 or CHO cells, engineered to express a high density of the human dopamine D2 receptor (long isoform).
-
Harvest cells and prepare crude membrane fractions through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[21] Protein concentration should be determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membrane preparation.
-
A fixed concentration of a high-affinity D2 receptor radioligand, such as [3H]Spiperone (typically at a concentration close to its Kd value, e.g., 0.1-0.5 nM).[21][22]
-
A range of concentrations of the unlabeled test compound (this compound) or reference ligands (Haloperidol, Risperidone, Aripiprazole). A 10-point, half-log dilution series is standard.
-
-
Total Binding Control: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation:
-
Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[23]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filter mats (e.g., GF/C) pre-soaked in a buffer. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity retained on each filter disc using a scintillation counter.
-
Calculate the specific binding for each concentration by subtracting the average NSB counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Measuring cAMP Inhibition (IC50/EC50)
This experiment determines the functional consequence of ligand binding to the D2 receptor. Since the D2 receptor is coupled to a Gi protein, agonist activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. This assay measures a compound's ability to modulate this signaling pathway.
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.[20]
-
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer.
-
To induce a measurable baseline of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as Forskolin.[20][24]
-
Concurrently, treat the cells with a range of concentrations of the test compound (CPP) or reference ligands.
-
Controls: Include wells with Forskolin alone (maximum stimulation) and wells with a known D2 agonist like Quinpirole (positive control for inhibition).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
-
For Antagonists (Haloperidol, Risperidone): The assay is run in the presence of a fixed concentration of a D2 agonist (e.g., Dopamine). The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP. The result is an IC50 value.
-
For Agonists/Partial Agonists (Aripiprazole, potentially CPP): The compound's ability to directly inhibit Forskolin-stimulated cAMP production is measured. The result is an EC50 value (concentration for 50% of maximal effect) and an Emax value (maximal effect relative to a full agonist).
-
Plot the cAMP levels against the log concentration of the compound and use non-linear regression to determine the IC50 or EC50 values.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear, objective comparison.
Table 1: Comparative Binding Affinity at the Human Dopamine D2 Receptor
| Compound | Ki (nM) | Receptor Interaction Profile |
| This compound | Experimental Value | To be determined |
| Haloperidol | 0.5 - 2.0 | Potent Antagonist[25] |
| Risperidone | 1.5 - 5.0 | Potent Antagonist[9][26] |
| Aripiprazole | 0.3 - 1.0 | High-Affinity Partial Agonist[12] |
Table 2: Comparative Functional Activity at the Human Dopamine D2 Receptor (cAMP Inhibition)
| Compound | Potency (IC50/EC50, nM) | Efficacy (Emax %) | Functional Profile |
| This compound | Experimental Value | Experimental Value | To be determined |
| Haloperidol | 1.0 - 5.0 (IC50) | N/A | Antagonist |
| Risperidone | 2.0 - 10.0 (IC50) | N/A | Antagonist |
| Aripiprazole | 0.5 - 2.5 (EC50) | ~25-30% | Partial Agonist[13] |
(Note: Literature values for reference compounds can vary based on experimental conditions and are provided as representative ranges.)
Conclusion and Forward Outlook
By executing the detailed protocols outlined in this guide, researchers can establish a robust and reproducible pharmacological profile for this compound. The comparative data generated will allow for a clear classification of the compound's activity at the dopamine D2 receptor.
-
A low Ki value coupled with no intrinsic activity in the functional assay (i.e., it only demonstrates an IC50 in the presence of an agonist) would classify CPP as a D2 antagonist . Its potency relative to Haloperidol and Risperidone would be a key finding.
-
A low Ki value and the ability to partially inhibit cAMP production on its own (demonstrating an EC50 and a sub-maximal Emax) would classify CPP as a D2 partial agonist , similar to Aripiprazole.
-
A high Ki value would suggest that the dopamine D2 receptor is not the primary target for this compound, prompting further investigation into other CNS receptors.
This benchmarking process is a critical step in the drug discovery pipeline, providing the essential data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.
References
-
G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry. [Link]
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology. [Link]
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]
-
Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. [Link]
-
[Pharmacology of antipsychotics at human dopamine D2 and D3 receptors]. Nihon Shinkei Seishin Yakurigaku Zasshi. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Aripiprazole: What Is the Role of Dopamine D 2 Receptor Partial Agonism?. American Journal of Psychiatry. [Link]
-
G protein coupled receptors and their Signaling Mechanism. SlideShare. [Link]
-
GPCR Pathway. Creative Diagnostics. [Link]
-
Is haloperidol a dopamine antagonist?. Dr.Oracle. [Link]
-
G protein-coupled receptor signaling pathway. CUSABIO. [Link]
-
Dopamine receptor D2. Wikipedia. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Haloperidol. StatPearls - NCBI Bookshelf. [Link]
-
Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology. [Link]
-
What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?. Dr.Oracle. [Link]
-
Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology. [Link]
-
The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. Psychopharmacology. [Link]
-
Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Neuropsychopharmacology. [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]
-
The effects of haloperidol on dopamine receptor gene expression. Journal of Neuroscience. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Journal of Neurochemistry. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]
-
7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
-
D2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
-
Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fluorescent ligands for dopamine D2/D3 receptors. Scientific Reports. [Link]
-
Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. [Link]
-
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
Sources
- 1. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Pharmacology of antipsychotics at human dopamine D2 and D3 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 25. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 1-[(2-Chlorophenyl)phenylmethyl]piperazine Derivatives: An In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
The 1-[(2-Chlorophenyl)phenylmethyl]piperazine scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. From managing allergic reactions to controlling epileptic seizures and combating cancer, derivatives of this core structure have demonstrated significant potential in preclinical and clinical settings. This guide provides a comparative analysis of the in vivo efficacy of notable this compound derivatives, drawing upon key experimental data to inform future research and drug development endeavors.
Anticonvulsant Activity: A Promising Frontier
Several derivatives of the 1-(chlorophenyl)piperazine class have been investigated for their potential to manage epilepsy. In vivo studies in rodent models have been instrumental in elucidating their efficacy and potential mechanisms of action.
Comparative Efficacy of Piperazine Dicarboxylic Acid Derivatives
A study focusing on dicarboxylic piperazine derivatives demonstrated the potent anticonvulsant effects of 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA). These compounds were evaluated in a well-established model of sound-induced (audiogenic) seizures in DBA/2 mice.
| Compound | Route of Administration | Dose | Protection Against Seizures |
| pCB-PzDA | i.c.v. | 0.03 µmol | Protection against clonic and tonic seizures |
| pBB-PzDA | i.c.v. | 0.01 µmol | Protection against clonic and tonic seizures |
| pCB-PzDA | i.p. | 0.66-1.0 mmol/kg | Protection against seizures |
| pBB-PzDA | i.p. | 0.33-1.0 mmol/kg | Protection against seizures |
i.c.v.: intracerebroventricular; i.p.: intraperitoneal
The data clearly indicates that both compounds are effective in preventing seizures, with pBB-PzDA showing higher potency when administered directly into the central nervous system. The efficacy following systemic (i.p.) administration underscores their potential for oral therapeutic development.
Mechanism of Action: Targeting Excitatory Neurotransmission
The anticonvulsant activity of pCB-PzDA and pBB-PzDA is attributed to their ability to block excitation at glutamate receptors. Specifically, they have been shown to be preferential antagonists of the α-kainate receptor subtype. This targeted mechanism offers the potential for a more focused therapeutic effect with a reduced side-effect profile compared to less specific anticonvulsant agents.
Experimental Protocol: Audiogenic Seizure Model in DBA/2 Mice
This protocol outlines the in vivo methodology used to assess the anticonvulsant efficacy of the piperazine derivatives.
1. Animal Model:
-
Utilize DBA/2 mice, a strain genetically susceptible to sound-induced seizures.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Administration:
-
For intracerebroventricular (i.c.v.) administration, mice are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle. Compounds are dissolved in a suitable vehicle and infused directly into the brain.
-
For intraperitoneal (i.p.) injection, compounds are dissolved or suspended in an appropriate vehicle (e.g., saline, DMSO) and administered into the peritoneal cavity.
3. Seizure Induction:
-
At a predetermined time after compound administration, place individual mice into a sound-attenuating chamber.
-
Expose the mice to a high-intensity acoustic stimulus (e.g., a bell or a buzzer) for a set duration (e.g., 60 seconds).
4. Efficacy Assessment:
-
Observe the mice for the occurrence of characteristic seizure behaviors: wild running, clonic seizures (rhythmic muscle contractions), and tonic seizures (limb extension).
-
Record the percentage of animals in each treatment group that are protected from each seizure phase.
5. Data Analysis:
-
Compare the seizure incidence in the compound-treated groups to the vehicle-treated control group.
-
Calculate the dose required to protect 50% of the animals (ED50) for each compound.
Antihistamine Activity: Suppressing the Allergic Response
The 1-[(4-chlorophenyl)phenylmethyl]piperazine structure is the backbone of the well-known second-generation antihistamine, cetirizine. In vivo studies have consistently demonstrated its efficacy in mitigating allergic reactions.
Comparative Efficacy in the Histamine-Induced Wheal-and-Flare Model
A double-blind, randomized, placebo-controlled study compared the in vivo antihistamine activity of cetirizine with desloratadine. The model used was the histamine-induced wheal-and-flare response in human volunteers, a standard method for assessing H1-antihistamine efficacy.
| Treatment | Dose | Mean Wheal Inhibition (%) | Mean Flare Inhibition (%) |
| Cetirizine | 10 mg | Significantly greater than desloratadine and placebo | Significantly greater than desloratadine and placebo |
| Desloratadine | 5 mg | Significantly greater than placebo | Significantly greater than placebo |
| Placebo | - | - | - |
The results showed that cetirizine provided significantly greater suppression of both the wheal (swelling) and flare (redness) responses to histamine compared to desloratadine over a 24-hour period.
Experimental Protocol: Histamine-Induced Wheal-and-Flare Test
This protocol details the in vivo method for comparing the efficacy of antihistamines in human subjects.
1. Subject Selection:
-
Recruit healthy, non-allergic adult volunteers.
-
Ensure subjects have abstained from any antihistamine medication for a specified washout period.
2. Baseline Measurement:
-
On the forearm of each subject, apply a standardized prick test with a histamine solution (e.g., 100 mg/mL).
-
After a set time (e.g., 15 minutes), measure the size of the resulting wheal and flare.
3. Drug Administration:
-
In a double-blind, crossover design, administer a single oral dose of the test antihistamine (e.g., cetirizine), the comparator drug (e.g., desloratadine), or a placebo.
4. Post-Dose Measurements:
-
At various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), repeat the histamine prick test on a different area of the forearm.
-
Measure the size of the wheal and flare at each time point.
5. Data Analysis:
-
Calculate the percentage inhibition of the wheal and flare areas at each time point for each treatment compared to the baseline measurements.
-
Use statistical analysis to compare the efficacy of the different treatments.
Anticancer Potential: An Emerging Area of Investigation
Recent research has explored the potential of 1-(chlorobenzhydryl)piperazine derivatives as anticancer agents. While direct in vivo comparisons of multiple this compound derivatives are limited, studies on related structures have shown promising results.
In Vivo Efficacy in a Mouse Tumor Model
A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their in vivo antitumor activity in a mouse Ehrlich ascites tumor (EAT) model. The study found that these compounds inhibited tumor cell growth and increased the median survival time of the tumor-bearing mice. Furthermore, these derivatives were shown to reduce the formation of ascitic fluid and inhibit angiogenesis (the formation of new blood vessels that supply tumors).
While this study did not focus on the exact this compound core, it provides strong evidence for the anticancer potential of the broader benzhydryl-piperazine class of compounds, warranting further investigation into the specific derivatives of interest.
In Vitro Cytotoxicity
Supporting the potential for in vivo efficacy, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxic activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. This in vitro data provides a rationale for advancing the most potent of these compounds into in vivo animal models for further efficacy and safety evaluation.
Conclusion
The this compound scaffold and its analogs represent a rich source of pharmacologically active compounds with demonstrated in vivo efficacy across multiple therapeutic areas. The comparative data presented here for anticonvulsant and antihistamine activities highlight the potential for developing highly potent and selective agents. The emerging evidence of anticancer activity opens up new avenues for research and development. Future studies should focus on direct, head-to-head in vivo comparisons of a wider range of derivatives to fully elucidate their structure-activity relationships and identify lead candidates for clinical development.
References
- A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacol Res Commun. 1984 Jan;16(1):85-100.
- Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kain
- Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours. PubMed.
- Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed.
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
A Senior Application Scientist's Guide to the Analytical Determination of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Abstract
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a critical chemical intermediate, notably in the synthesis of widely-used pharmaceuticals such as Cetirizine, an antihistamine.[1] The purity and precise quantification of this intermediate are paramount, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of the principal analytical methodologies for its characterization and quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and traditional spectroscopic techniques. We will delve into the theoretical underpinnings of each method, present validated experimental protocols, and offer expert insights into the causal relationships behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenge.
The Analytical Imperative: Why Method Selection Matters
The analysis of a pharmaceutical intermediate like this compound is not a monolithic task. The analytical goal dictates the choice of instrumentation and methodology. Key applications include:
-
Purity Assessment & Quality Control (QC): Routinely verifying the percentage purity of manufactured batches.
-
Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants.
-
Stability Studies: Assessing the degradation of the intermediate under various stress conditions.
-
Pharmacokinetic Analysis: Measuring the compound's concentration in biological matrices, although this is more common for the final API.
This guide will compare the primary analytical tools through the lens of these applications, providing a logical framework for method selection.
Sources
A Comparative Guide to the Off-Target Effects of 1-[(2-Chlorophenyl)phenylmethyl]piperazine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions can lead to unforeseen side effects, toxicities, or even opportunities for drug repurposing. This guide provides a comprehensive framework for evaluating the off-target effects of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a close structural analog of the precursor to the well-known second-generation antihistamine, cetirizine. Due to a scarcity of publicly available data on the 2-chloro isomer, this guide will use its better-characterized counterpart, the 4-chloro isomer, and other prominent antihistamines as primary comparators to illustrate the principles and methodologies of off-target profiling.
Introduction to this compound and the Importance of Off-Target Profiling
This compound belongs to the diphenylmethylpiperazine class of compounds. Its structural similarity to the 4-chloro isomer, a key intermediate in the synthesis of cetirizine, suggests that its primary pharmacological target is likely the Histamine H1 receptor.[1] Antagonism of the H1 receptor is the mechanism by which antihistamines alleviate allergy symptoms.[2]
However, no drug is entirely specific. Off-target effects, the unintended interactions of a drug with molecular targets other than its primary one, are a critical consideration in drug development.[3] These interactions can lead to a range of outcomes, from minor side effects to serious adverse events. Therefore, a thorough understanding of a compound's off-target binding profile is essential for assessing its overall safety and therapeutic potential.
Comparative Analysis: Off-Target Profiles of Histamine H1 Receptor Antagonists
To understand the potential off-target landscape for this compound, it is instructive to compare the profiles of well-characterized H1 antihistamines. These are broadly classified into first and second-generation agents, with the latter generally exhibiting improved selectivity and a more favorable side-effect profile.[4]
First-Generation Antihistamines: The Case of Diphenhydramine
First-generation antihistamines, such as diphenhydramine, are known for their sedative effects. This is a direct consequence of their ability to cross the blood-brain barrier and interact with central H1 receptors.[5] However, their off-target activities extend beyond this, contributing to a wider range of side effects.
Key Off-Target Activities of Diphenhydramine:
-
Antimuscarinic (Anticholinergic) Activity: Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors.[2] This activity is responsible for common side effects like dry mouth, blurred vision, urinary retention, and constipation.[5]
-
Sodium Channel Blockade: It can act as an intracellular sodium channel blocker, which is the basis for its occasional off-label use as a local anesthetic.[6]
-
Serotonin and Dopamine Transporter Inhibition: At higher concentrations, diphenhydramine can inhibit the reuptake of serotonin and dopamine, which may contribute to its mood-altering effects and potential for abuse.
Second-Generation Antihistamines: Cetirizine, Fexofenadine, and Loratadine
Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects of their predecessors. They are generally more selective for the peripheral H1 receptor and have a reduced capacity to cross the blood-brain barrier.[7]
| Compound | Primary Target | Key Off-Target Activities | Common Side Effects |
| Diphenhydramine | H1 Receptor (Central & Peripheral) | Muscarinic Receptors, Sodium Channels, Serotonin/Dopamine Transporters | Drowsiness, dry mouth, blurred vision, constipation[5][8] |
| Cetirizine | Peripheral H1 Receptor | Minimal affinity for other tested receptors[9] | Mild drowsiness in some individuals[4][10] |
| Fexofenadine | Peripheral H1 Receptor | Considered to have a very clean off-target profile[7] | Headache, nausea[11] |
| Loratadine | Peripheral H1 Receptor | Generally well-tolerated with a low incidence of off-target effects[12] | Headache, drowsiness (less common)[13][14] |
As the table indicates, second-generation antihistamines exhibit a significantly improved off-target profile compared to first-generation agents. Cetirizine, being a derivative of the 4-chloro isomer of the topic compound, demonstrates high selectivity for the H1 receptor with negligible affinity for a wide range of other receptors.[9] This high selectivity is a desirable characteristic for a modern therapeutic agent and serves as a benchmark for evaluating novel compounds like this compound.
Experimental Methodologies for Off-Target Profiling
A comprehensive assessment of off-target effects requires a multi-faceted experimental approach, typically involving a tiered screening strategy.
In Vitro Binding Assays
These assays are the foundation of off-target profiling and are used to determine the binding affinity of a compound for a wide range of molecular targets.
-
Radioligand Binding Assays: This classic technique measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor. It is a robust and quantitative method for determining binding affinity (Ki). Commercial services like Eurofins' SafetyScreen panels offer comprehensive screening against a large number of GPCRs, ion channels, transporters, and enzymes.[15][16] The NIMH Psychoactive Drug Screening Program (PDSP) also provides extensive public data and screening services.[10][17][18][19][20]
Workflow for a competitive radioligand binding assay. -
Enzymatic Assays: These assays measure the effect of a compound on the activity of a specific enzyme. They are crucial for identifying potential interactions with key metabolic enzymes (e.g., cytochrome P450s) or signaling kinases.[1][21][22][23][24] Services like the DiscoverX KINOMEscan® provide broad kinase profiling.[3][25][26][27][28]
Cell-Based Functional Assays
While binding assays identify potential interactions, cell-based functional assays determine the downstream consequences of these interactions in a more physiologically relevant context.[29][30]
-
Second Messenger Assays: These assays measure changes in intracellular signaling molecules (e.g., cAMP, Ca2+) in response to compound treatment, indicating whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
Phenotypic Assays: These assays assess broader cellular responses, such as changes in cell viability, proliferation, or morphology, which can indicate potential off-target toxicities.[31]
General workflow for cell-based functional assays.
In Silico Prediction
Computational models can be used in the early stages of drug discovery to predict potential off-target interactions based on the chemical structure of a compound. These predictions can help prioritize compounds for experimental screening.
Proposed Experimental Workflow for this compound
To thoroughly characterize the off-target profile of this compound, the following tiered approach is recommended:
-
Primary Target Confirmation: Initially, confirm the binding affinity and functional activity of the compound at the Histamine H1 receptor using both radioligand binding and cell-based functional assays.
-
Broad Off-Target Screening: Screen the compound at a concentration of 1-10 µM against a comprehensive panel of off-targets, such as the Eurofins SafetyScreen44 or a similar panel.[16] This will provide a broad overview of potential off-target interactions.
-
Dose-Response Analysis: For any significant "hits" identified in the broad screen (typically >50% inhibition), perform follow-up dose-response experiments to determine the potency (IC50 or Ki) of the interaction.
-
Functional Validation: For high-affinity off-target binding interactions, conduct cell-based functional assays to determine the functional consequence of the interaction (e.g., agonist, antagonist activity).
-
Comparative Profiling: Perform the same set of assays with comparator compounds, such as diphenhydramine and cetirizine, to provide a direct comparison of the off-target selectivity.
Conclusion
While direct experimental data on the off-target effects of this compound is currently limited, a robust framework exists for its comprehensive evaluation. By employing a combination of in vitro binding assays, cell-based functional assays, and in silico predictions, and by comparing its profile to well-characterized alternatives like first and second-generation antihistamines, researchers can build a detailed understanding of its selectivity and potential for off-target liabilities. This systematic approach is crucial for making informed decisions in the drug development process and for ensuring the safety and efficacy of novel therapeutic candidates.
References
-
A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved January 14, 2026, from [Link]
-
CNS SafetyScreen panel - FR - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved January 14, 2026, from [Link]
-
Li, B. F., Moree, W. J., Yu, J., Coon, T., Zamani-Kord, S., Malany, S., Jalali, K., Wen, J., Wang, H., Yang, C., Hoare, S. R. J., Petroski, R. E., Madan, A., Crowe, P. D., & Beaton, G. (2010). Selectivity profiling of novel indene H(1)-antihistamines for the treatment of insomnia. Bioorganic & medicinal chemistry letters, 20(8), 2629–2633. [Link]
-
Enzyme Activity Assays - Amsbio. (n.d.). Retrieved January 14, 2026, from [Link]
-
SafetyScreen44 Panel - TW - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire. [Link]
-
Enzyme Activity Assays | Danaher Life Sciences. (n.d.). Retrieved January 14, 2026, from [Link]
-
SafetyScreen Functional Panel - FR - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
Top Enzymatic Assays for Drug Screening in 2025 - Patsnap Synapse. (2025, April 29). [Link]
-
Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ki Database - Wikipedia. (2024, July 15). [Link]
-
The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. (2008, October 15). Cision PR Newswire. [Link]
-
SafetyScreen87 Panel - TW - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). [Link]
-
Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. (2013, July 30). GEN - Genetic Engineering and Biotechnology News. [Link]
-
The NIMH Psychoactive Drug Screening Program (PDSP). (2017, May 25). National Institute of Mental Health (NIMH). [Link]
-
Diphenhydramine - Wikipedia. (2024, December 12). [Link]
-
NIMH Psychoactive Drug Screening Program - Bryan Roth - Grantome. (n.d.). Retrieved January 14, 2026, from [Link]
-
PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS. (2006, October 25). [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23). [Link]
-
Second-Generation Antihistamines. (n.d.). Retrieved January 14, 2026, from [Link]
-
Loratadine side effects and how to avoid them - SingleCare. (2022, October 19). [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. (2013, October 16). [Link]
-
scanMAX Kinase Assay Panel - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
Caliper Launches New Platform for Drug Safety Prediction and Oncology Research. (2011, November 2). Cision PR Newswire. [Link]
-
Caliper Launches New Platform for Drug Safety Prediction and Oncology Research. (2011, November 2). Cision PR Newswire. [Link]
-
Identification of a novel selective H1-antihistamine with optimized pharmacokinetic properties for clinical evaluation in the treatment of insomnia - PubMed. (2010, October 1). [Link]
-
Loratadine (Claritin): Side Effects and Interactions - Poison Control. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antihistamine Types & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparing the H1 profile of second-generation antihistamines - PubMed. (2000). [Link]
-
Side effects of loratadine - NHS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clinical profiles of representative second-generation H 1 antihistamines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. (n.d.). Retrieved January 14, 2026, from [Link]
-
Loratadine - StatPearls - NCBI Bookshelf. (2025, December 13). [Link]
-
Are there experimental tests for off target effects in CRISPR? - ResearchGate. (2015, July 20). [Link]
-
Diphenhydramine - StatPearls - NCBI Bookshelf - NIH. (2025, March 27). [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). [https://www.njbio.com/cell-based-functional-assay-including-cytotoxicity-assays/]([Link] cytotoxicity-assays/)
-
What's the Difference Between First-Generation and Second-Generation Antihistamines? (2024, December 12). [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diphenhydramine | C17H21NO | CID 3100 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Second generation antihistamines: an update - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antihistamines - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). [Link]
-
Caliper nabs NovaScreen: Acquisition to make Caliper “one-stop shop”. (n.d.). Retrieved January 14, 2026, from [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. amsbio.com [amsbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 6. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 11. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 12. Loratadine side effects and how to avoid them | SingleCare [singlecare.com]
- 13. poison.org [poison.org]
- 14. Side effects of loratadine - NHS [nhs.uk]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Ki Database - Wikipedia [en.wikipedia.org]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 20. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 23. longdom.org [longdom.org]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. youtube.com [youtube.com]
- 30. njbio.com [njbio.com]
- 31. researchgate.net [researchgate.net]
A Comparative Statistical Analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine and its Analogs in CNS Receptor Binding Studies
Abstract
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous centrally active pharmaceuticals.[1][2] This guide focuses on the specific derivative, 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a compound whose pharmacological profile is less characterized than its more common isomers. Through a statistical synthesis of data from related analogs, this document provides a comparative analysis of its potential receptor binding affinities and functional activities. We will deconstruct the structure-activity relationships (SAR) governed by the position of the chloro-substituent on the phenyl ring, comparing the ortho-chloro compound (the topic of this guide) with its meta- and para-chloro counterparts. This analysis is supported by detailed experimental protocols and visual workflows to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating this and similar compounds in CNS drug discovery programs.
Part 1: The Chlorophenylpiperazine Scaffold: A Structural Overview
The diarylmethylpiperazine framework is a versatile scaffold that has given rise to a multitude of drugs with diverse pharmacological actions, including antihistaminic, antidopaminergic, and antiserotonergic effects.[1] The identity and position of substituents on the aromatic rings are critical determinants of receptor selectivity and potency. The chloro-substituent, in particular, has been extensively studied. Its position on the phenyl ring—ortho, meta, or para—dramatically influences the molecule's steric and electronic properties, thereby altering its interaction with target receptors.
For instance, the para-chloro analog, 1-[(4-Chlorophenyl)phenylmethyl]piperazine, is a well-known key intermediate in the synthesis of Cetirizine, a potent second-generation H1 antihistamine.[3][4] In contrast, other isomers have been investigated for their affinity towards dopamine and serotonin transporters, highlighting the scaffold's tunability.[5][6] Understanding these positional effects is crucial for predicting the biological profile of the ortho-chloro derivative.
Caption: Structural comparison of chlorophenyl-phenylmethyl-piperazine isomers.
Part 2: Synthesis and Characterization: A Validated Protocol
The synthesis of this compound and its analogs typically follows a convergent strategy involving nucleophilic substitution. Below is a detailed, self-validating protocol derived from established methodologies for similar phenylpiperazine derivatives.[4][7]
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 2-chlorobenzophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.5-2.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl formed in situ.
-
Reductive Agent Addition: Cool the mixture to 0°C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes.
-
Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material in the absence of the amine, minimizing the formation of the corresponding alcohol byproduct. Its use in a non-protic solvent like DCM prevents quenching of the reagent.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM:Methanol.
-
Self-Validation Checkpoint: The TLC plate should show the disappearance of the benzophenone starting material (visualized under UV light) and the appearance of a new, more polar spot corresponding to the product.
-
-
Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of the target compound.
Part 3: Comparative Statistical Analysis of Receptor Binding Affinity
| Compound/Analog | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Histamine H1 (Ki, nM) | Data Source(s) |
| 1-(2-Chlorophenyl)piperazine | >1000 | ~50 - 150 | ~100 - 300 | Not widely reported | [8][9] |
| 1-(3-Chlorophenyl)piperazine | ~200 - 500 | ~20 - 80 | ~50 - 150 | Not widely reported | [5] |
| 1-(4-Chlorophenyl)piperazine | >1000 | ~100 - 300 | >500 | ~5 - 20 (as Cetirizine) | [3][8] |
| WAY-100635 Analog | >1000 | >1000 | 0.08 (Antagonist) | Not applicable | [6] |
| PAPP (Serotonergic Agonist) | Not primary target | Not primary target | Agonist at 5-HT(1Hc) | Not applicable | [10] |
Data Interpretation:
-
Dopamine D4 Receptor: Analogs with meta- and ortho-chloro substitutions tend to show moderate to high affinity for the D4 receptor.[8] The 1-(2-Chlorophenyl)piperazine fragment itself is a known D4 ligand. It is therefore highly probable that this compound will exhibit significant affinity for the D4 receptor, likely acting as an antagonist.[8][11]
-
Dopamine D2 Receptor: Affinity for the D2 receptor appears to be lower for these analogs compared to D4, especially for the ortho and para isomers. This suggests a potential for D4 vs. D2 selectivity.
-
Serotonin 5-HT1A Receptor: The ortho- and meta-chloro analogs show some affinity for the 5-HT1A receptor. The addition of the second phenyl ring could modulate this activity, but it is a potential secondary target.[6]
-
Histamine H1 Receptor: The para-chloro isomer is a precursor to the potent H1 antagonist Cetirizine.[3] While the ortho-chloro isomer's H1 affinity is less studied, significant activity cannot be ruled out due to the shared diarylmethylpiperazine scaffold.
Part 4: Structure-Activity Relationship (SAR) and Predicted Functional Outcomes
The compiled data allows for the formulation of key SAR insights that inform the predicted activity of the ortho-chloro title compound.
-
Role of Chloro Position: The position of the chlorine atom is a primary driver of receptor selectivity. Moving the chlorine from the para position (favoring H1 activity) to the meta or ortho position appears to enhance affinity for dopaminergic, specifically D4, and serotonergic receptors.[5][8]
-
Lipophilicity and Bulk: The ortho substitution introduces steric bulk closer to the piperazine ring compared to the para position. This can influence the conformational freedom of the molecule and its ability to fit into different receptor binding pockets, likely contributing to the shift in selectivity away from H1 and towards D4/5-HT receptors.
-
Functional Activity: Most chlorophenylpiperazine derivatives investigated for D4 activity have been identified as antagonists.[8][11] Therefore, it is predicted that this compound will function as a D4 receptor antagonist. Its activity at other receptors would require specific functional assays.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-[(2-Chlorophenyl)phenylmethyl]piperazine, a substituted piperazine derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety data from structurally analogous compounds to establish a robust framework for its safe utilization in a laboratory setting. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile: An Evidence-Based Approach
Substituted piperazines as a class of compounds can present a range of potential health hazards. Based on the available data for closely related analogues, such as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine and various chlorophenylpiperazine salts, a cautious approach is warranted.[1] The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation: Direct contact can lead to skin irritation or, in more severe cases, chemical burns.[1]
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable, and exposure can cause significant damage.
-
Skin Sensitization: Repeated contact may lead to an allergic skin reaction.[1]
-
Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[1]
-
Acute Toxicity (Oral): Ingestion of similar compounds can be harmful or toxic.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
Given these potential hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for responsible laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is your first and most critical line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles.[4] A face shield is recommended for larger quantities. | Nitrile or other chemically resistant gloves.[5] Inspect gloves for integrity before each use. | A standard laboratory coat. | A NIOSH-approved respirator (e.g., N95) is recommended if weighing outside of a certified chemical fume hood or if the material is dusty.[5] |
| Dissolution and Solution Handling | Safety goggles. | Nitrile or other chemically resistant gloves. | A standard laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| Reaction Monitoring and Work-up | Safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or other chemically resistant gloves. | A standard laboratory coat. Consider a chemically resistant apron for larger scale work. | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | A chemically resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge is recommended, especially for larger spills or in poorly ventilated areas.[5] |
The Causality Behind PPE Selection
The logic for this multi-tiered PPE approach is rooted in a comprehensive risk assessment of each laboratory task.
-
Eye Protection: The potential for serious eye damage from even a small amount of the compound necessitates robust eye protection. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[4]
-
Hand Protection: Chemically resistant gloves are essential to prevent skin contact, which could lead to irritation, burns, or sensitization.[5] Double-gloving can provide an additional layer of safety, particularly when handling concentrated solutions.
-
Body Protection: A laboratory coat protects your skin and personal clothing from minor spills and contamination.[4] For procedures with a higher risk of splashing, a chemically resistant apron adds a crucial barrier.
-
Respiratory Protection: While handling small quantities in a well-ventilated area or a fume hood may not require respiratory protection, the potential for respiratory irritation from airborne dust, especially during weighing, makes a respirator a prudent choice.[5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experimental results.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed solid to your reaction vessel or dissolution container.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of any contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, and finally the lab coat). Wash hands thoroughly with soap and water.
Dissolution and Use in Solution
-
Solvent Selection: Be aware of the properties of the solvent used for dissolution. If using a volatile or flammable solvent, all work must be conducted in a certified chemical fume hood.
-
Addition of Solvent: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Storage of Solutions: Store solutions in clearly labeled, sealed containers.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain.[5]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing unforeseen incidents.
Spill Response
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills (a few grams or milliliters), trained laboratory personnel may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For Solids: Gently cover the spill with a damp paper towel to avoid raising dust. Use a scoop or other tools to carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
For Liquids: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[6] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualizing the Workflow
PPE Selection Workflow
Caption: PPE selection is guided by a task-specific risk assessment.
Spill Response Workflow
Caption: A systematic workflow for responding to chemical spills.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. The principles outlined in this guide are designed to be a living document, adaptable to the specific contexts of your research while maintaining an unwavering commitment to safety.
References
-
European Directorate for the Quality of Medicines & HealthCare. (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.
-
ChemicalBook. (-)-1-[(4-Chlorophenyl) Phenylmethyl] Piperazine Chemical Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
-
Cayman Chemical. 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) Safety Data Sheet.
-
Echemi. 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets.
-
Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
-
CymitQuimica. Safety Data Sheet - 3-Chlorophenyl piperazine.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
-
AK Scientific, Inc. 1,4-Bis[(4-chlorophenyl)phenylmethyl]-piperazine dihydrochloride Safety Data Sheet.
-
Clarkson University. CHEMICAL SPILL PROCEDURES.
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide.
-
MedchemExpress.com. (E/Z)-Piperine Safety Data Sheet.
-
J&K Scientific LLC. Chemical spill cleanup procedures.
-
Cayman Chemical. 1-(4-Chlorobenzhydryl)piperazine Product Information.
-
Sigma-Aldrich. Cetirizine dihydrochloride SAFETY DATA SHEET.
-
TCI Chemicals. Piperazine Anhydrous SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
